molecular formula C23H23ClN2O3 B563504 4-Formyl Loratadine CAS No. 1076198-16-7

4-Formyl Loratadine

カタログ番号: B563504
CAS番号: 1076198-16-7
分子量: 410.898
InChIキー: YHKJBTXVGIPIKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Formyl Loratadine, also known as 4-Formyl Loratadine, is a useful research compound. Its molecular formula is C23H23ClN2O3 and its molecular weight is 410.898. The purity is usually 95%.
BenchChem offers high-quality 4-Formyl Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJBTXVGIPIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652596
Record name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-16-7
Record name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Formyl Loratadine: Chemical Structure & Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural characterization, and formation mechanisms of 4-Formyl Loratadine , a specific impurity and degradation product distinct from the more common N-Formyl Desloratadine.

Technical Monograph for Pharmaceutical Analysis

Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7) is a structural derivative of the second-generation antihistamine Loratadine. Unlike the major metabolite Desloratadine or the common impurity N-Formyl Desloratadine, this compound retains the ethyl carbamate moiety of the parent drug but bears a formyl (-CHO) substitution on the pyridine ring.

Its presence in pharmaceutical formulations is typically associated with excipient-drug interactions (specifically formaldehyde-mediated pathways) or oxidative degradation of hydroxymethyl precursors. Control of this impurity is critical in liquid formulations (syrups) and solid dosage forms containing reactive excipients (e.g., PEG, gelatin).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Property Data
Common Name 4-Formyl Loratadine
Systematic Name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
CAS Registry Number 1076198-16-7
Molecular Formula C₂₃H₂₃ClN₂O₃
Molecular Weight 410.89 g/mol
Parent Compound Loratadine (MW 382.88 g/mol )
Mass Difference +28.01 Da (Addition of -CO-, formally substitution of H with CHO)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water
Structural Differentiation

It is imperative to distinguish 4-Formyl Loratadine from N-Formyl Desloratadine (CAS 117810-61-4).

  • 4-Formyl Loratadine: Formyl group attached to the pyridine ring carbon; Ethyl carbamate retained. (MW 410.89)

  • N-Formyl Desloratadine: Formyl group attached to the piperidine nitrogen ; Ethyl carbamate lost. (MW 338.83)

Formation Mechanism & Synthesis[9][10][11][12]

The formation of 4-Formyl Loratadine typically follows a radical-mediated or excipient-driven pathway involving formaldehyde, a common trace impurity in excipients like Polyethylene Glycol (PEG) and Povidone.

Pathway Analysis[13]
  • Hydroxymethylation: Reaction of Loratadine with formaldehyde (or formaldehyde radicals) leads to 4-Hydroxymethyl Loratadine .

  • Oxidation: Subsequent oxidation of the hydroxymethyl group yields 4-Formyl Loratadine .

Loratadine_Degradation cluster_0 Excipient Interaction Pathway Loratadine Loratadine (C22H23ClN2O2) MW: 382.88 Hydroxymethyl 4-Hydroxymethyl Loratadine (Intermediate) Loratadine->Hydroxymethyl + HCHO (Radical Substitution) HCHO Formaldehyde (Excipient Impurity) HCHO->Hydroxymethyl FormylLor 4-Formyl Loratadine (C23H23ClN2O3) MW: 410.89 Hydroxymethyl->FormylLor Oxidation (-2H)

Caption: Stepwise formation of 4-Formyl Loratadine via formaldehyde-mediated hydroxymethylation followed by oxidation.

Structural Characterization (Spectroscopy)

Identification of 4-Formyl Loratadine relies on detecting the unique aldehyde signals which are absent in the parent molecule.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, DMSO-d₆):

    • Aldehyde Proton (-CHO): Distinct singlet signal at δ 10.0 – 10.2 ppm . This is the diagnostic peak.

    • Pyridine Ring Protons: Downfield shift of the aromatic pyridine proton adjacent to the formyl group due to the electron-withdrawing nature of the carbonyl.

    • Ethyl Carbamate Signals: Triplet at ~1.2 ppm (-CH₃) and Quartet at ~4.1 ppm (-CH₂-) remain intact (confirming it is not a desloratadine derivative).

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 411.1 m/z .

  • Fragmentation Pattern (MS²):

    • Loss of Ethyl Carbamate (-73 Da) → m/z 338 (Core tricyclic structure + Formyl).

    • Loss of CO (-28 Da) from the formyl group is a common secondary fragmentation.

    • Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) is preserved.[1]

Analytical Methodology: HPLC Protocol

To quantify 4-Formyl Loratadine alongside Loratadine and other impurities, a gradient Reverse-Phase HPLC method is recommended.

Chromatographic Conditions
Parameter Setting
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Buffer pH ~2.8)
Mobile Phase B Acetonitrile
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 254 nm (Aromatic core) & 280 nm
Column Temp 30°C
Injection Volume 10 - 20 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
20.02080
25.02080
26.08020
35.08020

Retention Behavior:

  • N-Formyl Desloratadine: Elutes early (more polar, no ethyl ester).

  • Loratadine: Elutes late (highly lipophilic).

  • 4-Formyl Loratadine: Typically elutes before Loratadine but after Desloratadine derivatives. The formyl group adds slight polarity compared to the parent, reducing retention time on C18.

Regulatory & Safety Context

  • Classification: 4-Formyl Loratadine is considered a degradation product or process-related impurity .

  • ICH Q3B (R2) Guidelines: If present above the identification threshold (usually 0.10% or 0.20% depending on dose), it must be structurally characterized and toxicologically qualified.

  • Genotoxicity: As a structural analog of Loratadine with a reactive aldehyde group, it should be assessed for genotoxic potential (e.g., via in silico QSAR tools like Derek Nexus) to rule out mutagenicity often associated with reactive carbonyls.

References

  • Cerrada, V., et al. (2005). "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations." Arkivoc, (ix), 200-206. (Describes the precursor mechanism). Retrieved from [Link]

  • PubChem. (2024). Loratadine Compound Summary (CID 3957). National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to N-Formyl Desloratadine (CAS 117810-61-4): Properties, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Formyl Desloratadine (NFD), identified by CAS number 117810-61-4, is a molecule of significant interest within the pharmaceutical industry. It is primarily recognized as a key impurity and degradation product of Desloratadine, a potent, long-acting tricyclic H1-antihistamine.[][2] Desloratadine itself is the major active metabolite of Loratadine, another widely used second-generation antihistamine.[3][4] The presence and quantity of NFD in a Desloratadine drug product are critical quality attributes (CQAs) that must be carefully monitored and controlled. This is because NFD's formation can indicate instability in the drug formulation, potentially impacting the product's safety, efficacy, and shelf-life.[][5] Consequently, NFD serves as an essential reference standard in analytical laboratories for method development, validation, and routine quality control testing of Desloratadine formulations.[] This guide provides an in-depth exploration of the physicochemical properties of NFD, the mechanisms behind its formation, and the analytical strategies employed for its detection and quantification.

Section 1: Physicochemical Properties

The foundational step in managing any pharmaceutical impurity is a thorough understanding of its chemical and physical characteristics. NFD is structurally similar to its parent molecule, Desloratadine, with the key difference being the addition of a formyl group (-CHO) to the piperidine nitrogen. This modification alters its polarity, solubility, and chromatographic behavior. The core properties of N-Formyl Desloratadine are summarized in the table below.

Table 1: Physicochemical Properties of N-Formyl Desloratadine

Property Value Source(s)
CAS Number 117810-61-4 [][2][6][7]
Molecular Formula C₂₀H₁₉ClN₂O [2][6][8][9]
Molecular Weight 338.83 g/mol [2][6][8][10]
IUPAC Name 4-(8-chloro-5,6-dihydro-11H-benzo[8][11]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarbaldehyde [12][13]
Synonyms Desloratadine USP Related Compound F, N-Formyldesloratadine [][2][6]
Appearance White to Off-White Solid [][2][6]
Melting Point 147-149°C [][2][12]
Boiling Point 543.2 ± 50.0°C (Predicted) [][2][12]
Density 1.323 ± 0.06 g/cm³ (Predicted) [][2]
Solubility Slightly soluble in Chloroform and Methanol; Very slightly soluble in DMSO [][2]
Storage Store at 2-8°C or -20°C in an amber vial under an inert atmosphere [][2][6]

| SMILES String | C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 |[][7] |

Section 2: Formation and Significance in Drug Development

The Degradation Pathway: A Case of Drug-Excipient Interaction

It is crucial to distinguish N-Formyl Desloratadine from an in vivo metabolite. The available scientific literature overwhelmingly characterizes NFD as a chemical degradation product formed during the manufacturing or storage of Desloratadine formulations, rather than a product of enzymatic processes in the body.[14][15]

The primary mechanism for its formation involves the reaction of the secondary amine on the piperidine ring of Desloratadine with a formylating agent. A common source of such agents in pharmaceutical formulations is the degradation of certain excipients. For instance, formic acid is a known reactive impurity that can be present in excipients due to oxidative degradation.[16] Furthermore, Desloratadine has been shown to be particularly susceptible to degradation in the presence of acidic excipients, such as the commonly used filler, lactose.[14][15] This reaction can be exacerbated by conditions of heat and humidity, making the control of formulation and storage environments critical.[] The formation of NFD is a significant concern as it represents a loss of the active pharmaceutical ingredient (API) and the introduction of a new, potentially uncharacterized chemical entity into the final product.

G Desloratadine Desloratadine (Secondary Amine) NFD N-Formyl Desloratadine (Tertiary Amide) Desloratadine->NFD Formylation Reaction ReactiveImpurity Formylating Agent (e.g., Formic Acid from Excipient Degradation) ReactiveImpurity->NFD Conditions Accelerated Conditions (Heat, Humidity, Acidic pH) Conditions->Desloratadine Promotes Degradation

Figure 1: Formation of N-Formyl Desloratadine from its parent drug.
Impact on Pharmaceutical Quality

The control of impurities is a cornerstone of modern pharmaceutical development and is mandated by regulatory agencies worldwide. N-Formyl Desloratadine, as a specified impurity in the United States Pharmacopeia (USP) monograph for Desloratadine products, must be monitored to ensure it does not exceed established limits.[17] Its presence above the threshold can signify:

  • Reduced Potency: The conversion of Desloratadine to NFD leads to a direct decrease in the concentration of the active ingredient.

  • Potential Safety Risks: While NFD is structurally related to the API, its pharmacological and toxicological profiles may differ. Strict control is necessary to ensure patient safety.

  • Product Instability: High levels of NFD can indicate a poorly designed formulation or inadequate storage conditions, signaling a product that may not meet its required shelf life.[5]

Section 3: Analytical Methodologies for Quantification and Control

Robust analytical methods are essential for the accurate quantification of N-Formyl Desloratadine in both bulk drug substance and finished pharmaceutical products. The method of choice is typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, valued for its specificity, sensitivity, and precision.[][18]

Chromatographic Separation: A Validated Protocol

The goal of the chromatographic method is to achieve baseline separation between the large Desloratadine API peak and the much smaller NFD impurity peak, as well as any other related substances.

Expertise in Action: Causality Behind Protocol Choices

  • Column: A reversed-phase C18 (ODS) column is selected due to its excellent ability to retain and separate the moderately non-polar tricyclic structures of Desloratadine and NFD from more polar or non-polar impurities.[]

  • Mobile Phase: A gradient elution is often preferred over an isocratic one. This is because a gradient, which involves changing the mobile phase composition over time, allows for the effective elution of compounds with a wider range of polarities. It ensures that later-eluting, more non-polar impurities are washed from the column efficiently while still providing excellent resolution for early-eluting peaks like NFD and Desloratadine.[] The use of a buffer maintains a consistent pH, which is critical for the reproducible ionization state and retention time of the analytes.

  • Detection: UV detection at 280 nm is a common choice, as this wavelength provides good absorbance for the aromatic ring system present in both Desloratadine and NFD, ensuring adequate sensitivity for impurity-level quantification.[]

Protocol: Quantification of N-Formyl Desloratadine as a Related Substance

  • System Preparation:

    • Chromatograph: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: ODS C18, 250 mm x 4.6 mm, 4 µm particle size.[]

    • Column Temperature: 35°C.[]

  • Reagent and Solution Preparation:

    • Mobile Phase A: Prepare a 0.003 mol/L aqueous solution of sodium dodecyl sulfate containing 0.05% v/v trifluoroacetic acid.[]

    • Mobile Phase B: Ethanol.[]

    • Diluent: A suitable mixture, such as Methanol and 0.1 N Hydrochloric Acid (40:60), should be chosen to ensure complete dissolution of the sample.[17]

    • Standard Solution: Prepare a solution containing a known low concentration (e.g., 0.001 mg/mL) of N-Formyl Desloratadine (Desloratadine Related Compound F) RS in Diluent.[17]

    • Sample Solution: Prepare a solution of the Desloratadine drug product to achieve a nominal concentration of 0.5 mg/mL of the API.[17] This may involve disintegration, sonication for 20-30 minutes, and centrifugation to remove insoluble excipients.[17]

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.[]

    • Detection Wavelength: 280 nm.[]

    • Injection Volume: 40 µL.[]

    • Gradient Program: Develop a suitable gradient to ensure separation (specific timings to be optimized during method development).

  • Analysis and Calculation:

    • Inject the diluent (as a blank), the standard solution, and the sample solution.

    • Identify the peak corresponding to N-Formyl Desloratadine in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the percentage of NFD in the sample by comparing the peak area of NFD in the sample solution to the peak area of the corresponding standard, accounting for the concentrations of each solution.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Weigh & Dissolve Drug Product in Diluent (Sonicate & Centrifuge) Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Known Concentration of NFD Reference Standard StandardPrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify NFD % (Compare Sample to Standard) Integration->Quantification

Figure 2: General analytical workflow for NFD quantification.
Spectroscopic Characterization

While chromatography is used for quantification, spectroscopic techniques are indispensable for the initial identification and structural confirmation of impurity reference standards.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of NFD in a sample. The mass spectrum provides the molecular weight (338.83 Da) and fragmentation patterns that serve as a definitive fingerprint for the molecule, confirming its presence even at trace levels.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of a reference standard, 1D and 2D NMR are the gold standard. While specific spectral data for NFD is not widely published, techniques like ¹H NMR and ¹³C NMR would be used to confirm the presence and position of the formyl group and verify the integrity of the entire molecular structure.[16]

Conclusion

N-Formyl Desloratadine (CAS 117810-61-4) is more than a minor molecular variant; it is a critical indicator of the chemical stability and quality of Desloratadine pharmaceutical products. Its formation, driven by interactions with formulation excipients, underscores the importance of rigorous compatibility studies and the selection of stable, high-purity components in drug development. The ability to accurately detect and quantify this degradant using robust analytical methods, primarily RP-HPLC, is fundamental to ensuring that these widely used antihistamine medications are safe, effective, and meet the stringent standards required by regulatory bodies and expected by patients.

References

  • Patel, A., et al. (n.d.). FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006020534A2 - Stabilized desloratadine composition.
  • Pharmaffiliates. (n.d.). CAS No : 117810-61-4 | Product Name : N-Formyl Desloratadine. Retrieved from [Link]

  • Drugs.com. (n.d.). Desloratadine vs Loratadine Comparison. Retrieved from [Link]

  • SynThink. (n.d.). 117810-61-4 Loratadine N-Formyl Impurity; N-Formyl Desloratadine. Retrieved from [Link]

  • Patel, B. H., & Suhagia, B. N. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005065047A2 - Stable oral composition containing desloratadine.
  • Al-Assi, A. O., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Advances in Pharmacological and Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-. Retrieved from [Link]

  • USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. Retrieved from [Link]

  • Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Devillier, P., Roche, N., & Faisy, C. (2008). Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clinical Pharmacokinetics. Retrieved from [Link]

  • Liu, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation. Retrieved from [Link]

  • Ushiama, S., et al. (2004). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

  • European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Disposition of desloratadine in healthy volunteers. Retrieved from [Link]

Sources

Technical Guide: Differentiating 4-Formyl Loratadine and Desloratadine in Drug Development

[1]

Executive Summary

In the lifecycle of antihistamine development, distinguishing between active metabolites and degradation impurities is critical for regulatory compliance (ICH Q3A/B) and stability assurance. This guide delineates the technical differences between Desloratadine (the active pharmacological agent) and 4-Formyl Loratadine (chemically known as N-Formyl Desloratadine), a prevalent degradation impurity.[1][2]

While Desloratadine represents the desired metabolic activation of Loratadine, 4-Formyl Loratadine represents a stability failure mode, often arising from excipient interactions (e.g., formaldehyde traces in PEG or lactose). This guide provides the structural, mechanistic, and analytical frameworks required to identify, quantify, and control these distinct chemical entities.

Part 1: Structural and Chemical Divergence

To the untrained eye, the structures appear nearly identical. However, the functional group modification at the piperidine nitrogen fundamentally alters the physicochemical properties and pharmacological activity.

Note on Nomenclature: "4-Formyl Loratadine" is a common industry synonym for N-Formyl Desloratadine .[1] Throughout this guide, we refer to it by its chemical function: N-Formyl Desloratadine (N-Formyl DL).[1]

Comparative Chemical Profile[1][3]
FeatureDesloratadine (Active Drug)N-Formyl Desloratadine (Impurity)
CAS Number 100643-71-8117810-61-4
Molecular Formula


Molecular Weight 310.82 g/mol 338.83 g/mol (+28 Da)
Functional Group Secondary Amine (Free -NH)Formamide (N-CHO)
Basicity (pKa) Basic (approx.[1][3][4] pKa 4.2 & 9.8)Neutral/Weakly Basic (Amide reduces basicity)
Polarity (RP-HPLC) Moderate (Elutes earlier in high pH)Lower (Amide masks polarity, elutes later)
Regulatory Status API / Active MetaboliteSpecified Impurity (ICH limit typ.[1] <0.15%)
Structural Visualization

The following diagram illustrates the structural relationship. Note that Desloratadine possesses a reactive secondary amine, which is the site of attack for the formation of the N-Formyl impurity.

Structurescluster_0Parent Drugcluster_1Active Metabolitecluster_2Degradation ImpurityLoratadineLoratadine(Ethyl Ester Carbamate)DesloratadineDesloratadine(Free Secondary Amine)Loratadine->DesloratadineMetabolism (Liver)Hydrolysis & DecarboxylationNFormylN-Formyl Desloratadine(Formamide Derivative)Desloratadine->NFormylDegradation (Chemistry)Reaction w/ Formaldehyde(Excipient Impurity)captionFigure 1: The metabolic activation vs. chemical degradation pathways.

Part 2: Genesis and Origin Mechanisms

Understanding how these compounds form is the key to controlling them.

Desloratadine: The Metabolic Product

Desloratadine is formed in vivo via the metabolism of Loratadine.[5][6][7][8]

  • Mechanism: CYP450-mediated hydrolysis of the ethyl ester carbamate followed by spontaneous decarboxylation.

  • Enzymes: Primarily CYP3A4 and CYP2D6.[7]

  • Significance: It is 4-15 times more potent than Loratadine and does not cross the blood-brain barrier significantly.[1]

N-Formyl Desloratadine: The Stability Impurity

This compound is rarely a metabolite; it is a process impurity or degradation product .

  • Mechanism (The Maillard-Type/Eschweiler-Clarke Interaction): The free secondary amine of Desloratadine is nucleophilic.[1] It reacts with trace aldehydes (specifically formaldehyde or formic acid) present in excipients.[9]

  • Common Culprits:

    • PEG (Polyethylene Glycol): Often contains trace formaldehyde from chain oxidation.

    • Lactose: Can undergo retro-aldol reactions to generate reactive aldehydes.[1]

    • Povidone (PVP): May contain peroxides that oxidize the drug or excipients to aldehydes.

Critical Insight for Formulators: If you observe "4-Formyl Loratadine" increasing in your stability data (specifically at 40°C/75% RH), do not assume it is oxidative degradation of the drug alone. It is likely an incompatibility with your excipient grade. Switch to "Low Peroxide/Low Aldehyde" grades of PEG or Povidone.

Part 3: Analytical Strategy (HPLC & Mass Spec)

Distinguishing these two requires precise chromatography because they are structurally similar. However, the N-Formyl group reduces the polarity of the molecule compared to the free amine of Desloratadine.

Mass Spectrometry Fragmentation (LC-MS/MS)

This is the definitive identification method.[1]

CompoundPrecursor Ion

Key Product Ions (MS2)Mechanistic Explanation
Desloratadine m/z 311 m/z 259, 230Loss of propene/ammonia typical of piperidine ring fragmentation.[1]
N-Formyl DL m/z 339 m/z 311 (Base Peak)Diagnostic Loss: Neutral loss of CO (28 Da) is characteristic of formyl groups.[1]
Chromatographic Separation Logic
  • pH Dependency: Desloratadine is a base. At low pH (acidic mobile phase), it is protonated and polar. N-Formyl Desloratadine is an amide (non-basic) and remains neutral/less polar.[1]

  • Elution Order (Reverse Phase C18):

    • Acidic pH (e.g., 0.1% Formic Acid): Desloratadine (Protonated) elutes early . N-Formyl DL (Neutral) elutes later .

    • Basic pH (e.g., Ammonium Bicarbonate): Desloratadine (Neutral) retention increases significantly.

Part 4: Experimental Protocol

Protocol: Stability-Indicating HPLC Method

Objective: Separate Loratadine, Desloratadine, and N-Formyl Desloratadine in a single run.

Reagents:

  • Acetonitrile (HPLC Grade)[1][9]

  • Buffer: 10mM Ammonium Acetate (pH adjusted to 5.0 with Acetic Acid)[1]

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6mm, 3.5µm.[1]

Instrument Settings:

  • Flow Rate: 1.0 mL/min[10][11]

  • Detection: UV @ 254 nm (or 280 nm)

  • Temperature: 30°C

Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Phase Description
0.08020Initial equilibration
5.08020Isocratic hold for polar degradants
25.02080Linear ramp to elute N-Formyl DL and Loratadine
30.02080Wash
31.08020Re-equilibration

Validation Criteria (Self-Validating):

  • Resolution (Rs): Rs > 2.0 between Desloratadine and N-Formyl Desloratadine.

  • Tailing Factor: < 1.5 for Desloratadine (critical due to secondary amine interaction with silanols).

Analytical Decision Workflow

WorkflowStartUnknown Peak Detectedin Stability SampleRT_CheckCompare Retention Time (RT)vs StandardsStart->RT_CheckDecision1RT matches Desloratadine?(Early eluting in Acid)RT_Check->Decision1MS_CheckRun LC-MS/MSDecision2Mass Shift +28 Da?(m/z 339)MS_Check->Decision2Decision1->MS_CheckNo (Later Eluting)Result_DLIdentify: Desloratadine(Active Metabolite)Decision1->Result_DLYesDecision2->StartNo (Other Impurity)Result_ImpIdentify: N-Formyl Desloratadine(Excipient Interaction)Decision2->Result_ImpYes (Loss of CO in MS2)captionFigure 2: Analytical decision tree for impurity identification.

Part 5: Regulatory & Toxicity Implications

ICH Q3A/B Classification:

  • Desloratadine: The API.[5] Safety is established.

  • N-Formyl Desloratadine: Classified as a Degradation Product .[1][2]

Safety Assessment: Unlike some N-nitroso impurities (which are highly genotoxic), N-Formyl derivatives are generally considered less toxic.[1] However, because N-Formyl Desloratadine is structurally related to the active drug but lacks the free amine required for receptor binding affinity, it is considered a pharmacologically inactive impurity .

Reporting Thresholds (General ICH Guidelines):

  • Reporting Threshold: 0.05% or 0.1% (depending on dose).

  • Identification Threshold: 0.2%.

  • Qualification Threshold: 0.5% (Must prove safety if levels exceed this).

Note: Always consult specific regional pharmacopeia (USP/EP) monographs for Desloratadine, as they often list "Impurity D" (N-Formyl) with specific limits.[1]

References

  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances.[12] Retrieved from [Link]

  • PubChem. (n.d.). Desloratadine (Compound Summary).[13][9][14][15][16] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). N-Formyl Desloratadine (Compound Summary).[1][2][4][9][15] National Library of Medicine. Retrieved from [Link][1]

  • Qi, M., et al. (2015). Chromatographic separation and identification of impurities in Desloratadine. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration (FDA). (2002). Clarinex (Desloratadine) Tablets - Clinical Pharmacology.[1] Retrieved from [Link][1][10][7][17]

Sources

Technical Guide: Metabolic Activation and Stability-Indicating Degradation of Loratadine

[1]

Executive Summary

This guide delineates the transformation of Loratadine (LOR) into its pharmacologically active metabolite, Desloratadine (DL), and its subsequent conversion to N-Formyl Desloratadine (NF-DL).[1]

Critical Scientific Distinction: It is imperative for researchers to distinguish between the biological and chemical nature of these pathways:

  • Loratadine

    
     Desloratadine:  A hepatic metabolic  activation pathway mediated by Cytochrome P450 enzymes (CYP3A4/2D6).
    
  • Desloratadine

    
     N-Formyl Desloratadine:  Primarily a chemical degradation  pathway (impurity formation) occurring in pharmaceutical formulations due to excipient interactions (e.g., Maillard reaction) or oxidative stress, rather than a primary human metabolic route.[1]
    

This document details the mechanistic pathways, synthesis of reference standards, and analytical protocols for quantifying these species in biological and pharmaceutical matrices.

Chemical Basis & Pathway Mechanism[1]

The Metabolic Step: Loratadine to Desloratadine

Loratadine is a prodrug. Upon oral administration, it undergoes extensive first-pass metabolism in the liver.

  • Mechanism: Oxidative decarboethoxylation.

  • Enzymology: Catalyzed primarily by CYP3A4 and CYP2D6 .

  • Transformation: The ethyl ester carbamate group is cleaved, yielding the secondary amine, Desloratadine (Descarboethoxyloratadine), which exhibits potent H1-receptor antagonist activity.

The Degradation Step: Desloratadine to N-Formyl Desloratadine

Desloratadine contains a secondary piperidine amine, making it nucleophilic and susceptible to chemical derivatization during storage.

  • Mechanism: N-Formylation.[1]

  • Causality:

    • Excipient Interaction: Reaction with formic acid impurities often found in PEG or formaldehyde traces in excipients.

    • Maillard-Type Reaction: Interaction with reducing sugars (e.g., lactose) under thermal stress.[1]

    • Photo-oxidation: Radical-mediated oxidation of the piperidine ring carbon adjacent to the nitrogen, followed by rearrangement.[1]

  • Significance: NF-DL is a critical Stability-Indicating Impurity (often labeled Impurity D in pharmacopeial monographs).[1] Limits are strictly controlled (typically <0.5%) in finished dosage forms.

Pathway Visualization (DOT Diagram)

LoratadinePathwaysLoratadineLoratadine(Prodrug)MW: 382.88DesloratadineDesloratadine(Active Metabolite)MW: 310.82Loratadine->DesloratadineEnzymatic Metabolism(CYP3A4, CYP2D6)DecarboethoxylationN_FormylN-Formyl Desloratadine(Degradant/Impurity)MW: 338.83Desloratadine->N_FormylChemical Degradation(Formylation/Oxidation)+ Excipients (Lactose/PEG)OH_Desloratadine3-OH Desloratadine(Secondary Metabolite)Desloratadine->OH_DesloratadineHepatic Metabolism(Hydroxylation)

Figure 1: Mechanistic pathway illustrating the enzymatic activation of Loratadine and the divergent chemical degradation to N-Formyl Desloratadine.

Analytical Characterization

To validate the pathway, precise analytical separation is required. The N-Formyl derivative (+28 Da relative to Desloratadine) is lipophilic and elutes later than Desloratadine in Reverse Phase (RP) chromatography.

Physicochemical Data Table[3][4]
CompoundMolecular FormulaMW ( g/mol )Key Functional GroupRetention Behavior (RP-C18)
Loratadine C₂₂H₂₃ClN₂O₂382.88Ethyl CarbamateLate Eluting (High LogP)
Desloratadine C₁₉H₁₉ClN₂310.82Secondary AmineEarly Eluting (Polar)
N-Formyl DL C₂₀H₁₉ClN₂O338.83N-Formyl AmideIntermediate/Late
Mass Spectrometry (LC-MS/MS) Identification[1]
  • Ionization: ESI Positive Mode.

  • Desloratadine:

    
     m/z.
    
    • Fragment: 259 m/z (Loss of piperidine ring fragments).

  • N-Formyl Desloratadine:

    
     m/z.[1]
    
    • Diagnostic Shift: The +28 Da shift confirms the formylation of the nitrogen.

    • Fragmentation: Loss of -CO (28 Da) typically regenerates the 311 fragment.

Experimental Protocols

Synthesis of N-Formyl Desloratadine (Reference Standard)

Context: To quantify this impurity, you must synthesize a high-purity standard, as it is not always commercially available in bulk.[1]

Reagents: Desloratadine (1.0 eq), Formic Acid (excess), Acetic Anhydride (1.5 eq). Conditions: Reflux at 60–70°C.

Protocol:

  • Dissolution: Dissolve 1.0 g of Desloratadine in 10 mL of dichloromethane (DCM).

  • Acylation: Add a mixture of Formic Acid (5 mL) and Acetic Anhydride (2 mL) dropwise.

    • Note: Acetic anhydride activates the formic acid to form the mixed anhydride, a potent formylating agent.

  • Reaction: Stir at reflux for 2–4 hours. Monitor by TLC (Mobile Phase: MeOH:DCM 1:9).

  • Quench: Cool to 0°C and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (Silica gel).

  • Validation: Confirm structure via ¹H-NMR (Look for singlet aldehyde proton at ~8.0–8.2 ppm).

HPLC Method for Simultaneous Detection

Context: A stability-indicating method to separate LOR, DL, and NF-DL.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 20% B[1]

    • 2-10 min: Linear gradient to 80% B[1]

    • 10-15 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Self-Validation Check: Ensure resolution (

    
    ) between Desloratadine and N-Formyl Desloratadine is > 2.0.
    

References

  • Metabolic Profile of Loratadine: Ramanathan, R. et al. "Mass spectrometric identification of loratadine metabolites in human plasma and urine." Journal of Pharmaceutical and Biomedical Analysis, 2000.

  • Degradation Pathways: Vora, B. et al. "Stability indicating HPLC method for simultaneous determination of Loratadine and its major metabolites/impurities." Journal of Chromatographic Science, 2018. [1]

  • Impurity Characterization: U.S. Pharmacopeia (USP) Monograph: Desloratadine Tablets, "Organic Impurities" section (Impurity D: N-Formyl Desloratadine).[1][3][4][5][6] [1]

  • Formulation Stability: Bauer, K.H. et al. "Pharmaceutical degradation of antihistamines in presence of lactose." Drug Development and Industrial Pharmacy, 2005. [1]

  • Synthesis of Standards: Liu, G. et al. "Stereoselective Synthesis of Desloratadine Derivatives."[7] Bioorganic & Medicinal Chemistry, 2010.[7]

Technical Guide: Genotoxicity Assessment of 4-Formyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the genotoxic potential of 4-Formyl Loratadine, structured for researchers and drug development professionals.

Executive Summary

In the development and stability profiling of Loratadine (and its active metabolite Desloratadine), the identification of oxidative degradation products is critical.[1] 4-Formyl Loratadine is a specific oxidative impurity characterized by an aldehyde functionality on the pyridine ring of the tricyclic system.[1]

Unlike the common "N-Formyl" impurity (which modifies the piperidine nitrogen), 4-Formyl Loratadine presents a distinct structural alert: an aromatic aldehyde.[1] This guide analyzes its genotoxic potential through the lens of ICH M7(R2) guidelines, evaluating its structural alerts, metabolic context, and required control strategies.[1]

Molecular Identity & Structural Distinction

Precise chemical identification is the first step in safety assessment.[1] Confusion often arises between "4-Formyl" and "N-Formyl" derivatives.[1]

Feature4-Formyl Loratadine (Target)N-Formyl Desloratadine (Common Impurity)
CAS Number 1076198-16-7 117810-61-4
Functional Group Aldehyde (-CHO) on Pyridine Ring Formyl group (-CHO) on Piperidine Nitrogen
Origin Oxidative degradation of 4-Hydroxymethyl metabolite; Synthetic byproduct.[1]Formylation of Desloratadine (secondary amine).[1]
Structural Alert High (Aromatic Aldehyde - Schiff base potential)Low (Amide/Carbamate-like stability)
Structural Visualization

The following diagram illustrates the oxidative pathway leading to 4-Formyl Loratadine.

Loratadine_Oxidation cluster_legend Legend Lora Loratadine (API) Hydro 4-Hydroxymethyl Loratadine (Metabolite/Impurity) CAS: 609806-40-8 Lora->Hydro CYP450 Oxidation (Metabolism) Formyl 4-Formyl Loratadine (Target Impurity) CAS: 1076198-16-7 Hydro->Formyl Oxidation (-2H) Carboxy 4-Carboxy Loratadine (Potential Acid) Formyl->Carboxy Oxidation (+O) key1 Blue: Qualified Metabolite key2 Red: Potential Mutagenic Impurity (PMI)

Figure 1: Proposed oxidative pathway. 4-Formyl Loratadine acts as an intermediate between the alcohol metabolite and the carboxylic acid.

Genotoxicity Risk Assessment (ICH M7)[1]

In Silico Assessment (QSAR)

Under ICH M7, any impurity must first be evaluated for structural alerts using two complementary QSAR methodologies (Statistical-based and Rule-based).[1]

  • Structural Alert: The aromatic aldehyde group is a well-known structural alert (Ashby-Tennant).[1] Aldehydes can react with DNA bases (specifically guanine) to form Schiff bases or induce cross-linking.[1]

  • Prediction:

    • DEREK (Rule-based): Likely to flag "Aldehyde" as a plausible mutagenic alert.[1]

    • SARAH/Leadscope (Statistical): May show "Positive" or "Equivocal" depending on the training set data for pyridine-aldehydes.

  • Mitigating Factors: The steric hindrance of the tricyclic ring system might reduce reactivity, but in silico models are conservative.[1]

Metabolic Argument (The "Class 5" Route?)

Loratadine is extensively metabolized.[1][2] One documented pathway involves hydroxylation at the pyridine ring (4-Hydroxymethyl Loratadine).[1][3]

  • The Argument: If 4-Formyl Loratadine is a significant human metabolite, it would be considered "qualified" (Class 5) and require no further testing.[1]

  • The Reality: Aldehydes are typically transient intermediates (Alcohol

    
     Aldehyde 
    
    
    
    Acid) and are rapidly detoxified by aldehyde dehydrogenases.[1] Unless 4-Formyl Loratadine circulates at significant levels (AUC comparison), it cannot be automatically dismissed as a qualified metabolite.[1] It remains a Potential Mutagenic Impurity (PMI). [1]
Experimental Strategy (The Ames Test)

Since the structure is alerting and not fully qualified by metabolism, the definitive answer lies in the Bacterial Reverse Mutation Assay (Ames Test) .[1]

Protocol Requirement:

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]

  • Conditions: +/- S9 metabolic activation.[1]

  • Outcome Scenarios:

    • Negative: The impurity is re-classified as Class 5 (Non-mutagenic impurity).[1] Control at standard ICH Q3A/B levels (e.g., 0.15%).

    • Positive: The impurity is Class 2 (Known mutagen with unknown carcinogenic potential).[1] Control at TTC levels.

Control Strategy & Limits

If 4-Formyl Loratadine is treated as a mutagenic impurity (in the absence of negative Ames data), strict limits apply.

Threshold of Toxicological Concern (TTC)

For a mutagenic impurity in a chronic-use drug (like an antihistamine), the default limit is based on the TTC to ensure negligible risk (<1 in 100,000 lifetime cancer risk).[1]

  • Daily Intake Limit:

    
    
    
  • Calculation:

    
    
    

For Loratadine (Claritin):

  • MDD: 10 mg/day[1][4]

  • Limit:

    
    
    
Analytical Methodology

To control at 150 ppm, a highly sensitive method is required.[1] HPLC-UV is often insufficient due to the lack of a distinct chromophore shift or co-elution issues.[1] LC-MS/MS is the gold standard.[1]

Recommended Method Parameters:

  • Technique: UHPLC-MRM (Multiple Reaction Monitoring).[1]

  • Column: C18, sub-2 micron (e.g., Acquity BEH C18).[1]

  • Mobile Phase: Ammonium Formate (pH 3.[1]5) / Acetonitrile.[1]

  • Detection: Positive ESI. Monitor the transition of the aldehyde form (Parent

    
     Fragment).
    
  • Derivatization (Optional): If stability is an issue, derivatize with DNPH (2,4-Dinitrophenylhydrazine) to stabilize the aldehyde for quantitation.[1]

Decision Tree for Qualification

The following workflow dictates the regulatory path for 4-Formyl Loratadine.

M7_Decision_Tree Start Identify 4-Formyl Loratadine (Structure Alert: Aldehyde) QSAR Perform Two QSAR Assessments (DEREK + SARAH) Start->QSAR Result Are QSARs Negative? QSAR->Result Class5 Class 5: Non-Mutagenic Control as regular impurity Result->Class5 Yes (Both Negative) Ames Conduct Ames Test (OECD 471) Result->Ames No (One/Both Positive) AmesResult Is Ames Positive? Ames->AmesResult Class2 Class 2: Mutagenic Control at TTC (150 ppm) AmesResult->Class2 Yes Class5_2 Class 5: Non-Mutagenic Control as regular impurity AmesResult->Class5_2 No

Figure 2: ICH M7(R2) Qualification Workflow adapted for 4-Formyl Loratadine.

References

  • ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1] Available at: [Link]

  • Loratadine Impurity Profiling : Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes.[1] Drug and Chemical Toxicology. Available at: [Link]

  • Metabolic Context : Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition. Available at: [Link][1]

  • Impurity Synthesis : Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.[1] Arkivoc. Available at: [Link][1]

Sources

An In-Depth Technical Guide to the Formation of N-Formyl Desloratadine in Tablets via the Maillard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Mechanism, Mitigation, and Analysis

Foreword: The Silent Interaction

In the world of solid dosage form development, the active pharmaceutical ingredient (API) and its surrounding excipients are intended to coexist in harmony. However, the reality is that these components can engage in a silent, yet significant, chemical dialogue. One of the most common and often underestimated of these interactions is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that can compromise the stability, efficacy, and safety of a drug product. This guide provides a deep dive into a specific and critical instance of this phenomenon: the formation of N-Formyl Desloratadine (NFD) in tablets containing the secondary amine antihistamine, Desloratadine, and reducing sugar excipients, most notably lactose. As drug development professionals, understanding the nuances of this reaction is paramount to designing robust and stable formulations that stand the test of time and regulatory scrutiny.

The Chemistry of Concern: Unraveling the Maillard Reaction and N-Formyl Desloratadine Formation

The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat to initiate.[1] In the context of pharmaceuticals, the amine group can be present on the API, such as the secondary amine in Desloratadine.[2][3]

The reaction cascade is intricate, but for the purpose of NFD formation, we can delineate it into three critical stages:

Stage 1: Initial Condensation and Amadori Rearrangement

The reaction initiates with the nucleophilic attack of the secondary amine of Desloratadine on the carbonyl group of the open-chain form of a reducing sugar like lactose.[4] This is followed by the elimination of a water molecule to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[4]

Stage 2: Degradation of the Amadori Product

The Amadori product is the crucial intermediate that embarks on several degradation pathways. The specific pathway leading to N-formyl impurities is believed to involve the cleavage of the C1-C2 bond of the sugar moiety. This degradation can be influenced by factors such as pH and the presence of oxidative species.

Stage 3: Formation of N-Formyl Desloratadine

The fragmentation of the Amadori product can generate reactive dicarbonyl intermediates. These species can then react further, and through a series of complex reactions including retro-aldol condensation and oxidation, can lead to the formation of a formyl group that subsequently attaches to the nitrogen atom of the Desloratadine molecule, resulting in the formation of N-Formyl Desloratadine. The presence of water and elevated temperatures significantly accelerates this process.[2]

Figure 1: Maillard Reaction Pathway to N-Formyl Desloratadine Desloratadine Desloratadine (Secondary Amine) Schiff_Base Schiff Base (Unstable Intermediate) Desloratadine->Schiff_Base Condensation Lactose Lactose (Reducing Sugar) Lactose->Schiff_Base Amadori_Product Amadori Product (1-Amino-1-deoxy-2-ketose) Schiff_Base->Amadori_Product Amadori Rearrangement Degradation_Intermediates Degradation Intermediates (e.g., Dicarbonyls) Amadori_Product->Degradation_Intermediates Degradation NFD N-Formyl Desloratadine (Degradation Product) Degradation_Intermediates->NFD Formylation

Caption: Figure 1: Maillard Reaction Pathway to N-Formyl Desloratadine

The Formulation Scientist's Dilemma: Excipient Selection and Mitigation Strategies

The most direct approach to preventing NFD formation is to avoid the use of reducing sugars in the formulation. Lactose, a common and cost-effective filler and binder, is a primary culprit.[3][5]

Alternative Excipients:

  • Non-reducing sugars: Mannitol, sorbitol, and sucrose are suitable alternatives as they lack the reactive carbonyl group necessary to initiate the Maillard reaction.

  • Inorganic diluents: Dibasic calcium phosphate and other inorganic salts can be used as fillers.

  • Cellulose derivatives: Microcrystalline cellulose (MCC) is another widely used filler that is not susceptible to the Maillard reaction.

Formulation and Process Controls:

  • Moisture Content: The Maillard reaction is highly dependent on water activity.[2] Therefore, controlling the moisture content of the raw materials and the final drug product is critical. This can be achieved through appropriate drying steps during manufacturing and the use of desiccants in packaging.

  • pH Control: The rate of the Maillard reaction is also influenced by pH. While the optimal pH for the reaction can vary, maintaining a controlled pH environment within the formulation can help to minimize the degradation.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the Maillard reaction.[2] Therefore, it is crucial to control the temperature during manufacturing and to store the final product under recommended conditions.

A Proactive Approach: Drug-Excipient Compatibility and Forced Degradation Studies

Identifying the potential for NFD formation early in the development process is essential. This is achieved through well-designed drug-excipient compatibility and forced degradation studies.

Experimental Protocol: Drug-Excipient Compatibility Study

Objective: To assess the potential for interaction between Desloratadine and lactose under accelerated conditions.

Materials:

  • Desloratadine API

  • Lactose monohydrate

  • Vials with inert stoppers

  • Stability chambers

  • HPLC-UV or UPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of Desloratadine and lactose in a 1:1 ratio by weight.

    • Prepare a physical mixture of the API and excipient by gentle blending.

    • For a "wet" condition, add a small, controlled amount of purified water (e.g., 5% w/w) to a separate set of binary mixtures.

    • Prepare a control sample of Desloratadine API alone.

  • Storage Conditions:

    • Store the vials containing the mixtures and the control sample in stability chambers under the following conditions:

      • 40°C / 75% RH (Accelerated condition)

      • 50°C / 75% RH (Stress condition)

  • Time Points:

    • Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analytical Method:

    • At each time point, dissolve a known amount of the stored sample in a suitable diluent.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method capable of separating Desloratadine from its potential degradants, including NFD.

  • Data Analysis:

    • Quantify the amount of NFD formed and any other degradation products.

    • Calculate the percentage degradation of Desloratadine.

    • Compare the degradation profiles of the binary mixtures with the control sample.

Figure 2: Drug-Excipient Compatibility Study Workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis API Desloratadine API Mix Binary Mixture (1:1) API->Mix Excipient Lactose Excipient->Mix Chamber Stability Chamber (e.g., 40°C/75% RH) Mix->Chamber HPLC HPLC/UPLC Analysis Chamber->HPLC Timepoints (0, 1, 2, 4 weeks) Data Data Interpretation HPLC->Data

Caption: Figure 2: Drug-Excipient Compatibility Study Workflow

The Analytical Imperative: A Validated Stability-Indicating Method for N-Formyl Desloratadine

A robust analytical method is the cornerstone of any impurity investigation. The following is a representative stability-indicating HPLC-UV method for the quantification of N-Formyl Desloratadine in Desloratadine tablets.

Experimental Protocol: HPLC-UV Method for N-Formyl Desloratadine Quantification

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 5 mg of Desloratadine and transfer to a 50 mL volumetric flask.

  • Add about 30 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm filter.

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: The method should be able to separate NFD from Desloratadine and other potential impurities and excipients. This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between the concentration of NFD and the detector response should be established over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of NFD that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results to the true value, determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters.

Data-Driven Insights: Quantifying the Impact of Environmental Factors

The rate of NFD formation is highly sensitive to environmental conditions. The following table summarizes representative data on the impact of temperature and humidity on the formation of NFD in a Desloratadine tablet formulation containing lactose.

Storage ConditionTime (Months)N-Formyl Desloratadine (%)
25°C / 60% RH3< 0.05
60.08
120.15
30°C / 65% RH30.12
60.25
120.48
40°C / 75% RH10.35
30.85
61.52

Note: These are representative data and actual values will vary depending on the specific formulation and packaging.

Regulatory Landscape and Conclusion

Regulatory agencies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug products, as outlined in the ICH guidelines Q3B(R2).[6] The formation of N-Formyl Desloratadine is a known issue, and therefore, it is expected that a stability-indicating method is in place to monitor its levels throughout the shelf life of the product.

References

  • EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google P
  • CN106957349A - A kind of Desloratadine impurity compound and its production and use - Google P
  • WO2006020534A2 - Stabilized desloratadine composition - Google P
  • Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage. (URL: [Link])

  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. (URL: [Link])

  • A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies - PMC. (URL: [Link])

  • Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences. (URL: [Link])

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC. (URL: [Link])

  • Maillard Reaction and Lactose Structural Changes during Milk Processing - ResearchGate. (URL: [Link])

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (URL: [Link])

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (URL: [Link])

  • N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF - ResearchGate. (URL: [Link])

  • ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Desloratadine ratiopharm, INN-desloratadine. (URL: [Link])

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])

  • Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - MDPI. (URL: [Link])

  • DESLORATADINE TABLETS. (URL: [Link])

  • Characterization and Compatibility Study of Desloratadine - ResearchGate. (URL: [Link])

  • CN110638750A - A kind of preparation method of desloratadine medicine and preparation thereof - Google P
  • Desloratadine ratiopharm 5 mg film-coated tablets - European Medicines Agency (EMA). (URL: [Link])

  • Preliminary Study on the Development of Orodispersible Film Containing Desloratadine. (URL: [Link])

  • (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. (URL: [Link])

  • The effect of Maillard reaction on the lactose crystallization and flavor release in lactose/WPI/inulin encapsulation - PMC - NIH. (URL: [Link])

  • Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed. (URL: [Link])

  • Assessing satisfaction with desloratadine and fexofenadine in allergy patients who report dissatisfaction with loratadine - ResearchGate. (URL: [Link])

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Formyl Loratadine for Analytical Development

[1][2]

Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7 ) is a specific oxidative impurity of Loratadine.[1][2] Structurally, it differs from the parent compound by the presence of a formyl (-CHO) group on the pyridine ring, replacing a hydrogen atom (or resulting from the oxidation of a hydroxymethyl intermediate).[1][2]

For analytical scientists, this compound presents a unique challenge: the electron-withdrawing nature of the formyl group significantly alters the pKa of the pyridine nitrogen, shifting the ionization equilibrium and retention behavior in Reverse-Phase HPLC (RP-HPLC).[1][2] This guide provides the theoretical and estimated physicochemical data necessary to design robust separation methods.

Compound Characterization & Structure

Unlike "N-Formyl Desloratadine" (where the formyl group is on the piperidine nitrogen), 4-Formyl Loratadine retains the ethyl ester carbamate moiety of Loratadine, with the modification occurring on the tricyclic heteroaromatic system.[1][2]

PropertyData
Common Name 4-Formyl Loratadine
CAS Number 1076198-16-7
Chemical Name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
Molecular Formula C₂₃H₂₃ClN₂O₃
Molecular Weight 410.90 g/mol
Structural Change Addition of Formyl (-CHO) group to the C4 position of the pyridine ring.[1][2]
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of modification affecting pKa.[1][2]

Loratadine_Structurecluster_logicPhysicochemical ImpactLoratadineLoratadine(Parent API)pKa ~ 5.25Impurity4-Formyl Loratadine(Impurity)pKa ~ 3.8 - 4.2Loratadine->ImpurityOxidation (Metabolic/Degradation)Effect1Pyridine Ring SubstitutionImpurity->Effect1Effect2Electron Withdrawing (-CHO)Effect1->Effect2Effect3Reduced Basicity (Lower pKa)Effect2->Effect3

Caption: Structural evolution from Loratadine to 4-Formyl Loratadine showing the impact of the electron-withdrawing formyl group.[1][2]

Physicochemical Properties: Solubility & pKa[1][2][3]

pKa Analysis (Ionization)

The primary ionization center in Loratadine is the pyridine nitrogen .[1] The piperidine nitrogen is acylated (carbamate) and is therefore non-basic.[1]

  • Loratadine pKa: 5.25 (Experimental).[1]

  • 4-Formyl Loratadine pKa (Calculated): 3.8 – 4.2 .[1][2]

Mechanism: The formyl group is a strong electron-withdrawing group (EWG).[1][2] When attached to the pyridine ring, it reduces the electron density available at the nitrogen atom, making it less likely to accept a proton.[1][2] This lowers the pKa by approximately 1.0–1.5 units compared to the parent.[1]

Analytical Implication: At a mobile phase pH of 4.5 (common for Loratadine methods), Loratadine is partially ionized (positively charged), while 4-Formyl Loratadine will be predominantly neutral .[1][2] This drastic difference in ionization state at intermediate pH levels is the key to separating the two species.[1]

Solubility Profile

4-Formyl Loratadine exhibits Class II behavior (Low Solubility, High Permeability), similar to Loratadine, but with slightly enhanced polarity due to the carbonyl oxygen.[1][2]

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application
Water (pH 7.0) Practically Insoluble< 0.01 mg/mLNot suitable for sample prep.[1][2]
0.1 N HCl Soluble> 1.0 mg/mLProtonation of pyridine aids solubility.[1]
Methanol Freely Soluble> 50 mg/mLIdeal stock solvent.[1]
Acetonitrile Freely Soluble> 50 mg/mLIdeal stock solvent.[1]
DMSO Soluble> 25 mg/mLAlternative stock solvent.[1]

Analytical Method Development Strategy

Chromatographic Separation (RP-HPLC)

Because 4-Formyl Loratadine is less basic and more polar than Loratadine, it will generally elute earlier than Loratadine on C18 columns, provided the pH is controlled.[1][2]

Recommended Protocol:

  • Column: C18 (L1) or C8 (L7), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Reasoning: Strong hydrophobic retention is needed for the tricyclic core.[1]

  • Mobile Phase A: Buffer (Phosphate or Acetate) at pH 3.0 .

    • Reasoning: At pH 3.0, both the parent (pKa 5.[1]25) and impurity (pKa ~4.[1]0) will be fully protonated.[1] This minimizes peak tailing caused by secondary interactions with silanols and ensures both species behave as cations, separating based on hydrophobicity differences (Formyl is less hydrophobic than H).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • Start: 30% B (Hold 2 min)

    • Ramp to 70% B over 15 min.

    • Result: 4-Formyl Loratadine elutes before Loratadine.[1][2]

Sample Preparation Protocol

Objective: Create a stable stock solution for impurity profiling.

  • Weighing: Accurately weigh 5.0 mg of 4-Formyl Loratadine Reference Standard.

  • Dissolution: Transfer to a 50 mL volumetric flask. Add 20 mL of Methanol . Sonicate for 5 minutes.

    • Note: Do not use water as the initial solvent.[1][3]

  • Dilution: Dilute to volume with Mobile Phase A (Buffer pH 3.0).

    • Stability Check: Aldehydes can oxidize to carboxylic acids.[1] Analyze within 24 hours or store at 4°C.

Detection
  • UV Wavelength: 254 nm or 280 nm.[1]

  • The conjugated tricyclic system provides strong UV absorption.[1] The formyl group extends conjugation slightly, potentially inducing a red-shift (bathochromic shift), but 254 nm remains the robust isosbestic choice for simultaneous detection with Loratadine.[1][2]

Method Development Workflow (Graphviz)[1][2]

Method_DevStartStart: Impurity ProfilingSolubility_CheckSolubility Check:Dissolve in MeOH/ACNStart->Solubility_CheckpKa_EvalpKa Evaluation:Impurity pKa ~ 4.0Parent pKa ~ 5.25Solubility_Check->pKa_EvalpH_SelectMobile Phase pH Selection:Choose pH 2.5 - 3.0pKa_Eval->pH_SelectEnsure IonizationColumn_SelectColumn Selection:C18 (End-capped)pH_Select->Column_SelectExecutionRun Gradient:4-Formyl Elutes FirstColumn_Select->Execution

Caption: Logical workflow for developing an HPLC method for 4-Formyl Loratadine based on pKa and solubility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3957: Loratadine. Retrieved from [Link][1][2]

  • Pharmaffiliates. Loratadine Impurity Standards: 4-Formyl Loratadine (CAS 1076198-16-7).[1][2][4][5] Retrieved from [Link]

  • Popović, G., et al. (2008).[1] Acid–base equilibria and solubility of loratadine and desloratadine in water. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Comprehensive Toxicity & Safety Profile: Loratadine N-Formyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 117810-61-4 | Structural Alert Assessment & Control Strategy [1]

Executive Summary

Loratadine N-Formyl Impurity (also known as N-Formyl Desloratadine) is a significant degradation product and process-related impurity found in Loratadine and Desloratadine formulations.[1] Unlike oxidative degradants derived directly from the API, this impurity typically arises from a Drug-Excipient Interaction (DEI) involving the reaction of the metabolite Desloratadine with formic acid precursors present in excipients (e.g., PEG, PVP).[1]

From a toxicological perspective, this impurity is classified under ICH M7 Class 5 (Non-Mutagenic Impurity). It does not share the high-potency mutagenic structural alerts associated with N-nitroso compounds.[1] Consequently, its control limits are governed by ICH Q3B(R2) (general degradation products) rather than the stringent Threshold of Toxicological Concern (TTC) applied to mutagens.

Chemical Identity & Formation Mechanism[1]

Chemical Data
ParameterDetail
Common Name Loratadine N-Formyl Impurity; N-Formyl Desloratadine
Chemical Name 8-Chloro-6,11-dihydro-11-(1-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
CAS Number 117810-61-4
Molecular Formula C₂₀H₁₉ClN₂O
Molecular Weight 338.83 g/mol
Parent API Loratadine (via Desloratadine)
Regulatory Status USP Related Compound F; EP Impurity
Formation Pathway: The Drug-Excipient Interaction

The formation of N-Formyl Loratadine is a two-step process.[1] First, Loratadine undergoes hydrolysis (loss of the ethyl carbamate group) to form Desloratadine . Second, the secondary amine of Desloratadine reacts with formic acid or formyl species often found as impurities in polyethylene glycol (PEG) or povidone (PVP) excipients.

Graphviz Diagram: Formation Mechanism

G Loratadine Loratadine (Parent API) Desloratadine Desloratadine (Hydrolytic Degradant) Loratadine->Desloratadine Hydrolysis (-Ethyl Carbamate) NFormyl N-Formyl Loratadine (CAS 117810-61-4) Desloratadine->NFormyl N-Formylation FormicAcid Formic Acid (Excipient Impurity) FormicAcid->NFormyl Reactant (from PEG/PVP)

Caption: Stepwise formation of N-Formyl Loratadine via hydrolysis followed by N-formylation with excipient-derived impurities.

Toxicological Profiling Strategy

Genotoxicity Assessment (ICH M7)

The primary safety concern for any nitrogen-bearing impurity is the potential for genotoxicity.[1] However, the N-Formyl moiety is distinct from the highly toxic N-Nitroso group.[1]

  • In Silico Assessment (QSAR):

    • Method: Analysis using knowledge-based systems (e.g., Derek Nexus) and statistical systems (e.g., Sarah Nexus).[1]

    • Prediction: Negative for bacterial mutagenicity. The N-formyl group on a piperidine ring is not a structural alert for mutagenicity.[1] It functions as a stable amide-like protecting group.[1]

  • In Vitro Evidence:

    • Loratadine and Desloratadine are non-mutagenic in the Ames test.

    • The N-formyl derivative metabolizes back to Desloratadine (via deformylation) or is excreted.[1] Since the parent amine (Desloratadine) is non-mutagenic, the N-formyl precursor poses negligible genotoxic risk.[1]

General Toxicity & Permitted Daily Exposure (PDE)

Since the impurity is considered non-mutagenic, its safety limit is calculated based on general toxicity (ICH Q3B).

  • Read-Across Approach: The toxicity profile is bridged to Desloratadine .[1]

  • Point of Departure (PoD): NOAEL (No Observed Adverse Effect Level) of Desloratadine from chronic toxicity studies.

  • Calculation:

    
    
    
    • Note: For impurities chemically related to the parent with similar toxicity, the limit is often set at the qualification threshold (0.15% or 1.0 mg/day, whichever is lower) rather than a calculated PDE, unless high levels are present.

Regulatory Limits (ICH Q3B)
Dose of Drug ProductReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg/day0.1%1.0% or 5 µg1.0% or 50 µg
10 mg - 100 mg/day0.05%0.2% or 2 mg0.2% or 3 mg
> 100 mg/day 0.05% 0.1% 0.15%

Most Loratadine formulations (10 mg daily) fall into the second category, setting the qualification threshold at 0.2%.

Analytical Control Strategy

To ensure patient safety, a robust LC-MS/MS method is required for quantitation, particularly if the impurity must be controlled at low levels (<0.1%).[1]

LC-MS/MS Methodology
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Chromatography: C18 Column (e.g., Waters XSelect HSS T3), Gradient elution with Ammonium Formate/Methanol.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Loratadine 383.1337.125Loss of Ethanol
Desloratadine 311.1259.130Ring Fragmentation
N-Formyl Impurity 339.1 311.1 22 Loss of CO (-28 Da)
N-Formyl Impurity 339.1259.135Secondary Fragmentation

Graphviz Diagram: Analytical Decision Tree

Caption: Decision tree for routine monitoring vs. structural confirmation of N-Formyl impurity.

Mitigation & Control

To minimize the formation of N-Formyl Loratadine in the final drug product:

  • Excipient Selection: Use "Low Peroxide" and "Low Formic Acid" grades of PEG and PVP.

  • Antioxidants: Incorporate antioxidants (e.g., BHT) to prevent the oxidative degradation of excipients into formylating species.

  • Packaging: Use moisture-protective packaging (e.g., Alu-Alu blisters) to reduce hydrolysis of Loratadine to Desloratadine (the precursor).[1]

References

  • European Medicines Agency (EMA). (2006).[3] ICH Guideline Q3B (R2) on Impurities in New Drug Products. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • Simson Pharma. (2024). Desloratadine N-Formyl Impurity Data Sheet (CAS 117810-61-4). Retrieved from [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-Formyl Desloratadine.[1] Retrieved from [1]

  • Reddy, K. V. S. R., et al. (2003).[4] "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the identification, quantification, and control of Desloratadine Related Compound F in pharmaceutical formulations. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes regulatory expectations with field-proven analytical strategies, offering a robust methodology rooted in scientific integrity and practical expertise.

Introduction: The Imperative of Impurity Profiling in Desloratadine Formulations

Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine. Its efficacy and safety profile have established it as a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity of Desloratadine is paramount to ensure patient safety and therapeutic efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities in both drug substances and drug products.[1][2][3]

Impurities can arise from various sources, including the API synthesis, degradation of the drug substance over time, or interactions between the API and excipients within the formulation.[4] One such critical impurity is Desloratadine Related Compound F. This guide will provide a detailed exploration of this specific compound, from its chemical identity to robust analytical methods for its detection and control.

Unveiling Desloratadine Related Compound F: A Chemical Perspective

Desloratadine Related Compound F is chemically identified as 4-(8-Chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde.[7][8] It is the N-formyl derivative of Desloratadine, with a molecular formula of C₂₀H₁₉ClN₂O and a molecular weight of 338.83 g/mol .[8][9]

The presence of the N-formyl group significantly alters the polarity and chromatographic behavior of the molecule compared to the parent Desloratadine. Understanding this structural modification is fundamental to developing selective analytical methods.

Formation Pathways: A Story of Reactivity

The formation of N-formyl impurities is a known challenge in pharmaceutical development, often stemming from the presence of formic acid or formaldehyde as impurities in excipients or solvents.[10] In the case of Desloratadine, the secondary amine in the piperidine ring is susceptible to formylation.

Likely formation pathways for Desloratadine Related Compound F include:

  • Reaction with Formic Acid: Formic acid, a common impurity in various excipients, can directly react with the secondary amine of Desloratadine, particularly under acidic conditions or elevated temperatures, leading to the formation of the N-formyl derivative.

  • Reaction with Formaldehyde: Formaldehyde, another potential impurity in excipients like polyethylene glycols (PEGs), can also react with Desloratadine. This reaction can proceed through a Schiff base intermediate, which is subsequently oxidized to the N-formyl compound.[1]

  • Degradation: Forced degradation studies have shown that Desloratadine can degrade under various stress conditions, including oxidative and thermal stress, which can potentially lead to the formation of various degradation products, including Compound F.[]

The diagram below illustrates the likely formation pathway of Desloratadine Related Compound F from Desloratadine.

Desloratadine Desloratadine (Secondary Amine) CompoundF Desloratadine Related Compound F (N-formyl derivative) Desloratadine->CompoundF Formylation Reaction Reagent Formic Acid / Formaldehyde (from Excipients/Solvents) Reagent->CompoundF

Caption: Formation of Desloratadine Related Compound F.

Analytical Strategies for the Identification and Quantification of Compound F

The cornerstone of controlling any impurity is a robust and validated analytical method. For Desloratadine Related Compound F, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice, offering the necessary selectivity and sensitivity.

Chromatographic Methodologies: Achieving Separation

Several HPLC and UPLC methods have been developed for the analysis of Desloratadine and its related compounds. The key to a successful method is achieving adequate resolution between Desloratadine, Compound F, and other potential impurities.

Table 1: Comparative Overview of Chromatographic Methods

ParameterMethod 1 (HPLC)[12]Method 2 (UPLC)Method 3 (Gradient HPLC)[6]
Column ODS (250 mm x 4.6 mm, 4 µm)Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm)C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.003 mol/L Sodium Dodecyl Sulfate in water with 0.05% Trifluoroacetic Acid0.05 M KH₂PO₄ and 0.07 M Triethylamine, pH 3.0Acetonitrile:Methanol:Phosphate Buffer (15:15:70)
Mobile Phase B EthanolAcetonitrile:Methanol:Water (50:25:25)Acetonitrile:Tetrahydrofuran:Phosphate Buffer (65:10:25)
Elution Isocratic (A:B = 57:43)GradientGradient
Flow Rate 1.5 mL/min0.4 mL/min0.8 mL/min
Column Temp. 35 °C40 °C35 °C
Detection UV at 280 nmUV at 272 nmUV at 280 nm

The choice between these methods will depend on the specific requirements of the analysis, such as desired run time and the complexity of the sample matrix. UPLC methods generally offer faster analysis times and higher resolution.

Recommended Analytical Protocol: A Validated HPLC-UV Method

Based on a synthesis of published methodologies, the following protocol provides a robust and reliable approach for the quantification of Desloratadine Related Compound F. This method is designed to be stability-indicating, meaning it can resolve the impurity from potential degradation products.

Experimental Protocol: HPLC-UV for Desloratadine Related Compound F

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Mobile Phase A (a buffer of 6.8g potassium dihydrogen phosphate and 1.1g sodium heptanesulfonate in 1000mL water, with 10mL triethylamine, adjusted to pH 2.2 with trifluoroacetic acid) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-10 min: 90% A, 10% B

      • 10-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: 40% A, 60% B

      • 30.1-35 min: Re-equilibration to 90% A, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Desloratadine Related Compound F reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 10 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the Desloratadine formulation in the diluent to achieve a final concentration of approximately 1 mg/mL of Desloratadine.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for Desloratadine Related Compound F should be not more than 2.0%.

    • The tailing factor for the Desloratadine Related Compound F peak should be not more than 2.0.

  • Quantification:

    • Calculate the percentage of Desloratadine Related Compound F in the sample using the following formula:

    % Compound F = (Area_CompoundF_Sample / Area_CompoundF_Standard) * (Conc_Standard / Conc_Sample) * 100

The following diagram illustrates the analytical workflow for the identification of Desloratadine Related Compound F.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Weigh Formulation DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Compound F Reference DissolveStandard Dissolve in Diluent Standard->DissolveStandard Inject Inject into HPLC System DissolveSample->Inject DissolveStandard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Compound F Integrate->Calculate Report Report Results Calculate->Report

Caption: HPLC analytical workflow.

Confirmatory Identification: The Role of Mass Spectrometry

While HPLC-UV is suitable for routine quantification, unequivocal identification of Desloratadine Related Compound F, especially during method development and in the investigation of unknown peaks, requires mass spectrometry (MS). LC-MS/MS provides molecular weight and fragmentation data, confirming the identity of the impurity.[5][12] The precursor and product ion transitions can be monitored in multiple reaction monitoring (MRM) mode for highly sensitive and specific detection.[5]

Regulatory Context and Control Strategy

The control of Desloratadine Related Compound F is governed by the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.[1][2] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The specific limits for Desloratadine Related Compound F will depend on the maximum daily dose of Desloratadine. A comprehensive control strategy should include:

  • Raw Material Control: Sourcing high-quality excipients with low levels of reactive impurities like formic acid and formaldehyde.

  • Process Optimization: Controlling manufacturing process parameters to minimize the formation of degradation products.

  • Stability Testing: Performing long-term and accelerated stability studies to monitor the levels of Compound F over the shelf-life of the product.

  • Specification Setting: Establishing an appropriate acceptance criterion for Desloratadine Related Compound F in the final product specification.

Conclusion: Ensuring Purity, Protecting Patients

The effective identification and control of Desloratadine Related Compound F are critical components of ensuring the quality, safety, and efficacy of Desloratadine formulations. This guide has provided a comprehensive overview of the chemical nature of this impurity, its potential formation pathways, and robust analytical strategies for its detection and quantification. By implementing a sound control strategy based on a thorough understanding of the science and regulatory expectations, pharmaceutical manufacturers can confidently deliver high-quality Desloratadine products to patients worldwide. The use of well-characterized reference standards is essential for the accuracy of these analytical procedures.[7][9][12]

References

  • Veeprho. Desloratadine Related Compound F | CAS 117810-61-4. [Link]

  • SciSpace. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. [Link]

  • ResearchGate. Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. [Link]

  • Arabian Journal of Chemistry. Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. [Link]

  • Semantic Scholar. LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA. [Link]

  • Google Patents.
  • PMC. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]

  • PMC. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. [Link]

  • ResearchGate. Analytical Method Development and Validation of Desloratadine Tablet. [Link]

  • Pharmaffiliates. Desloratadine-impurities. [Link]

  • Preprints.org. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]

  • Semantic Scholar. Research Article Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • PMC. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]

  • PubMed. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of N-Formyl Desloratadine from Desloratadine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and optimization of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Desloratadine and its primary degradation product, N-Formyl Desloratadine. The presented method is crucial for the accurate purity assessment and stability testing of Desloratadine in bulk drug substance and pharmaceutical formulations. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, ensuring the method's robustness and reliability, in accordance with international regulatory guidelines.[1][2][3]

Introduction: The Critical Need for Separation

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5][6] As with any active pharmaceutical ingredient (API), ensuring its purity and stability is paramount to guaranteeing safety and efficacy. N-Formyl Desloratadine is a known process-related impurity and a significant degradation product of Desloratadine.[7][8][9] Its presence in the drug substance or product can be an indicator of instability or inadequate manufacturing process control. Therefore, a robust analytical method capable of baseline separating N-Formyl Desloratadine from the parent Desloratadine peak is essential for quality control and regulatory compliance. This application note provides a comprehensive guide to a scientifically sound HPLC method, developed with an emphasis on the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Analyte Structures and Physicochemical Properties

A fundamental understanding of the analytes' chemical structures is the cornerstone of logical HPLC method development.

Figure 1: Chemical structures and key properties of Desloratadine and N-Formyl Desloratadine.

The addition of the formyl group to the piperidine ring in N-Formyl Desloratadine introduces a slight increase in molecular weight and a significant change in polarity. This difference in polarity is the primary handle for achieving chromatographic separation using reversed-phase HPLC.

HPLC Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following workflow outlines the key decision-making steps and the scientific rationale behind them.

HPLC_Method_Development_Workflow start Define Analytical Objective: Separate Desloratadine and N-Formyl Desloratadine scouting Initial Method Scouting start->scouting column_selection Column Selection: C18, 5 µm, 250 x 4.6 mm scouting->column_selection mobile_phase_selection Mobile Phase Screening: A: Buffer (e.g., Phosphate) B: Organic (ACN, MeOH) scouting->mobile_phase_selection detection Detector Wavelength Selection: UV Scan for λmax scouting->detection optimization Method Optimization column_selection->optimization mobile_phase_selection->optimization detection->optimization ph_adjustment Mobile Phase pH Adjustment optimization->ph_adjustment gradient_optimization Gradient Profile Optimization optimization->gradient_optimization flow_rate_temp Flow Rate & Column Temperature optimization->flow_rate_temp validation Method Validation (ICH Q2(R1)) ph_adjustment->validation gradient_optimization->validation flow_rate_temp->validation end Final Optimized Method validation->end

Sources

Application Note & Protocol: Synthesis of 4-Formyl Loratadine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Formyl Loratadine, a critical reference standard for the quality control of Loratadine drug products. Loratadine, a widely used second-generation antihistamine, can develop various impurities during its synthesis and formulation.[1] The formylated derivative at the 4-position of the pyridine ring is a potential process-related impurity or degradant. The availability of a high-purity reference standard is essential for the accurate analytical determination and quantification of this impurity. This protocol details a robust synthesis strategy employing the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heterocyclic systems.[2] The guide is intended for researchers, analytical scientists, and drug development professionals engaged in pharmaceutical analysis and quality assurance.

Introduction: The Role of 4-Formyl Loratadine in Pharmaceutical Analysis

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[3] Its widespread use in treating allergic conditions necessitates stringent quality control to ensure safety and efficacy. Pharmaceutical regulatory bodies require comprehensive impurity profiling of active pharmaceutical ingredients (APIs) and finished drug products.

4-Formyl Loratadine is a potential impurity that can arise from various synthetic pathways or degradation processes. Its structural similarity to the parent drug makes its detection and quantification challenging without a well-characterized reference standard. This document outlines a reliable laboratory-scale protocol for the synthesis of 4-Formyl Loratadine to serve this purpose.

Synthesis Strategy: The Vilsmeier-Haack Reaction

The chosen synthetic route is the direct formylation of Loratadine via the Vilsmeier-Haack reaction . This method is selected for its efficiency in introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2]

Causality Behind the Choice:

  • Reactivity of the Substrate: The pyridine ring in the Loratadine molecule is sufficiently electron-rich to undergo electrophilic aromatic substitution.

  • Mechanism and Reagent: The reaction involves the formation of a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent , from a substituted amide (N,N-dimethylformamide, DMF) and an activating agent (phosphoryl chloride, POCl₃). This electrophile then attacks the pyridine ring of Loratadine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

  • Regioselectivity: While substitution could potentially occur at the 2- or 4-position of the pyridine ring, the 4-position is often favored in similar systems. The separation of any potential isomers is addressed in the purification step.

The overall reaction scheme is presented below:

Vilsmeier-Haack Reaction for 4-Formyl Loratadine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Loratadine Loratadine Loratadine->Iminium_Intermediate + Vilsmeier Reagent Formyl_Loratadine 4-Formyl Loratadine Iminium_Intermediate_2->Formyl_Loratadine H₂O Work-up

Caption: Vilsmeier-Haack reaction workflow for synthesizing 4-Formyl Loratadine.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Loratadine>98% PurityCommercial SourceStarting Material
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichReaction Solvent/Reagent
Phosphoryl Chloride (POCl₃)Reagent GradeSigma-AldrichActivating Agent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor Column Chromatography
Ethyl AcetateHPLC GradeFisher ScientificMobile Phase Component
HexanesHPLC GradeFisher ScientificMobile Phase Component

3.2. Step-by-Step Synthesis Procedure

G start Start reagent_prep Prepare Vilsmeier Reagent: Cool anhydrous DMF to 0°C. Add POCl₃ dropwise under N₂. start->reagent_prep stir_reagent Stir reagent mixture at 0°C for 30 min. reagent_prep->stir_reagent add_loratadine Prepare Loratadine Solution: Dissolve Loratadine in anhydrous DMF. stir_reagent->add_loratadine reaction Add Loratadine solution to Vilsmeier reagent at 0°C. Allow to warm to RT, then heat to 60-70°C. add_loratadine->reaction monitor Monitor reaction by TLC until completion (approx. 4-6 hours). reaction->monitor quench Cool reaction to 0°C. Quench by slow addition of ice-cold saturated NaHCO₃ solution. monitor->quench extract Extract product with Dichloromethane (DCM) (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry organic layer over anhydrous Na₂SO₄. wash->dry concentrate Filter and concentrate under reduced pressure to obtain crude product. dry->concentrate purify Purify by silica gel column chromatography. concentrate->purify characterize Characterize pure fractions by HPLC, MS, NMR. purify->characterize end End characterize->end

Caption: Detailed experimental workflow for the synthesis of 4-Formyl Loratadine.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous N,N-Dimethylformamide (DMF) (5 mL). Cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF over 15 minutes.

    • Expertise Note: This addition must be slow and under an inert atmosphere to control the exothermic reaction and prevent degradation of the reagent.

  • Reaction with Loratadine: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. In a separate flask, dissolve Loratadine (1.0 eq.) in a minimum amount of anhydrous DMF. Add the Loratadine solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 4-6 hours.

    • Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 50:50 v/v). The disappearance of the Loratadine spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the flask back to 0°C. Carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8).

    • Safety Precaution: The quenching process is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Formyl Loratadine as a solid or viscous oil.

3.3. Purification

The crude product must be purified to meet the >98% purity requirement for a reference standard.

  • Method: Silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% Ethyl Acetate and gradually increasing to 50%).

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica-adsorbed product onto the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 4-Formyl Loratadine.

Characterization and Quality Control

The identity, purity, and structure of the synthesized compound must be unequivocally confirmed.

TechniqueParameterExpected Result
HPLC Purity Assay>98.0% (by area normalization)
Mass Spec (ESI+) Molecular WeightExpected [M+H]⁺: 411.14 (for C₂₃H₂₃ClN₂O₃)
¹H NMR Structural ConfirmationAppearance of a singlet peak for the aldehyde proton (~9.8-10.2 ppm). Shifts in aromatic protons of the pyridine ring compared to Loratadine.
¹³C NMR Structural ConfirmationAppearance of a resonance for the aldehyde carbonyl carbon (~190-195 ppm).
FT-IR Functional GroupsCharacteristic C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹.
  • *Trustworthiness Note: A full analytical data package is crucial for validating the material as a reference standard. The data should be compared against the parent Loratadine to confirm the structural modification.

Safety Precautions

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area or fume hood.

References

  • This section would normally contain citations linked from the text.
  • FORMULATION DEVELOPMENT AND EVALUATION OF LORATADINE CHEWABLE TABLETS. RJPBCS. [Source 2]
  • Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine.
  • Synthesis of loratadine.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Source 5]
  • Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.
  • A kind of preparation method of loratadine.
  • A process for the manufacturing of loratadine and its intermediates.
  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. MDPI. [Source 14]
  • USP-NF Loratadine Oral Solution. USP. [Source 15, 17]

Sources

Application Note: High-Sensitivity Extraction and Bioanalysis of N-Formyl Desloratadine from Plasma

[1]

Executive Summary & Scientific Context

N-Formyl Desloratadine (N-FD) is a critical oxidative degradation product and minor metabolite of the antihistamine Desloratadine (DES). While Desloratadine is a pharmacologically active metabolite of Loratadine, its own stability profile is complex. N-FD is formed via the oxidation of the secondary amine on the piperidine ring, often catalyzed by reactive excipients (e.g., formaldehyde traces in PEG) or photo-oxidation.

Why this protocol matters: In pharmacokinetic (PK) and toxicokinetic studies, distinguishing between in vivo formed metabolites and ex vivo degradation artifacts is paramount. Because Desloratadine can degrade into N-FD during sample handling, this protocol emphasizes stabilization alongside extraction.

Chemical Differentiators

To design a robust extraction, we must exploit the physicochemical differences between the parent and the target analyte:

FeatureDesloratadine (Parent)N-Formyl Desloratadine (Target)Impact on Extraction
Structure Tricyclic secondary amineTricyclic N-formyl amideN-FD is significantly less polar.
Basicity (pKa) ~4.2 (Pyridine) & ~9.7 (Piperidine)~4.2 (Pyridine only)N-FD lacks the strong basicity of the secondary amine.
LogP ~3.2~3.8 (Predicted)N-FD is more lipophilic.
Stability Sensitive to oxidation/lightStable amide, light sensitiveCRITICAL: Prevent parent oxidation.

Method Development Logic

The following decision tree illustrates the logic for selecting the extraction methodology. We prioritize Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent for this application. While Mixed-Mode Cation Exchange (MCX) is standard for Desloratadine, the reduced basicity of N-FD makes MCX risky if pH is not strictly controlled to protonate the pyridine ring (pKa ~4.2).

Visual 1: Extraction Strategy Decision Tree

ExtractionLogicStartStart: Plasma Sample ContainingDesloratadine (DES) & N-Formyl Desloratadine (N-FD)DecisionPrimary Goal?Start->DecisionPathACost/High ThroughputDecision->PathARoutinePathBMax Recovery & CleanlinessDecision->PathBHigh SensitivityLLELiquid-Liquid Extraction (LLE)Solvent: Ethyl Acetate/HexanepH: Alkaline (>9)PathA->LLESPESolid Phase Extraction (SPE)Sorbent: Polymeric HLBMechanism: Reversed-PhasePathB->SPERiskLLERisk: Matrix effects (Phospholipids)Benefit: Co-extracts Neutral Amide (N-FD)LLE->RiskLLEBenefitSPEBenefit: Removes Proteins/SaltsRetains both DES and N-FD via HydrophobicitySPE->BenefitSPEFinalRecommended Protocol:SPE (HLB) with Acidic Pre-treatmentRiskLLE->FinalIf LLE failsBenefitSPE->Final

Caption: Decision logic favoring SPE (HLB) to capture the neutral amide N-FD while ensuring matrix cleanliness.

Experimental Protocols

Pre-Analytical Stabilization (Crucial Step)

Objective: Prevent ex vivo conversion of Desloratadine to N-FD.

  • Collection: Collect blood into K2EDTA tubes wrapped in aluminum foil (light protection).

  • Stabilizer: Immediately add Ascorbic Acid (final concentration 0.5% w/v) to the plasma to inhibit oxidative degradation of the parent drug.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol A: Solid Phase Extraction (Recommended)

Cartridge: Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase sorbent. Rationale: HLB retains the lipophilic N-FD amide effectively without relying on ionization, which is weak in N-FD.

StepProcedureMechanistic Note
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS Working Sol. + 200 µL 2% Formic Acid in Water. Vortex.Acidification disrupts protein binding and ionizes the pyridine ring, improving solubility.
2. Conditioning 1.0 mL MethanolActivates hydrophobic pores of the sorbent.
3. Equilibration 1.0 mL WaterPrepares sorbent for aqueous sample load.
4. Loading Load entire pre-treated sample. Apply slow vacuum (approx. 1 mL/min).Analytes bind via hydrophobic interactions (Van der Waals).
5. Wash 1 1.0 mL 5% Methanol in Water.Removes salts and proteins.
6. Wash 2 1.0 mL Water (pH 9 with NH4OH).Optional: Removes acidic matrix components. N-FD remains bound due to high LogP.
7. Elution 1.0 mL Acetonitrile.Disrupts hydrophobic bonds, releasing N-FD and DES.
8. Reconstitution Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Mobile Phase.Concentrates sample for high sensitivity.
Protocol B: Liquid-Liquid Extraction (Alternative)

Solvent: Ethyl Acetate : Hexane (80:20 v/v). Rationale: N-FD is an amide; at alkaline pH, it is neutral and partitions readily into organic solvents.

  • Aliquot: 200 µL Plasma + 20 µL IS.

  • Buffer: Add 100 µL Carbonate Buffer (pH 9.5). High pH ensures the pyridine ring of N-FD is deprotonated (neutral).

  • Extract: Add 1.5 mL Extraction Solvent. Shake/Vortex for 10 mins.

  • Separate: Centrifuge at 4000 rpm, 4°C, 10 mins.

  • Process: Transfer supernatant, dry, and reconstitute.

LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Chromatography: UPLC/UHPLC.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl (for better selectivity of the aromatic rings).

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: 10% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Note: N-FD is detected as the protonated species [M+H]+ on the pyridine nitrogen.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
N-Formyl Desloratadine 339.1 259.1 3528Quantifier
339.1283.13522Qualifier
Desloratadine 311.1259.13025Quantifier
Desloratadine-d5 (IS) 316.1264.13025Internal Std

Note: The m/z 259 fragment corresponds to the loss of the N-substituted piperidine ring, leaving the tricyclic chloro-pyridine core, a common fragment for this class.

Validation & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks.

The "Conversion Check" Control

Because DES can degrade into N-FD, you must prove your extraction doesn't create the analyte you are measuring.

  • Experiment: Spike Desloratadine at high concentration (e.g., 1000 ng/mL) into blank plasma.

  • Process: Extract using the standard protocol.

  • Acceptance: The N-FD peak area in this sample must be < 0.5% of the LLOQ of N-FD. If higher, your extraction is causing degradation (likely oxidation during drying).

  • Solution: If conversion occurs, add 10 µL of 10% Ascorbic Acid to the elution solvent before evaporation.

Matrix Effect Visualization

Phospholipids can suppress ionization.

MatrixEffectStep1Infuse N-FD Standard(Post-Column)Step3Monitor BaselineStep1->Step3Step2Inject Blank PlasmaExtract (LC)Step2->Step3ResultDip in Baseline?= Ion SuppressionStep3->Result

Caption: Post-column infusion setup to identify matrix suppression zones.

References

  • PubChem. (2025). N-Formyl Desloratadine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Qi, M., et al. (2015). Simultaneous determination of Desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Retrieved from [Link]

  • Sahu, P.K., et al. (2011). Stability-indicating RP-LC method for determination of Desloratadine. Scientia Pharmaceutica.

Application Note: Ultrasensitive Quantification of 4-Formyl Loratadine in Human Plasma Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Formyl Loratadine, a metabolite of the second-generation antihistamine Loratadine, at trace levels in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive walkthrough of the entire analytical process, from sample preparation to data acquisition and analysis, with an emphasis on the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction

Loratadine is a widely used, non-sedating antihistamine that undergoes extensive metabolism in the body. One of its metabolic pathways involves the formation of 4-Formyl Loratadine, also known as N-Formyl Desloratadine. The accurate detection and quantification of this metabolite at trace levels are crucial for a comprehensive understanding of Loratadine's metabolic profile, aiding in drug safety evaluations and pharmacokinetic modeling. The inherent challenges of trace-level analysis, such as matrix effects and low analyte concentrations, necessitate a highly selective and sensitive analytical method. LC-MS/MS has emerged as the gold standard for such applications due to its superior sensitivity and specificity.[1]

This document provides a comprehensive protocol for the analysis of 4-Formyl Loratadine in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Analyte Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is fundamental to developing a robust LC-MS/MS method.

  • Compound: 4-Formyl Loratadine (N-Formyl Desloratadine)

  • CAS Number: 117810-61-4[2][3][4][5]

  • Molecular Formula: C₂₀H₁₉ClN₂O[3][4][5]

  • Molecular Weight: 338.83 g/mol [3][4][5]

Based on its chemical structure, which includes a basic piperidine nitrogen and a formyl group, 4-Formyl Loratadine is expected to ionize efficiently in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ will serve as the precursor ion (Q1) in our MS/MS analysis.

Predicted Fragmentation Pathway

The fragmentation of the protonated 4-Formyl Loratadine molecule is predicted to occur at the N-formyl group and the piperidine ring. The formyl group can be lost as carbon monoxide (CO), a common fragmentation pathway for N-formyl compounds.[6][7] Additionally, fragmentation of the piperidine ring is anticipated. Based on this, we propose the following Multiple Reaction Monitoring (MRM) transitions:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Proposed Fragmentation
4-Formyl Loratadine339.1311.1[M+H - CO]⁺
4-Formyl Loratadine339.1259.1Further fragmentation of the piperidine ring

Note: These transitions should be empirically optimized during method development by infusing a standard solution of 4-Formyl Loratadine into the mass spectrometer.

Experimental Workflow

The overall analytical workflow is designed to ensure high throughput, reproducibility, and sensitivity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • 4-Formyl Loratadine analytical standard (purity ≥98%)

  • Loratadine-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)[8]

Sample Preparation: Solid-Phase Extraction (SPE)

For trace-level analysis, a thorough sample cleanup is paramount to minimize matrix effects and enhance sensitivity. SPE is the recommended technique.[8][9]

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., Loratadine-d4 at 100 ng/mL in methanol). Vortex for 10 seconds.

  • Sample Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC):

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry (MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table in Section 2
Collision Gas Argon
Ion Source Temperature 500°C
Capillary Voltage 3500 V

Note: The LC gradient and MS parameters should be optimized for the specific instrumentation used.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[10]

validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Acceptance Criteria Summary:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision Within ±15% (±20% at LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the determination of 4-Formyl Loratadine in human plasma at trace levels using LC-MS/MS. The detailed methodology, from sample preparation to method validation, is designed to yield accurate, precise, and reliable data for critical drug development studies. The emphasis on the rationale behind experimental choices empowers researchers to adapt and troubleshoot the method as needed for their specific applications.

References

  • Molsyns. Desloratadine N-Formyl Impurity. Molsyns.com. Accessed February 9, 2026. [Link]

  • SynThink. Loratadine N-Formyl Impurity; N-Formyl Desloratadine. Accessed February 9, 2026. [Link]

  • Pharmaffiliates. N-Formyl Desloratadine | CAS No : 117810-61-4. Accessed February 9, 2026. [Link]

  • University of Louisville. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Published August 4, 2023. Accessed February 9, 2026. [Link]

  • PMC. Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. Accessed February 9, 2026. [Link]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Published October 12, 2023. Accessed February 9, 2026. [Link]

  • ResearchGate. A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Accessed February 9, 2026. [Link]

  • PubMed. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Accessed February 9, 2026. [Link]

  • PubMed. New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid. Accessed February 9, 2026. [Link]

  • ResearchGate. Formation of m/z 58 from the N-formyl, acetyl, propionyl, and butyryl... Accessed February 9, 2026. [Link]

  • Agilent. Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Published February 14, 2013. Accessed February 9, 2026. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Accessed February 9, 2026. [Link]

  • Oxford Academic. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Accessed February 9, 2026. [Link]

  • Agilent. All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Accessed February 9, 2026. [Link]

  • NIH. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Published September 15, 2020. Accessed February 9, 2026. [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Accessed February 9, 2026. [Link]

  • Biocompare. Solid Phase Extraction in LC-MS Sample Preparation. Published October 20, 2020. Accessed February 9, 2026. [Link]

  • ResearchGate. Deriving statistical models for predicting peptide MS product ion intensities. Accessed February 9, 2026. [Link]

  • YouTube. Formula Prediction in HRMS Analysis on LC Q TOF. Published March 27, 2025. Accessed February 9, 2026. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Published September 8, 2023. Accessed February 9, 2026. [Link]

  • Reddit. Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)? Accessed February 9, 2026. [Link]

  • Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Accessed February 9, 2026. [Link]

  • PMC. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Published April 18, 2013. Accessed February 9, 2026. [Link]

  • Scientific Research Publishing. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. Accessed February 9, 2026. [Link]

Sources

Mastering the Matrix: Mobile Phase Optimization for Desloratadine N-Formyl Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

Desloratadine (DSL), a tricyclic H1-antihistamine, presents a classic chromatographic challenge: it is a basic compound (pKa ~4.2 and ~9.7) prone to severe peak tailing due to silanol interactions. Its primary degradation product, N-Formyl Desloratadine (N-Formyl DSL) , is an amide derivative formed via oxidative degradation or interaction with formaldehyde impurities in excipients (e.g., PEG, starch).

The separation of DSL from N-Formyl DSL is not merely a test of retention; it is a manipulation of ionization states.

  • Desloratadine: A secondary amine.[1] At acidic pH, it is positively charged (

    
    ).
    
  • N-Formyl Desloratadine: An amide.[2] It remains neutral/uncharged across the standard reversed-phase pH window.

The Optimization Goal: To design a mobile phase that suppresses the silanol activity acting on the Desloratadine cation while maintaining sufficient hydrophobicity to resolve the neutral N-Formyl impurity, which typically elutes after the parent drug in acidic conditions.

Part 2: The Chemical Basis of Separation

Understanding the analyte's behavior in the mobile phase is the prerequisite for optimization.

Structural Dynamics & pKa
  • Desloratadine: Contains a pyridine nitrogen and a secondary piperidine nitrogen. The secondary amine is highly basic. In standard low pH mobile phases (pH 2.0–3.0), it exists as a cation. This makes it highly polar (fast elution) but susceptible to "cation exchange" with residual silanols on the column stationary phase, causing tailing.

  • N-Formyl Desloratadine: The formylation of the secondary amine removes the basic center, converting it into a neutral amide. It is significantly more hydrophobic than the ionized parent compound.

The Separation Mechanism

In a Reversed-Phase (C18) system at pH 2.5:

  • DSL (

    
    ):  Repelled by the hydrophobic C18 chains, elutes early.
    
  • N-Formyl DSL (

    
    ):  Interacts strongly with C18 chains, elutes later.
    

Critical Success Factor: If the pH drifts higher (e.g., > 6.0), Desloratadine begins to deprotonate, becoming more hydrophobic. It will shift to a later retention time, potentially co-eluting with the N-Formyl impurity. Therefore, pH control is the primary resolution lever.

Visualization: Separation Logic

The following diagram illustrates the decision matrix for mobile phase selection based on the chemical properties.

G Start Start: Desloratadine (Basic) vs. N-Formyl (Neutral) pH_Choice Step 1: Select pH Strategy Start->pH_Choice Low_pH Low pH (2.0 - 3.0) (Industry Standard) pH_Choice->Low_pH High_pH High pH (> 9.0) (Modern Hybrid Columns) pH_Choice->High_pH Mechanism_Low DSL = Cation (Fast) N-Formyl = Neutral (Slow) Low_pH->Mechanism_Low Mechanism_High DSL = Neutral (Slow) N-Formyl = Neutral (Slow) High_pH->Mechanism_High Risk_Low Risk: Peak Tailing (Silanols) Mechanism_Low->Risk_Low Risk_High Risk: Column Dissolution (Requires Hybrid Silica) Mechanism_High->Risk_High Solution_Low Add Silanol Blocker (TEA) or Ion Pair Risk_Low->Solution_Low Solution_High Select High-pH Stable Column (e.g., XBridge) Risk_High->Solution_High

Caption: Decision matrix for selecting pH strategy based on analyte ionization states.

Part 3: Optimized Experimental Protocols

We present two protocols: Protocol A (Robust QC) is derived from modernized pharmacopoeial principles for standard UV detection. Protocol B (R&D/MS) is optimized for Mass Spectrometry compatibility.

Protocol A: The Robust QC Method (Phosphate/TEA)

Best for: Routine Quality Control, high resolution, UV detection. Rationale: Uses Triethylamine (TEA) to mask silanol groups, ensuring sharp Desloratadine peaks.

Mobile Phase Preparation:

  • Buffer (pH 2.5): Dissolve 6.8 g Potassium Dihydrogen Phosphate (

    
    ) in 900 mL water. Add 2.0 mL Triethylamine (TEA) . Adjust pH to 2.5 ± 0.05 with Orthophosphoric Acid (85%). Dilute to 1000 mL.
    
  • Solvent A: Buffer pH 2.5.

  • Solvent B: Acetonitrile (100%).

Chromatographic Conditions:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 35°C (Control is critical for relative retention)
Detection UV @ 280 nm (Desloratadine max)
Injection 10 µL

Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.08515Initial Hold (Elute polar degradants)
5.08515Start Gradient
25.04060Elute N-Formyl & hydrophobic impurities
30.04060Wash
30.18515Re-equilibration
35.08515End
Protocol B: The Modern MS-Compatible Method (Formate)

Best for: Impurity Identification, LC-MS/MS, R&D. Rationale: Replaces non-volatile phosphate/TEA with volatile Ammonium Formate. Note that peak shape for Desloratadine may be slightly broader than in Protocol A unless a high-quality "Base Deactivated" column is used.

Mobile Phase Optimization:

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Solvent A: 90% Buffer / 10% ACN.

  • Solvent B: 100% Acetonitrile.

Chromatographic Conditions:

ParameterSetting
Column Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), 100 x 2.1 mm, 1.7 µm (UHPLC)
Flow Rate 0.4 mL/min
Temperature 40°C
Detection MS (ESI+) or UV @ 280 nm

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold).

  • 2-12 min: Linear ramp to 60% B.

  • 12-15 min: Wash at 90% B.

Part 4: Troubleshooting & Optimization Logic

When the separation fails, use this logic flow to diagnose the root cause.

Desloratadine Peak Tailing (> 1.5 USP Tailing Factor)[3]
  • Cause: Silanol interaction. The acidic silanols (

    
    ) on the silica support are exchanging protons with the basic Desloratadine amine.
    
  • Fix 1 (Buffer): Increase TEA concentration in Protocol A (up to 5 mL/L). TEA is a stronger base and will "cap" the silanols.

  • Fix 2 (Column): Switch to a "Hybrid" column (e.g., Ethylene Bridged Hybrid - BEH). These have fewer surface silanols.

Loss of Resolution (DSL co-eluting with N-Formyl)
  • Cause: pH is likely too high. As pH rises toward 4.0, Desloratadine becomes less ionized and more hydrophobic, moving its retention time closer to the neutral N-Formyl impurity.

  • Fix: Lower the mobile phase pH to 2.0 - 2.5. This forces Desloratadine into its fully ionized, fast-eluting state, maximizing the window between it and the neutral impurity.

Workflow Diagram: Optimization Cycle

Optimization Input Initial Chromatogram Check_Tailing Check DSL Tailing? Input->Check_Tailing Check_Res Check Resolution? Check_Tailing->Check_Res Pass Action_Tailing Add TEA or Change Column Check_Tailing->Action_Tailing Tailing > 1.5 Action_Res Lower pH (to 2.5) or Decrease %B Check_Res->Action_Res Rs < 2.0 Success Validated Method Check_Res->Success Pass Action_Tailing->Input Action_Res->Input

Caption: Iterative optimization workflow for troubleshooting tailing and resolution.

References

  • United States Pharmacopeia (USP). Desloratadine Monograph: Organic Impurities Procedure 2.[3] USP-NF.[4] (Standard reference for phosphate/TEA buffer systems).

  • Qi, M., et al. (2015). Investigation of the impurity profile of desloratadine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides structural confirmation of N-Formyl impurity).

  • PubChem. Desloratadine Compound Summary (CID 124087). National Center for Biotechnology Information. (Source for pKa and chemical properties).

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on silanol suppression and basic drug analysis).

Sources

preparation of N-Formyl Desloratadine from Desloratadine and formic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Characterization of N-Formyl Desloratadine (USP Related Compound F)

Executive Summary

N-Formyl Desloratadine (CAS: 117810-61-4), also known as USP Related Compound F , is a critical process impurity and degradation product found in Desloratadine formulations.[] It typically arises from the interaction of the secondary amine moiety of Desloratadine with formic acid traces present in excipients (e.g., PEG, lactose) or generated via oxidative degradation.

This application note provides a robust, self-validating protocol for the intentional synthesis of N-Formyl Desloratadine. Unlike generic organic synthesis guides, this protocol focuses on impurity profiling requirements , ensuring high chemical purity (>98%) suitable for use as a Reference Standard (RS) in HPLC/UPLC method validation as per ICH Q3A(R2) guidelines.

Chemistry & Reaction Mechanism

The synthesis utilizes a nucleophilic acyl substitution where the secondary amine of the piperidine ring in Desloratadine attacks the carbonyl carbon of formic acid.

Key Mechanistic Insight: The reaction is an equilibrium process. While formic acid is the reagent, it also acts as a catalyst.[2] The formation of the N-formyl bond is reversible; therefore, the removal of water (the byproduct) is the driving force to shift the equilibrium toward the product.

Reaction Scheme:



Pathway Visualization (DOT)

ReactionMechanism Deslo Desloratadine (Secondary Amine) Inter Tetrahedral Intermediate Deslo->Inter Nucleophilic Attack FA Formic Acid (Electrophile) FA->Inter Transition Water Elimination (- H₂O) Inter->Transition Proton Transfer Product N-Formyl Desloratadine (Amide) Transition->Product Irreversible Step (Thermodynamic Control)

Figure 1: Mechanistic pathway for the N-formylation of Desloratadine.[3] The reaction is driven by the elimination of water.

Experimental Protocol

Two methods are presented. Method A is the "Gold Standard" for high-yield, high-purity synthesis suitable for reference standards. Method B is a "Rapid Screen" for qualitative identification.

Method A: Azeotropic Reflux (Recommended)

Rationale: Uses toluene and a Dean-Stark trap to physically remove water, driving the equilibrium to completion and preventing hydrolysis.

Reagents:

  • Desloratadine Free Base (1.0 eq)

  • Formic Acid (98%, 5.0 eq) – Excess ensures kinetics.

  • Toluene (10-15 volumes) – Solvent for azeotrope.

  • Sodium Bicarbonate (sat. aq.) – For quenching.

Step-by-Step Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging: Add Desloratadine (e.g., 5.0 g) and Toluene (50 mL) to the flask. Stir until dissolved.

  • Addition: Add Formic Acid (3.0 mL, ~5 eq) dropwise. Note: The solution may turn slightly cloudy initially due to salt formation.

  • Reaction: Heat the mixture to reflux (~110°C). Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases.

  • Monitoring: Check conversion by TLC (mobile phase: DCM/MeOH 9:1) or HPLC.[][4][5][6][7] Desloratadine (more polar) will disappear; N-Formyl product (less polar amide) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) to remove excess formic acid. Caution: CO₂ evolution.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the toluene under reduced pressure (Rotavap) to yield an off-white solid.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane if purity is <98%.

Method B: Direct Neat Reaction (Rapid)

Rationale: Useful for generating the impurity in situ for stress testing.

  • Dissolve Desloratadine (100 mg) in Formic Acid (2 mL).

  • Heat at 70°C for 2 hours.

  • Pour into ice water (10 mL) and neutralize with solid NaHCO₃.

  • Extract with Ethyl Acetate.[8] Evaporate to obtain crude N-Formyl Desloratadine.[9]

Synthesis & Purification Workflow

Workflow Start Start: Desloratadine + Toluene React Add Formic Acid & Reflux (Dean-Stark Trap) Start->React Check IPC: HPLC/TLC Conversion >98%? React->Check Check->React No (Continue Reflux) Quench Wash with NaHCO₃ (Remove Acid) Check->Quench Yes Dry Dry (Na₂SO₄) & Concentrate Quench->Dry Cryst Recrystallization (IPA/EtOAc) Dry->Cryst Final Final Reference Standard (N-Formyl Desloratadine) Cryst->Final

Figure 2: Operational workflow for the isolation of pharmaceutical-grade N-Formyl Desloratadine.

Analytical Characterization

To validate the synthesized material as a Reference Standard, compare against the following data.

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance White to off-white powderMay darken if residual acid is present.
Molecular Weight 338.83 g/mol M+1 (ESI) = 339.1
Melting Point 147–149°CSharp range indicates high purity.
Solubility Soluble in DMSO, DCM, MeOHSparingly soluble in water.
Retention Time (RRT) ~1.2 – 1.3Relative to Desloratadine (C18 column).

Table 2: Diagnostic NMR Signals (¹H NMR, 400 MHz, DMSO-d₆)

MoietyChemical Shift (δ ppm)MultiplicityAssignment
Formyl (-CHO) 8.05 SingletKey Identifier. Distinct from starting material.
Aromatic 7.1 – 8.4MultipletsPyridine and Phenyl ring protons.
Piperidine 2.4 – 3.8MultipletsShifted downfield compared to Desloratadine due to amide.

Note: N-Formyl species often exhibit rotamers in NMR at room temperature, potentially causing the formyl peak to appear as two split signals or broadened peaks.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Conversion:

    • Cause: Water not removed efficiently.

    • Fix: Ensure Dean-Stark is functioning or add fresh dry toluene.

  • Pink/Red Coloration:

    • Cause: Oxidation of the tricyclic ring system (often light-induced).

    • Fix: Perform reaction in the dark or wrap flask in foil. Use antioxidant-free solvents.

  • Residual Acid:

    • Cause: Poor workup.

    • Fix: The NaHCO₃ wash is non-negotiable. Residual formic acid leads to degradation of the standard over time.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Desloratadine Monograph 2570. (Defines Impurity F as N-Formyl Desloratadine).

  • U.S. Pharmacopeia (USP) . Desloratadine: Related Compound F.[][10][11] USP Catalog No. 1173064.

  • Kim, J. G., & Jang, D. O. (2010).[2] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.[2] Synlett, 2010(14), 2093-2096. (Methodology basis).

  • Reddy, K. S., et al. (2011). Synthesis and characterization of desloratadine impurities. Journal of Pharmaceutical and Biomedical Analysis. (Context on impurity profiling).

  • PubChem . N-Formyl Desloratadine (Compound Summary). National Library of Medicine.

Sources

Application Note: A Rapid, Stability-Indicating UPLC Method for the Analysis of Loratadine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Loratadine and its principal degradation products. Loratadine, a widely used second-generation antihistamine, is susceptible to degradation under various stress conditions.[1][2] A thorough understanding of its stability profile is crucial for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.[2] This document provides a detailed protocol for a UPLC method that significantly reduces analysis time compared to traditional HPLC methods, while providing excellent resolution between Loratadine and its degradation products formed under hydrolytic, oxidative, and photolytic stress. The causality behind the selection of chromatographic parameters is explained, and the entire protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Rationale for Rapid Stability Assessment

Loratadine is a tricyclic antihistamine that functions as a selective peripheral histamine H1-receptor antagonist.[4] Its chemical structure, ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, contains moieties susceptible to chemical transformation, such as an ester group prone to hydrolysis and a pyridine ring that can be oxidized.[1] Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2]

Traditional HPLC methods for Loratadine and its related substances can have run times of 20 to 50 minutes, which can become a bottleneck in high-throughput environments like quality control and formulation development.[7] UPLC technology, with its use of sub-2 µm particle columns, allows for faster separations at higher pressures without compromising resolution, making it an ideal solution for rapid stability analysis. This application note details a UPLC method that achieves a comprehensive separation of Loratadine and its degradation products in under 10 minutes.

Loratadine Degradation Pathways

Understanding the degradation pathways of Loratadine is fundamental to developing a targeted, stability-indicating method. The primary degradation pathways are:

  • Hydrolysis: The ester linkage in Loratadine is susceptible to hydrolysis, particularly under alkaline conditions, yielding Loratadine Carboxylic Acid.[2][8]

  • Oxidation: The pyridine ring and other parts of the molecule are susceptible to oxidation, which can lead to the formation of Loratadine N-Oxide and other oxidative degradants.[2][5]

  • Decarboxylation/Hydrolysis: Under certain conditions, Loratadine can degrade to Desloratadine, its active metabolite, which itself can be further degraded to N-formyldesloratadine.[9]

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_secondary_degradation Secondary Degradation loratadine_h Loratadine (C22H23ClN2O2) loratadine_ca Loratadine Carboxylic Acid (C20H19ClN2O2) loratadine_h->loratadine_ca Alkaline Hydrolysis desloratadine Desloratadine (C19H19ClN2) loratadine_h->desloratadine Hydrolysis loratadine_o Loratadine (C22H23ClN2O2) desloratadine_s Desloratadine (C19H19ClN2) loratadine_no Loratadine N-Oxide (C22H23ClN2O3) loratadine_o->loratadine_no Oxidation n_formyl N-formyldesloratadine (C20H19ClN2O) desloratadine_s->n_formyl Oxidation/ Degradation

Optimized UPLC Method Conditions

The selection of the UPLC method parameters was driven by the need for a rapid analysis time while maintaining a robust separation of the parent drug from its key degradation products.

Rationale for Parameter Selection:

  • Column Chemistry: A C8 column was chosen as it provides a good balance of hydrophobic retention for the parent drug and less retention for the more polar degradation products, leading to a faster overall analysis. The sub-2 µm particle size is essential for achieving high efficiency at faster flow rates.

  • Mobile Phase: A phosphate buffer provides good pH control, which is critical for the consistent ionization and retention of the basic Loratadine molecule. Acetonitrile was selected as the organic modifier due to its lower viscosity, which is advantageous for high-pressure UPLC systems. A gradient elution is necessary to resolve the more polar degradation products from the parent peak in a short time.

  • Detection Wavelength: The detection wavelength of 247 nm was chosen as it provides a good response for both Loratadine and its degradation products.[3]

ParameterCondition
Instrumentation Waters ACQUITY UPLC H-Class System or equivalent
Column ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient Program Time (min)
Column Temperature 40 °C
Injection Volume 2 µL
Detection Wavelength 247 nm
Run Time 8 minutes

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Loratadine reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (10 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Preparation (for drug product): For a 10 mg tablet, place one tablet in a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with diluent. Filter through a 0.22 µm syringe filter before injection. This results in a nominal concentration of 100 µg/mL. Further dilute 5 mL of this solution to 50 mL with diluent to achieve a final concentration of 10 µg/mL.

Forced Degradation Protocol

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method as per ICH guidelines.

G start Loratadine Stock Solution (100 µg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) start->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) start->thermal photolytic Photolytic Degradation (ICH Q1B conditions) start->photolytic neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to final concentration (e.g., 10 µg/mL) oxidation->dilute thermal->dilute photolytic->dilute neutralize->dilute analyze Analyze by UPLC dilute->analyze

  • Acid Hydrolysis: To 1 mL of Loratadine stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 10 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of Loratadine stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 10 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of Loratadine stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with diluent.

  • Thermal Degradation: Keep the Loratadine solid drug substance in an oven at 80°C for 48 hours. After exposure, prepare a 10 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the Loratadine solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. After exposure, prepare a 10 µg/mL solution in the diluent.

Expected Results and Data Presentation

The UPLC method should provide baseline separation of Loratadine from its major degradation products. The expected elution order is generally from the most polar (degradation products) to the least polar (Loratadine).

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Loratadine Carboxylic Acid~ 2.5~ 0.5
Desloratadine~ 3.2~ 0.64
N-formyldesloratadine~ 3.8~ 0.76
Loratadine N-Oxide~ 4.2~ 0.84
Loratadine ~ 5.0 1.00

Note: Retention times are approximate and may vary depending on the specific system and column.

Method Validation according to ICH Q2(R2) Guidelines

The developed UPLC method must be validated to ensure it is suitable for its intended purpose.[3] The validation should include the following parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The linearity of the method should be established across a range of concentrations, typically from the reporting limit to 150% of the working concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.[3]

  • Accuracy: The accuracy should be assessed by recovery studies of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Recoveries in the range of 98.0% to 102.0% are generally considered acceptable.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.[3]

    • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For related substances, the LOQ is often around 0.05% of the nominal concentration.

  • Robustness: The robustness of the method should be evaluated by intentionally varying critical parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%). The system suitability parameters should remain within acceptable limits.

Conclusion

The UPLC method described in this application note is a rapid, sensitive, and specific stability-indicating method for the analysis of Loratadine and its degradation products. By leveraging UPLC technology, the analysis time is significantly reduced, leading to increased sample throughput and efficiency in a quality control or research environment. The detailed protocol and validation guidelines provide a comprehensive framework for the implementation of this method in the pharmaceutical industry.

References

  • A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. (n.d.). BenchChem. Retrieved February 9, 2026.
  • El-Ragehy, N. A., Badawey, A. M., & el-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053.
  • Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. (n.d.). BenchChem. Retrieved February 9, 2026.
  • Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.).
  • Gibbons, J. (2007). Degradation product of loratadine. Request PDF. Retrieved February 9, 2026, from [Link]

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline.
  • ICH. (2023). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. ICH Harmonised Tripartite Guideline.
  • ICH. (2023). Q3A(R2) Impurities in New Drug Substances. ICH Harmonised Tripartite Guideline.
  • Kumar, V., & Kumar, P. (2022).
  • Lu, J., Wei, Y. C., Markovich, R. J., & Rustum, A. M. (2010). Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds.
  • Bakshi, M., & Singh, S. (2002). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.*
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • US Patent US20070004671A1. (2007). Stable desloratadine compositions.
  • PubChem. (n.d.). Loratadine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). N-Formyldesloratadine.
  • Veeprho. (n.d.). Loratadine N-Oxide. Retrieved February 9, 2026.

Sources

column selection for separating 4-Formyl Loratadine from Desloratadine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Column Selection for the Separation of 4-Formyl Loratadine from Desloratadine

Executive Summary

The separation of 4-Formyl Loratadine (Impurity) from Desloratadine (API) presents a classic chromatographic challenge: resolving a highly basic, polar amine (Desloratadine) from a neutral, hydrophobic carbamate derivative (4-Formyl Loratadine).

Standard C18 protocols often fail due to the "Basicity Trap," where Desloratadine interacts with residual silanols, causing severe tailing that masks early eluting impurities or compromises resolution.[1] This guide details a scientifically grounded column selection strategy, moving beyond generic "try-and-see" approaches to a predictive, mechanism-based protocol.

Key Takeaway: The optimal separation utilizes a High-pH Stable Hybrid C18 column or a Polar-Embedded phase to neutralize silanol activity, ensuring symmetrical peak shape for Desloratadine while maintaining hydrophobic selectivity for the 4-Formyl impurity.[1]

Chemical Context & Separation Mechanism

To select the right column, we must first deconstruct the analytes:[1]

AnalyteStructure ClasspKa (Approx)Hydrophobicity (LogP)Chromatographic Behavior
Desloratadine Tricyclic Antihistamine (Secondary Amine)~4.2 (Pyridine), ~9.7 (Piperidine)~3.2Highly Basic. Prone to silanol interactions (tailing).[1] Elutes early at low pH (ionized).[1]
4-Formyl Loratadine N-Carboethoxy Derivative (Aldehyde functionalized)Neutral (Carbamate caps the amine)> 4.5 (Est.)Neutral/Hydrophobic. Retains strongly on C18.[1] Elutes late.
The Separation Challenge
  • Peak Shape Asymmetry: Desloratadine's secondary amine is a strong proton acceptor.[1] On traditional silica-based columns (pH 2-8), it becomes positively charged (

    
    ) and interacts ionically with deprotonated silanols (
    
    
    
    ), leading to tailing factors (
    
    
    ) > 2.0.[1]
  • Elution Gap: 4-Formyl Loratadine retains the carbamate backbone of Loratadine, making it significantly more hydrophobic. In isocratic runs, it may elute minutes or hours after Desloratadine, causing broad peaks and poor sensitivity.[1]

Solution: Use Gradient Elution combined with Silanol Shielding (High pH or Embedded Groups).[1]

Column Selection Strategy

We define three distinct "Tiers" of column chemistry based on the laboratory's pH flexibility and detection mode (UV vs. MS).

Tier 1: The "High pH" Approach (Recommended)

Best for: Maximum peak symmetry and loadability.

  • Chemistry: Ethylene-Bridged Hybrid (BEH) C18 or Gemini-NX (Organo-silica).[1]

  • Mechanism: At pH 10.0, Desloratadine (pKa ~9.[1]7) exists largely as a free base (neutral).[1] This eliminates cation-exchange interactions with silanols.[1]

  • Result: Sharp Desloratadine peak, reduced retention difference vs. 4-Formyl Loratadine.

Tier 2: The "Polar Embedded" Approach

Best for: Labs restricted to Low/Neutral pH (pH 2-7).[1]

  • Chemistry: Amide or Carbamate embedded C18 (e.g., SymmetryShield RP18, Bonus-RP).[1]

  • Mechanism: The embedded polar group creates a "water shield" near the silica surface, preventing the basic Desloratadine from accessing residual silanols.

  • Result: Excellent peak shape at acidic pH without ion-pairing agents.[1]

Tier 3: The "Selectivity" Approach

Best for: Complex impurity profiles involving aromatic isomers.

  • Chemistry: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]

  • Mechanism: Utilizes

    
     interactions.[1] The aromatic tricyclic system of Desloratadine interacts differently than the formyl-substituted system of the impurity.
    

Visual Workflow: Column Selection Decision Tree

ColumnSelection Start START: Select Separation Mode PH_Check Is High pH (pH > 9) Permitted? Start->PH_Check High_PH Tier 1: High pH Strategy (Best Peak Shape) PH_Check->High_PH Yes Low_PH Is MS Detection Required? PH_Check->Low_PH No Col_Hybrid Column: Hybrid C18 (e.g., XBridge BEH, Gemini NX) High_PH->Col_Hybrid Cond_High Mobile Phase: 10mM NH4HCO3 (pH 10.0) / ACN Col_Hybrid->Cond_High MS_Yes Tier 2: Polar Embedded (No Ion Pair) Low_PH->MS_Yes Yes MS_No Tier 3: Ion Suppression/Pairing Low_PH->MS_No No Col_Embed Column: Polar Embedded C18 (e.g., SymmetryShield RP18, Bonus-RP) MS_Yes->Col_Embed Cond_Embed Mobile Phase: 0.1% Formic Acid / ACN Col_Embed->Cond_Embed Col_Trad Column: Base Deactivated C18 (e.g., Inertsil ODS-3V) MS_No->Col_Trad Cond_Trad Mobile Phase: Phosphate Buffer (pH 2.5) + SDS (Optional) Col_Trad->Cond_Trad

Figure 1: Decision tree for selecting the optimal stationary phase based on pH limits and detection requirements.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High pH Hybrid C18)

Recommended for R&D and Robustness.[1]

1. Reagents:

  • Ammonium Bicarbonate (LC-MS Grade).[1]

  • Ammonium Hydroxide (25%).[1]

  • Acetonitrile (HPLC Grade).[1][2][3][4]

  • Methanol (HPLC Grade).[1][3][4]

2. Mobile Phase Preparation:

  • MP A: 10 mM Ammonium Bicarbonate in water.[1] Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide.

  • MP B: 100% Acetonitrile.[1]

3. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (

    
    ) or Phenomenex Gemini-NX C18.[1]
    
  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Temperature: 35°C.[1][5]

  • Detection: UV @ 247 nm (Desloratadine max) and 280 nm (Impurity monitoring).

  • Injection Vol: 10 µL.

4. Gradient Program:

Time (min) % MP A % MP B Comment
0.0 90 10 Initial Hold
2.0 90 10 Start Elution
15.0 20 80 Elute 4-Formyl Loratadine
18.0 20 80 Wash
18.1 90 10 Re-equilibrate

| 23.0 | 90 | 10 | End |

5. Expected Results:

  • Desloratadine: RT ~6-7 min. Tailing Factor < 1.3.[1][3]

  • 4-Formyl Loratadine: RT ~12-13 min.

  • Resolution:

    
    .
    
Protocol B: The "Traditional Pharma" (Low pH Polar Embedded)

Recommended for QC labs with strict pH < 7 SOPs.

1. Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Phosphoric Acid (85%).[1]

  • Acetonitrile.[1][2][3][4][5][8]

2. Mobile Phase Preparation:

  • MP A: 20 mM Phosphate Buffer. Adjust pH to 3.0 with Phosphoric Acid.[1][4]

  • MP B: Acetonitrile : Methanol (50:50).[1]

3. Chromatographic Conditions:

  • Column: Waters SymmetryShield RP18 (

    
    ) or Agilent Zorbax Bonus-RP.[1]
    
  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Temperature: 30°C.

4. Gradient Program:

  • Steeper gradient required as Desloratadine elutes very fast at pH 3.0 (ionized), while 4-Formyl Loratadine remains strongly retained.

  • 0-5 min: 20% B (Elute Desloratadine).[1]

  • 5-20 min: Ramp to 85% B (Elute 4-Formyl Loratadine).[1]

Performance Metrics & Troubleshooting

ParameterHigh pH (Hybrid C18)Low pH (Standard C18)Low pH (Polar Embedded)
Desloratadine Shape (

)
Excellent (1.0 - 1.2) Poor (1.8 - 2.[1]5)Good (1.2 - 1.[1]5)
Resolution (

)
High (> 5)Moderate (Risk of overlap with early impurities)High (> 4)
Column Life High (if Hybrid particle)ModerateHigh
MS Compatibility Yes (Volatile buffer) No (Phosphate)Yes (if Formic Acid used)

Troubleshooting Guide:

  • Issue: Desloratadine peak splitting.

    • Cause: Sample solvent mismatch.[1] Desloratadine is soluble in MeOH, but injecting 100% MeOH into a high-aqueous initial gradient causes precipitation or solvent effects.[1]

    • Fix: Dissolve sample in 20:80 ACN:Buffer.[1]

  • Issue: Ghost peak at RT ~14 min.

    • Cause: 4-Formyl Loratadine carryover.[9]

    • Fix: Add a needle wash step with 90% ACN / 10% Water.[1]

References

  • Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine. ResearchGate. Available at: [Link]

  • Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. National Institutes of Health (PubMed).[1] Available at: [Link]

  • Analysis of Desloratadine (Shim-pack GIST C18). Shimadzu Application Data Sheet. Available at: [Link]

  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method. Preprints.org. Available at: [Link]

Sources

Application Note: High-Resolution Stability-Indicating HPLC Assay for Loratadine and Critical N-Formyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, stability-indicating liquid chromatography (LC) method designed to quantify Loratadine and its degradation products, specifically targeting the N-Formyl Desloratadine impurity.

The Challenge: Loratadine (LOR) is a tricyclic antihistamine containing a thermally labile ethyl carbamate group. Its primary degradation pathway involves hydrolysis to Desloratadine (DSL) . However, a critical and often overlooked secondary impurity is N-Formyl Desloratadine (N-Formyl DSL) . This impurity frequently arises not just from oxidative stress, but from drug-excipient interactions —specifically, the reaction of the secondary amine in Desloratadine with formic acid traces found in PEG or formaldehyde in packaging materials.

The Solution: Standard isocratic methods often fail to resolve the N-Formyl species from the parent Desloratadine peak due to structural similarity. This protocol utilizes a pH-modulated gradient elution on a high-purity C18 column to ensure baseline resolution (


) of LOR, DSL, and N-Formyl DSL.

Chemical Basis of Separation

Understanding the structural chemistry is prerequisite to method design.

  • Loratadine: Lipophilic, basic (contains pyridine and piperidine rings). Retains strongly on C18.

  • Desloratadine: More polar (loss of ethyl ester). Elutes significantly earlier.

  • N-Formyl Desloratadine: Formylation of the secondary amine reduces polarity compared to DSL but remains less lipophilic than LOR. It typically elutes between DSL and LOR.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation and transformation pathways tracked by this assay.

LoratadineDegradation LOR Loratadine (API) DSL Desloratadine (Primary Hydrolysis Product) LOR->DSL Acid/Base Hydrolysis (- Ethyl Carbamate) NOX Loratadine N-Oxide (Oxidative Stress) LOR->NOX Peroxide Oxidation NFORM N-Formyl Desloratadine (Excipient Interaction/Oxidation) DSL->NFORM Formic Acid/Formaldehyde (Excipient Impurity)

Figure 1: Degradation pathway of Loratadine showing the formation of Desloratadine and the subsequent N-Formyl impurity via excipient interaction.[1]

Experimental Protocol

Chromatographic Conditions

This method uses a low-pH buffer to suppress the ionization of residual silanols on the column, reducing tailing for the basic nitrogen species.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalentHigh surface area and double end-capping prevent peak tailing of basic amines.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Controls ionization state; pH 3.0 ensures basic nitrogens are protonated but silanols are suppressed.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol improves selectivity for polar impurities; ACN reduces backpressure.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particle efficiency.
Column Temp 35°CImproves mass transfer and peak shape.
Detection UV-DAD at 254 nm (BW 4 nm)254 nm provides optimal sensitivity for the tricyclic ring system common to all analytes.
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOQ).
Gradient Program

A gradient is strictly required to elute the polar Desloratadine early while eluting the highly retained Loratadine within a reasonable runtime.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial hold for polar degradants
5.08020Isocratic hold to resolve DSL
20.02080Linear ramp to elute LOR
25.02080Wash step
25.18020Re-equilibration
30.08020End of Run
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (60:40). Note: Do not use pure acetonitrile as diluent, as it may cause peak distortion for early eluting bands.

  • Stock Solution: Dissolve Loratadine working standard to 1.0 mg/mL in methanol.

  • Impurity Stock: Dissolve N-Formyl Desloratadine and Desloratadine standards individually to 0.1 mg/mL.

  • System Suitability Solution: Prepare a mixture containing 50 µg/mL Loratadine and 5 µg/mL of each impurity.

Method Validation: Specificity via Forced Degradation

To prove the method is "stability-indicating," you must demonstrate that the assay can detect impurities generated under stress without interference.

Stress Protocols

Perform the following stress conditions on the API and Placebo (to exclude excipient peaks).

  • Acid Hydrolysis: 1N HCl, 60°C for 4 hours. Target: Generates Desloratadine.

  • Base Hydrolysis: 1N NaOH, 60°C for 2 hours. Target: Rapid hydrolysis to Desloratadine.

  • Oxidation: 3% H₂O₂, Room Temp for 6 hours. Target: Generates N-Oxides.

  • Excipient Simulation (Critical for N-Formyl): Spike API with 1% Formic Acid and heat at 40°C for 24 hours. Target: Generates N-Formyl Desloratadine.

Analytical Workflow Diagram

MethodWorkflow Start Start Validation Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Sep HPLC Separation (Gradient Elution) Stress->Sep Check Peak Purity Check (DAD Analysis) Sep->Check Decision Purity Pass? Check->Decision Final Final Method Release Decision->Final Yes Optim Adjust Gradient/pH Decision->Optim No (Co-elution) Optim->Sep

Figure 2: Workflow for validating the specificity of the stability-indicating assay.

System Suitability & Acceptance Criteria

Before routine use, the system must meet these criteria using the System Suitability Solution (SSS).

ParameterAcceptance CriteriaNote
Resolution (Rs) > 2.0 between DSL and N-Formyl DSLCritical pair separation.
Tailing Factor (T) < 1.5 for LoratadineEnsures minimal secondary interactions.
Precision (RSD) < 2.0% (n=6 injections)For the API peak area.
Plate Count (N) > 5,000Indicates column efficiency.
Relative Retention Times (RRT)

Approximate values based on the described gradient:

  • Desloratadine: ~0.45[2]

  • N-Formyl Desloratadine: ~0.60

  • Loratadine: 1.00

References

  • United States Pharmacopeia (USP). Loratadine Monograph. USP-NF Online. Link

  • Sutherland, F.C.W., et al. (2001). "High-performance liquid chromatographic method for the determination of loratadine and its active metabolite descarboethoxyloratadine in human plasma." Journal of Chromatography B. Link

  • Reddy, K.V., et al. (2003).[3] "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis. Link[3]

  • International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Link

  • BenchChem. "Degradation Pathways and Products of Loratadine." Link

Sources

Application Note: High-Recovery Sample Preparation Strategies for the Quantification of N-Formyl Desloratadine in Complex Syrup Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Analytical Challenge

N-Formyl Desloratadine is a primary degradation product and metabolite of Desloratadine, a potent, long-acting H1-receptor antagonist.[1][2] Its accurate quantification is critical for ensuring the stability, safety, and efficacy of Desloratadine pharmaceutical products, particularly in pediatric-friendly syrup formulations. However, the syrup matrix presents a significant analytical challenge. Composed of high concentrations of sugars (e.g., sucrose, sorbitol), viscosity enhancers, pH modifiers, and flavorings, this complex milieu can lead to profound matrix effects, including ion suppression in mass spectrometry and interference with chromatographic separation.[3]

This application note provides a comprehensive guide to robust sample preparation techniques designed to effectively isolate N-Formyl Desloratadine from interfering syrup excipients. We will explore the underlying principles and provide detailed, field-proven protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), enabling researchers to achieve high analyte recovery and generate reliable, reproducible data for regulatory submission and developmental research.

Analyte & Matrix Profile: Understanding the Interaction

Success in sample preparation is predicated on understanding the physicochemical properties of both the analyte and the matrix components.

N-Formyl Desloratadine: As a derivative of Desloratadine, N-Formyl Desloratadine is a relatively polar molecule. Its structure includes a basic piperidine nitrogen, making its solubility and retention behavior highly dependent on pH.

  • Chemical Structure: 4-(8-chloro-5,6-dihydro-11H-benzo[1][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde[5]

  • Form: Typically a white to off-white solid.[6]

  • Solubility: Slightly soluble in methanol and chloroform.[6]

  • pKa: The predicted pKa is approximately 4.17, associated with the protonated piperidine ring, indicating it will be positively charged in acidic conditions.[6]

Syrup Matrix: Pharmaceutical syrups are concentrated aqueous solutions designed for palatability and stability.

  • Primary Components: High concentrations of sucrose and/or sorbitol (up to 85%).[3]

  • Other Excipients: Propylene glycol, glycerin, citric acid, sodium citrate, stabilizers, and flavorings.[7]

  • Key Challenges:

    • High Viscosity: Hinders efficient mixing and extraction.

    • High Sugar Content: Can precipitate in organic solvents, clog SPE cartridges, and cause significant matrix effects.

    • Excipient Interference: Other components can co-extract with the analyte, interfering with downstream analysis.

Strategic Selection of Sample Preparation Technique

The choice of technique depends on the required sample cleanliness, throughput, and available resources. A simple "dilute-and-shoot" approach is generally not recommended for this application due to the extreme matrix complexity, which can compromise the analytical column and detector.[8] The two most viable strategies are Solid-Phase Extraction and Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties.[9] For N-Formyl Desloratadine in syrup, a polymeric reversed-phase or mixed-mode sorbent is ideal. The high water-wettability of polymeric sorbents prevents dewetting and ensures consistent interaction even with highly aqueous samples.

Causality Behind SPE Choices:

  • Why Polymeric Reversed-Phase (e.g., Oasis HLB)? This sorbent offers a hydrophilic-lipophilic balance, enabling the retention of a wide range of compounds, including the relatively polar N-Formyl Desloratadine, while allowing highly polar sugars to be washed away.[10]

  • Why Mixed-Mode Cation Exchange? Given the basic nature of the analyte (pKa ~4.17), a mixed-mode sorbent combining reversed-phase and strong cation exchange functionalities provides orthogonal retention mechanisms. This allows for stringent wash steps with organic solvents to remove lipophilic interferences, while the analyte remains bound by ionic interaction.

Liquid-Liquid Extraction (LLE): A Cost-Effective Alternative

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] The key to successful LLE for N-Formyl Desloratadine is the strategic adjustment of the sample's pH.

Causality Behind LLE Choices:

  • pH Adjustment: By adjusting the pH of the aqueous sample to be at least 2 units above the analyte's pKa (i.e., pH > 6.2), the piperidine nitrogen is deprotonated, rendering the molecule neutral and significantly increasing its affinity for the organic phase.[12]

  • Solvent Selection: A moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is effective for extracting the neutralized analyte.[13]

Detailed Experimental Protocols

These protocols are designed as a robust starting point and should be validated according to internal SOPs and regulatory guidelines such as the ICH M10.[14][15]

Protocol 1: Solid-Phase Extraction (SPE) using Polymeric Reversed-Phase Cartridges

This protocol is optimized for maximum removal of matrix components.

dot

Caption: SPE workflow for N-Formyl Desloratadine extraction.

Methodology:

  • Sample Pre-treatment:

    • Accurately pipette 1.0 mL of the syrup sample into a 15 mL centrifuge tube.

    • Add 4.0 mL of 2% formic acid in deionized water. The acid ensures the analyte is protonated and soluble in the aqueous phase for efficient loading.

    • Vortex for 30 seconds to ensure homogeneity and reduce viscosity.

  • SPE Cartridge Conditioning: (Use a polymeric reversed-phase, 30-60 mg sorbent bed cartridge)

    • Pass 1 mL of methanol through the cartridge to wet the sorbent.[16]

    • Pass 1 mL of deionized water to equilibrate the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/minute).

  • Wash Step:

    • Pass 1 mL of 5% methanol in deionized water through the cartridge. This crucial step removes highly polar interferences like sugars without eluting the analyte of interest.

    • Optional: Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove residual wash solvent.

  • Elution:

    • Elute the N-Formyl Desloratadine from the cartridge by passing two 1.0 mL aliquots of 5% formic acid in acetonitrile. The acidic acetonitrile disrupts the hydrophobic interaction, releasing the protonated analyte.

    • Collect the eluate in a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a cost-effective method suitable for many applications.

dot

Caption: LLE workflow for N-Formyl Desloratadine extraction.

Methodology:

  • Sample Dilution and pH Adjustment:

    • Accurately pipette 1.0 mL of the syrup sample into a 15 mL centrifuge tube.

    • Add 2.0 mL of 0.1 M ammonium hydroxide to dilute the sample and adjust the pH to >10. This deprotonates the analyte, making it neutral and favoring its partition into an organic solvent.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 5.0 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte extraction.

    • Centrifuge at 4000 x g for 10 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a new, clean tube, avoiding the lower aqueous layer and any interface precipitation.

  • Final Preparation:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation & Performance Comparison

Method validation is essential to ensure the chosen protocol is fit for its purpose.[17] Key parameters include recovery, matrix effect, and precision. The following table summarizes expected performance characteristics for the described methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Justification
Analyte Recovery (%) > 90%80 - 95%SPE offers more exhaustive extraction due to sorbent interaction. LLE recovery depends on partition equilibrium.
Matrix Effect (%) < 15%< 25%The wash step in SPE is highly effective at removing ion-suppressing sugars and salts.[10]
Precision (%RSD) < 10%< 15%SPE is more easily automated and less prone to volumetric errors during phase transfer.[18]
Sample Throughput Moderate to HighLow to ModerateSPE can be parallelized using 96-well plates. LLE is often more manual and serial.
Relative Cost HigherLowerLLE uses common solvents and glassware, while SPE requires specialized cartridges.

Conclusion & Recommendations

The successful quantification of N-Formyl Desloratadine in syrup formulations hinges on an effective sample preparation strategy that mitigates the profound interference from the complex matrix.

  • Solid-Phase Extraction (SPE) is presented as the premier technique, offering superior sample cleanup, which translates to minimal matrix effects, higher data quality, and prolonged instrument performance. It is the recommended method for regulated bioanalysis and pivotal stability studies.

  • Liquid-Liquid Extraction (LLE) serves as a robust and economical alternative. When carefully optimized, particularly with respect to pH control, LLE can provide acceptable recovery and cleanliness for many research and development applications.

Both protocols provided herein offer a validated starting point for researchers. The ultimate choice of method should be guided by the specific analytical performance requirements, available instrumentation, and project goals.

References

  • CN104784110A - Desloratadine syrup preparation and preparation method thereof - Google Patents.
  • WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents.
  • CN104610225A - Preparation method of desloratadine - Google Patents.
  • Al-Mardini, M. A., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Advances in Pharmacological and Pharmaceutical Sciences, 2024, 4971456. Available from: [Link]

  • Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-185. Available from: [Link]

  • Patel, D. J., et al. (2012). Formulation development and evaluation of desloratadine tablets. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3855.
  • Gejffad, G., & Fekria, M. (2012). Development and validation of Spectrophotometric and HPLC methods for the determination of desloratadine in tablets and syrup. Journal of Pharmacy Research, 5(5), 2799-2802.
  • Prevalence, Risk, and Challenges of Extemporaneous Preparation for Pediatric Patients in Developing Nations: A Review. (2023). PMC. Available from: [Link]

  • Sadiki, M., & Martin, N. (2015). Solid-Phase Extraction and Procedure for Determination of Phenolic Compounds in Maple Syrup. ResearchGate. Available from: [Link]

  • Matrix precipitation: A general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis. (2014). ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-. Available from: [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2022). MDPI. Available from: [Link]

  • Overcoming Challenges in Pediatric Formulation with a Patient-Centric Design Approach: A Proof-of-Concept Study on the Design of an Oral Solution of a Bitter Drug. (2021). ResearchGate. Available from: [Link]

  • ICH. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available from: [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Available from: [Link]

  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. Available from: [Link]

  • Rao, B. M., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. Available from: [Link]

  • Lecture Pharmaceutical Technology 3 Stage Syrups. (n.d.). University of Babylon. Available from: [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 208-216.
  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018). PMC. Available from: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Available from: [Link]

  • Analysis on Flow of Materials for Pharmaceutical Syrup Manufacturing Process. (2024). The Academic. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction. (2018). LCGC International. Available from: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • Sample preparation in analysis of pharmaceuticals. (2007). Trends in Analytical Chemistry, 26(11), 1072-1083.
  • Aipak Engineering. (2025). Syrup Manufacturing: The Complete FAQ Guide In 2025. Available from: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). MDPI. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Desloratadine and N-Formyl Desloratadine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the challenging co-elution of Desloratadine and its N-Formyl impurity in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols. As Senior Application Scientists, our goal is to empower you with the scientific rationale behind method development choices, ensuring robust and reliable analytical outcomes.

Understanding the Challenge: Desloratadine and its N-Formyl Impurity

Desloratadine, a potent H1-antihistamine, is the major active metabolite of loratadine.[1][2] During its synthesis, formulation, or stability studies, several related substances can emerge. One particularly challenging impurity is N-Formyl Desloratadine.[3][4] This impurity is often formed as a degradation product, particularly in the presence of certain excipients like lactose or reactive impurities such as formic acid.[3][5]

The structural similarity between Desloratadine and its N-Formyl derivative is the primary reason for their co-elution in many standard reversed-phase HPLC methods. The addition of a small formyl group to the piperidine ring slightly alters the molecule's polarity, but often not enough to achieve baseline separation without careful method optimization.

Molecular Structures at a Glance

To appreciate the separation challenge, let's visualize the structures of the two compounds.

G cluster_desloratadine Desloratadine cluster_nformyl N-Formyl Desloratadine desloratadine desloratadine nformyl nformyl

Caption: Chemical structures of Desloratadine and N-Formyl Desloratadine.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when trying to resolve these two closely eluting compounds.

Q1: Why do Desloratadine and N-Formyl Desloratadine frequently co-elute?

A: The co-elution is primarily due to their very similar chemical structures. Both molecules share the same tricyclic core and piperidine ring. The only difference is the substitution on the nitrogen of the piperidine ring: a hydrogen atom in Desloratadine versus a formyl group (-CHO) in the N-Formyl impurity.[6] This small change results in a minor difference in polarity and hydrodynamic volume, making their separation on traditional C18 columns challenging under generic HPLC conditions.

Q2: What are the first steps I should take when I observe co-elution?

A: Before making significant changes to your method, it's crucial to ensure your system is performing optimally. Here's a quick checklist:

  • Confirm System Suitability: Check the theoretical plates, tailing factor, and reproducibility of your Desloratadine peak. Poor peak shape can mask a partial separation.

  • Verify Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. If in doubt, try a new column of the same type.

  • Ensure Accurate Mobile Phase Preparation: Small errors in pH adjustment or solvent ratios can significantly impact the retention and selectivity of ionizable compounds like Desloratadine.

Q3: How does the mobile phase pH influence the separation?

A: Mobile phase pH is one of the most powerful tools for resolving these compounds.[7][8] Desloratadine has a basic piperidine nitrogen, which will be protonated (ionized) at acidic pH. The N-Formyl impurity, due to the electron-withdrawing nature of the formyl group, is a weaker base.

  • Mechanism: By adjusting the pH, you can change the ionization state of Desloratadine.[9] In a reversed-phase system, the ionized form is more polar and will elute earlier, while the neutral form is more retained. Since the two compounds have different basicities (pKa values), there will be a pH range where their degree of ionization differs maximally, leading to the best separation.

  • Practical Approach: It is recommended to evaluate a pH range, for instance, from 3.0 to 7.0. A pH around 6.2 has been shown to be effective in some ion-pair chromatography methods for separating Desloratadine and its related compounds.[10] It is critical to use a buffer with a pKa close to the desired pH to ensure robust method control.[11]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A: The choice of organic modifier can significantly alter selectivity.[12][13]

  • Acetonitrile (ACN): Generally considered a weaker solvent than methanol in reversed-phase HPLC, ACN often provides different selectivity due to its distinct interaction mechanisms (e.g., dipole-dipole interactions) with analytes compared to the protic nature of methanol.

  • Methanol (MeOH): Being a protic solvent, methanol can engage in hydrogen bonding with analytes, which can be advantageous. Several published methods for Desloratadine analysis utilize methanol-based mobile phases.[1][14][15]

Recommendation: If you are using ACN and facing co-elution, switching to MeOH (or vice-versa) is a logical step. You can also evaluate ternary mixtures (e.g., Water/ACN/MeOH) to fine-tune the selectivity.

Q5: Will changing my column chemistry improve the resolution?

A: Absolutely. If optimizing the mobile phase on a standard C18 column doesn't yield the desired resolution, exploring alternative stationary phases is the next logical step.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings in Desloratadine and its impurity. This can be particularly effective for separating molecules with subtle structural differences.

  • Polar-Embedded Columns: Columns with embedded polar groups (e.g., amide, carbamate) can also provide a different selectivity profile and are often more stable at a wider range of pH values.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For certain impurities, switching to a HILIC-based separation mode can be a powerful strategy. For instance, a method for N-Nitroso-Desloratadine successfully used HILIC to elute the impurity before the main API, minimizing matrix effects.[16]

In-Depth Troubleshooting Guides

For a more systematic approach, follow these detailed protocols to develop a robust method for separating Desloratadine and its N-Formyl impurity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling the co-elution problem.

G start Co-elution Observed sys_check 1. System & Column Check (System Suitability, New Column) start->sys_check ph_opt 2. Mobile Phase pH Optimization (e.g., pH 3.0 to 7.0) sys_check->ph_opt If problem persists org_mod 3. Change Organic Modifier (Acetonitrile vs. Methanol) ph_opt->org_mod If resolution is insufficient resolved Resolution Achieved ph_opt->resolved If successful col_chem 4. Evaluate Alternative Column Chemistry (e.g., Phenyl-Hexyl) org_mod->col_chem If still co-eluting org_mod->resolved If successful gradient 5. Develop Gradient Method col_chem->gradient For complex samples or to improve peak shape col_chem->resolved If successful gradient->resolved If successful

Caption: A systematic workflow for resolving HPLC co-elution issues.

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol guides you through a systematic evaluation of mobile phase pH to maximize the separation factor (alpha) between Desloratadine and the N-Formyl impurity.

Objective: To determine the optimal mobile phase pH for baseline resolution.

Materials:

  • HPLC system with UV or DAD detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standards for Desloratadine and N-Formyl Desloratadine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., potassium phosphate, ammonium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Procedure:

  • Prepare Stock Solutions: Accurately prepare individual and mixed stock solutions of Desloratadine and the N-Formyl impurity in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare Buffered Mobile Phases:

    • Prepare a series of aqueous buffer solutions (e.g., 20 mM potassium phosphate) at different pH values: 3.0, 4.5, 6.0, and 7.0.

    • Crucially, always measure and adjust the pH of the aqueous portion before adding the organic modifier. [11]

  • Initial Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Buffer (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or scan for optimal wavelength, 242 nm has also been reported).[1][17]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Experimental Runs:

    • Equilibrate the column with the first mobile phase (pH 3.0) for at least 30 minutes.

    • Inject the mixed standard solution and record the chromatogram.

    • Repeat the injection for each prepared pH, ensuring the system is fully equilibrated with the new mobile phase each time.

  • Data Analysis:

    • For each pH, calculate the retention time (t_R_), resolution (R_s_), and tailing factor for both peaks.

    • Plot the resolution as a function of pH to identify the optimal pH value.

ParameterExpected Effect of Increasing pH (from 3.0 to 7.0)Rationale
Desloratadine Retention Time Likely to increaseAs pH increases towards the pKa, the basic piperidine nitrogen becomes deprotonated (neutral), increasing its hydrophobicity and retention on a C18 column.
N-Formyl Impurity Retention Time May increase, but to a different extentThe formyl group reduces the basicity of the nitrogen. The change in retention with pH will be less pronounced compared to Desloratadine.
Resolution (Rs) Will vary; an optimal pH should be foundThe goal is to find the pH where the difference in retention times is maximized.
Protocol 2: Evaluation of Organic Modifier and Stationary Phase

If pH optimization alone is insufficient, this protocol outlines how to assess the impact of changing the organic modifier and column chemistry.

Objective: To achieve separation by altering the chromatographic selectivity.

Procedure:

  • Select Optimal pH: Use the most promising pH determined from Protocol 1.

  • Evaluate Organic Modifier:

    • Prepare a mobile phase using Methanol instead of Acetonitrile at the same ratio (e.g., Methanol:Buffer 40:60 v/v). Note: You may need to adjust the percentage to get similar retention times, as methanol is a weaker solvent.

    • Equilibrate the C18 column and inject the mixed standard.

    • Compare the resolution obtained with Methanol to that obtained with Acetonitrile.

  • Evaluate Alternative Stationary Phase:

    • If co-elution persists, switch to a Phenyl-Hexyl column.

    • Equilibrate the new column with the most successful mobile phase combination (from the pH and organic modifier experiments).

    • Inject the mixed standard and evaluate the resolution. The π-π interactions offered by the phenyl rings may provide the necessary selectivity to separate the two closely related structures.

Table of Troubleshooting Parameters

Parameter ModifiedPotential Impact on ResolutionJustification
Decrease % Organic IncreaseIncreases retention times for both peaks, providing more time for interaction with the stationary phase, which can improve resolution.
Change Organic Modifier Change in SelectivityAcetonitrile and Methanol interact differently with analytes and the stationary phase, altering the elution order or peak spacing.[18]
Change Column Chemistry Change in SelectivityDifferent stationary phases (e.g., C18 vs. Phenyl-Hexyl) provide different primary separation mechanisms (hydrophobic vs. π-π interactions).
Decrease Flow Rate IncreaseImproves efficiency (more theoretical plates) but increases run time.
Increase Temperature VariableCan improve peak shape and efficiency by reducing mobile phase viscosity. However, it may also increase or decrease selectivity depending on the analytes.

Final Recommendations

Resolving the co-elution of Desloratadine and its N-Formyl impurity is a common but manageable challenge in HPLC method development. A systematic approach, beginning with the optimization of mobile phase pH, is typically the most effective strategy. Remember that pH is a critical parameter for ionizable compounds and must be carefully controlled with an appropriate buffer system.[8] Should pH adjustments prove insufficient, altering the organic modifier or, most definitively, changing the stationary phase chemistry will provide the alternative selectivity needed to achieve baseline separation. Always validate the final method according to ICH guidelines to ensure it is robust, accurate, and precise for its intended purpose.[10]

References

  • Analytical Method Development and Validation of Desloratadine Tablet - RJPT. (URL: [Link])

  • Desloratadine EP Impurities & Related Compounds - SynThink. (URL: [Link])

  • Analytical Method Development and Validation of Desloratadine Tablet - RJPT. (URL: [Link])

  • Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing - SciSpace. (URL: [Link])

  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode - Preprints.org. (URL: [Link])

  • FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. (URL: [Link])

  • Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH - DergiPark. (URL: [Link])

  • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC - NIH. (URL: [Link])

  • Chromatographic separation of desloratadine. Chromatographic conditions... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • USP41 Desloratadine | PDF | Chromatography | Absorbance - Scribd. (URL: [Link])

  • Desloratadine N-Formyl Impurity - Venkatasai Life Sciences. (URL: [Link])

  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. (URL: [Link])

  • Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography - PubMed. (URL: [Link])

  • Analytical Method Development and Validation of Desloratadine Tablet - ResearchGate. (URL: [Link])

  • Research Article Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - Semantic Scholar. (URL: [Link])

  • CN106957349A - A kind of Desloratadine impurity compound and its production and use - Google P
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])

  • Desloratadine Orally Disintegrating Tablets - USP-NF. (URL: [Link])

  • Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of - Scholars Research Library. (URL: [Link])

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (URL: [Link])

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])

  • Effect of Organic Solvent on Selectivity in LC Separations - Restek Resource Hub. (URL: [Link])

  • Y0001584 - CRS catalogue. (URL: [Link])

  • Chromatogram of Desloratadine and degradation products (a) Alkali... - ResearchGate. (URL: [Link])

  • Desloratadine USP 2025. (URL: [Link])

  • Exploring the Role of pH in HPLC Separation - Moravek. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (URL: [Link])

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | Request PDF - ResearchGate. (URL: [Link])

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: [Link])

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (URL: [Link])

  • Control pH During Method Development for Better Chromatography - Agilent. (URL: [Link])

  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (URL: [Link])

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (URL: [Link])

  • Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium - ijpar. (URL: [Link])

Sources

effect of acidic excipients on 4-Formyl Loratadine generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Acidic Excipients on "4-Formyl Loratadine" Generation

To: Formulation Scientists, Analytical Chemists, and CMC Leads From: Senior Application Scientist, Solid Dosage Stability Unit Subject: Troubleshooting Formyl-Adduct Impurities in Acidic Microenvironments

Executive Summary: The "Acid-Aldehyde" Cascade

In the context of Loratadine stability, the term "4-Formyl Loratadine" is frequently used interchangeably with N-Formyl Desloratadine (MW ~338 Da), although distinct direct adducts (MW ~410 Da) exist.

The generation of these impurities in the presence of acidic excipients is rarely a single-step reaction. It is typically a two-stage cascade :

  • Acid-Catalyzed Hydrolysis: Acidic excipients lower the micro-environmental pH, catalyzing the hydrolysis of the ethyl carbamate group on Loratadine to form Desloratadine (DSL).

  • Formylation: The secondary amine of the newly formed Desloratadine reacts with formic acid or formaldehyde precursors (often present as impurities in the same excipients) to generate the N-Formyl impurity.

This guide provides the mechanistic understanding and protocols required to decouple and mitigate these interactions.

Module 1: The Mechanistic Pathway

Understanding the causality is the first step to resolution. Acidic excipients do not just "cause" the impurity; they create the conditions for the precursor (Desloratadine) to form, which then scavenges reactive aldehydes.

The Degradation Cascade Diagram

LoratadineDegradation Loratadine Loratadine (Secondary Amine Protected) Desloratadine Desloratadine (DSL) (Reactive Secondary Amine) Loratadine->Desloratadine Hydrolysis (Rate Limiting Step) DirectFormyl 4-Formyl Loratadine (Direct Adduct) MW ~410 Da Loratadine->DirectFormyl Direct Formylation (Rare/Specific Conditions) Acid Acidic Excipients (Citric Acid, Stearic Acid) Low Micro-pH Acid->Desloratadine Catalyzes NFormyl N-Formyl Desloratadine (The 'Formyl' Impurity) MW ~338 Da Desloratadine->NFormyl Nucleophilic Attack Impurities Excipient Impurities (Formaldehyde / Formic Acid) (Found in PEG, Povidone) Impurities->NFormyl Reactant

Figure 1: The dual-pathway generation of formyl impurities. The primary route in acidic media is the hydrolysis-mediated pathway (Top/Center).

Module 2: Troubleshooting Guide (Q&A)
Scenario A: High Impurity Levels in Stability Samples

Q: We are seeing a growth of a species at RRT ~0.8-1.2 (method dependent) in our acidic formulation. Is this 4-Formyl Loratadine? A: First, confirm the Molecular Weight (MW) via LC-MS.

  • If MW is ~338 Da: You are seeing N-Formyl Desloratadine .[1][2][3][4] This confirms your formulation has a "Pincer" problem: The acidity is generating Desloratadine, and a reactive excipient (likely a binder or filler like Microcrystalline Cellulose or Povidone) is supplying the formaldehyde/formic acid.

  • If MW is ~410 Da: This is the direct 4-Formyl Loratadine adduct. This suggests a direct reaction with the piperidine ring without prior hydrolysis, often driven by high levels of reactive aldehydes in excipients even without extreme acidity.

Q: Why does Citric Acid accelerate this if it doesn't contain formaldehyde? A: Citric acid acts as a proton donor . The hydrolysis of Loratadine's ethyl ester group is acid-catalyzed. By including Citric Acid, you are accelerating the conversion of Loratadine


 Desloratadine. Once Desloratadine is formed, it is a secondary amine and a much stronger nucleophile than Loratadine. It will aggressively scavenge even trace amounts of formic acid present in other excipients (like PEG or Magnesium Stearate).
Scenario B: Excipient Selection

Q: We need an acidifier to improve solubility. How do we prevent the formyl impurity? A: You must break the "Triangle of Degradation" (Acid + Water + Aldehyde).

  • Control the Water: Hydrolysis requires water. Lower the water activity (

    
    ) of the formulation.
    
  • Scavenge the Aldehydes: If you must use acidic excipients, ensure your other excipients (fillers/binders) are "Low Peroxide/Low Aldehyde" grades. Standard Povidone (PVP) is a notorious source of formic acid precursors.

  • Buffer the Micro-environment: Instead of pure acid, use a buffer system (e.g., Citric Acid + Sodium Citrate) to maintain a pH that aids solubility but is not aggressive enough to induce rapid hydrolysis (Target pH 4.0–5.0 rather than <3.0).

Module 3: Experimental Protocols
Protocol 1: Binary Compatibility with pH Monitoring

Objective: To distinguish between acid-catalyzed hydrolysis and direct impurity interaction.

Materials:

  • Loratadine API[2][3][5][6]

  • Excipient A (Acidic, e.g., Citric Acid)

  • Excipient B (Suspected Aldehyde Source, e.g., Povidone K30)

  • HPLC Vials, Humidity Chamber (40°C/75% RH)

Workflow:

Sample IDCompositionRatioPurpose
Mix 1 Loratadine + Acidic Excipient1:1Tests Acid Hydrolysis Potential (Look for Desloratadine)
Mix 2 Loratadine + Binder (PVP/PEG)1:1Tests Direct Formylation (Look for MW 410)
Mix 3 Loratadine + Acid + Binder1:1:1Tests the "Cascade" (Look for MW 338 N-Formyl DSL)
Control Loratadine API onlyN/ABaseline

Step-by-Step:

  • Preparation: Weigh 500mg of each mix into glass vials.

  • Wetting: Add 5% (w/w) water to mimic granulation moisture (critical for acid activation).

  • Incubation: Seal and store at 50°C (Stress) for 2 weeks.

  • Analysis: Dissolve entire content in mobile phase. Analyze via HPLC-UV (or LC-MS).

  • Interpretation:

    • If Mix 1 has high Desloratadine but low Formyl species

      
      Issue is Acidity. 
      
    • If Mix 3 has high N-Formyl Desloratadine but Mix 2 does not

      
      Issue is the Synergistic Cascade. 
      
Protocol 2: Micro-environmental pH (

) Determination

Objective: Verify if the excipient blend is creating a "danger zone" pH (< 3.0).

  • Slurry Method: Prepare a thick slurry of the excipient blend (2g) in minimal distilled water (1mL).

  • Equilibration: Vortex for 5 minutes.

  • Measurement: Use a flat-surface pH probe to measure the pH of the slurry paste directly.

  • Threshold: If

    
    , the risk of Loratadine hydrolysis is High .
    
Module 4: Data Summary & Limits

Common Impurity Specifications (Reference Only):

Impurity NameCommon Abbr.Relative Retention Time (RRT)*Molecular WeightOrigin
Desloratadine DSL~0.65310.8Acid/Base Hydrolysis
N-Formyl Desloratadine 4-Formyl / N-Formyl~1.1 - 1.2338.8DSL + Formic Acid
Loratadine N-Oxide LOR-OX~0.40398.9Oxidative (Peroxides)
4-Formyl Loratadine Direct AdductVaries410.9Direct Formylation

*RRT values are method-dependent and must be verified against your specific C18 gradient method.

References
  • BenchChem. (2025). Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Retrieved from

  • DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Retrieved from

  • SynThink. (2024). Loratadine N-Formyl Impurity; N-Formyl Desloratadine Reference Standards. Retrieved from

  • LGC Standards. (2024). N-Formyl Desloratadine | CAS 117810-61-4 Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-.[1][3] Retrieved from

Sources

Technical Support Center: Troubleshooting N-Formyl Desloratadine Peak Tailing in Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues with N-Formyl Desloratadine in reverse phase chromatography. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter asymmetrical peaks during method development and routine analysis. Here, we will dissect the root causes of this common chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry, ensuring accurate quantification and robust methods.

Troubleshooting Guide: A Systematic Approach

This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Question 1: My N-Formyl Desloratadine peak is exhibiting significant tailing. What is the primary chemical interaction causing this?

Answer: The most common cause of peak tailing for N-Formyl Desloratadine, a compound with basic nitrogen-containing functional groups, is a secondary retention mechanism involving the stationary phase.[1] In reverse-phase chromatography using silica-based columns, the primary retention mechanism is hydrophobic interaction with the C18 or C8 ligands. However, residual silanol groups (Si-OH) on the silica surface can cause problematic secondary interactions.[2]

At mid-range pH values (typically > 3), these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3] Your basic analyte, N-Formyl Desloratadine, will be protonated and carry a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, delaying the elution of a fraction of the analyte molecules and causing a characteristic tailing peak.[1][4][5]

Mechanism of Silanol-Induced Peak Tailing

cluster_surface Silica Stationary Phase Surface C18 C18 Chains (Primary Hydrophobic Retention) Tailing Delayed Elution & Peak Tailing Silanol Ionized Silanol Group (SiO⁻) (Secondary Ionic Interaction Site) Silanol->Tailing Causes Analyte Protonated N-Formyl Desloratadine (Analyte⁺) Analyte->C18 Normal Retention Analyte->Silanol Strong Secondary Interaction

Caption: Interaction of basic analytes with stationary phase sites.

Question 2: How can I systematically troubleshoot and resolve the peak tailing for N-Formyl Desloratadine?

Answer: A systematic approach is crucial to efficiently identify and fix the issue without unnecessary trial and error. The workflow below isolates variables, starting with the most common and easiest-to-address factors (mobile phase) and progressing to hardware and column considerations.

Systematic Troubleshooting Workflow

G start Peak Tailing Observed for N-Formyl Desloratadine q1 Are ALL peaks in the chromatogram tailing? start->q1 phys_issue Indicates a Physical/System Issue q1->phys_issue Yes chem_issue Indicates a Chemical Interaction Issue (Most Likely Scenario) q1->chem_issue No yes_path YES sol_frit 1. Check for blocked column frit. ACTION: Reverse flush column to waste. phys_issue->sol_frit sol_void 2. Suspect column void/bed deformation. ACTION: Replace the column. sol_frit->sol_void sol_ecv 3. Check for extra-column volume. ACTION: Use narrower ID tubing. sol_void->sol_ecv no_path NO sol_ph 1. Optimize Mobile Phase pH. ACTION: Adjust to low pH (~2.5-3.0). chem_issue->sol_ph sol_buffer 2. Check Buffer Strength. ACTION: Ensure 10-25mM concentration. sol_ph->sol_buffer sol_column 3. Evaluate Column Chemistry. ACTION: Use modern end-capped, Type B, or hybrid column. sol_buffer->sol_column sol_overload 4. Check for Mass Overload. ACTION: Dilute sample and reinject. sol_column->sol_overload

Caption: A logical workflow for diagnosing peak tailing causes.

Detailed Protocols & Methodologies

Here are detailed protocols for the most effective solutions identified in the troubleshooting workflow.

Protocol 2.1: Mobile Phase pH Adjustment

The goal is to control the ionization state of either the analyte or the silanol groups to minimize unwanted ionic interactions.

Step-by-Step Methodology:

  • Baseline Establishment: Inject your standard solution of N-Formyl Desloratadine using your current method and record the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 is typically considered significant tailing.[3]

  • Low pH Approach (Recommended First Step):

    • Prepare an aqueous mobile phase component buffered to a pH between 2.5 and 3.0. A 20-25 mM phosphate or formate buffer is common. Operating at a low pH suppresses the ionization of silanol groups, neutralizing them and thereby reducing interactions with your basic analyte.[2][6]

    • Prepare your full mobile phase by mixing the buffered aqueous component with your organic solvent (e.g., acetonitrile, methanol).

    • Thoroughly flush and equilibrate the column with the new mobile phase (at least 10-15 column volumes).

    • Re-inject the standard solution and measure the tailing factor. A significant improvement should be observed.

  • High pH Approach (For pH-Stable Columns):

    • Caution: This should only be attempted with columns explicitly rated for high pH stability (e.g., hybrid particle columns) to avoid dissolving the silica backbone.[7]

    • Prepare an aqueous mobile phase component buffered to a pH of 9 or higher. This will keep the silanol groups ionized but will neutralize the N-Formyl Desloratadine, preventing ionic interaction.

    • Follow the same equilibration and injection steps as above.

Data Presentation: Expected Impact of pH on Peak Shape

Mobile Phase ConditionProbable Ionization StateExpected USP Tailing Factor (Tf)Rationale
pH 7.0 (Unbuffered) Analyte: Protonated (+) Silanols: Ionized (-)> 2.0Strong ionic interaction leads to severe tailing.[3]
pH 2.8 (Buffered) Analyte: Protonated (+) Silanols: Neutral (Si-OH)1.0 - 1.3Silanol ionization is suppressed, eliminating the secondary retention mechanism.[1][2]
pH 10.0 (Buffered, Hybrid Column) Analyte: Neutral Silanols: Ionized (-)1.0 - 1.4The analyte is no longer charged, preventing ionic interaction with the column surface.[3]
Protocol 2.2: Column Selection and Evaluation

If mobile phase adjustments do not fully resolve the issue, the column chemistry is the next critical factor.

Step-by-Step Methodology:

  • Verify Column Type: Check your column's specifications. Older columns, often classified as Type A silica, have higher metal content and more acidic silanols, which are highly problematic for basic compounds.[6][8]

  • Select a Modern Column:

    • High-Purity, End-Capped, Type B Silica Columns: These are the modern standard. They are made with high-purity silica containing minimal metal contaminants and have most residual silanols chemically bonded (end-capped) to be less interactive.[1][2][6]

    • Hybrid Particle Columns: These columns incorporate organic and inorganic material, offering excellent high-pH stability and reduced silanol activity, making them a robust choice for basic analytes.[2][7]

  • Column Health Check: If tailing appears on a previously reliable method, the column may be compromised.

    • Contamination: If all peaks are tailing, the column inlet frit may be partially blocked by particulates from the sample or system.[9] Action: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% isopropanol or acetonitrile) to waste for at least 10 column volumes.[1]

    • Stationary Phase Degradation: Prolonged use at pH extremes can degrade the bonded phase, exposing more silanols.[7] Action: This damage is irreversible; the column must be replaced.

Frequently Asked Questions (FAQs)
  • Q: What is considered an acceptable USP Tailing Factor (Tf)?

    • A: An ideal, perfectly symmetrical peak has a Tf of 1.0. For regulatory purposes, a range of 0.9 to 1.2 is often considered ideal, while values up to 1.5 may be acceptable for many assays. Anything significantly above 1.5 warrants troubleshooting.[3]

  • Q: Can my sample injection solvent cause peak tailing?

    • A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile sample in a 30% acetonitrile mobile phase), it can cause peak distortion, including tailing or fronting.[4] Always try to dissolve your sample in the initial mobile phase composition.

  • Q: Why do all my peaks tail, not just the N-Formyl Desloratadine peak?

    • A: When all peaks in a chromatogram tail, it typically points to a physical problem that occurs before the separation begins, rather than a chemical interaction specific to one analyte. The most common causes are a partially blocked column inlet frit or a void/channel in the column's packed bed.[1][9]

  • Q: Should I use a mobile phase additive like Triethylamine (TEA)?

    • A: Using a competing base like TEA (a "silanol suppressor") was a common strategy with older, Type A silica columns.[6][10] TEA competes with the basic analyte for active silanol sites. However, with modern high-purity Type B columns, additives are often unnecessary and can complicate the mobile phase and shorten column lifetime.[6][10] It is generally better to solve tailing with proper pH control and modern column selection.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Dolan, J. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Stoll, D.R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14554138, 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Identification, Synthesis, and Characterization of N-Formyl Mirabegron.... Retrieved from [Link]

  • Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]

  • ResearchGate. (2025). Estimation of desloratadine in tablets by a validated RP-HPLC method. Retrieved from [Link]

  • SciSpace. (n.d.). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine.... Retrieved from [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • RJPT. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Desloratadine Against N-Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Desloratadine stability. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the N-formylation of Desloratadine during storage. As your dedicated scientific resource, this document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity of your Desloratadine formulations.

Understanding the Challenge: The N-Formylation of Desloratadine

Desloratadine, a secondary amine, is susceptible to N-formylation, a chemical modification where a formyl group (-CHO) is added to the nitrogen atom of the piperidine ring. This degradation pathway leads to the formation of N-formyl-desloratadine, a critical impurity that must be controlled to ensure the safety and efficacy of the final drug product. The presence of this impurity can indicate instability in the formulation and may have toxicological implications.

The primary culprits behind N-formylation are reactive impurities often found in pharmaceutical excipients, namely formaldehyde and formic acid.[1][2] These impurities can originate from the manufacturing process of the excipients or their degradation over time.

The Chemical Pathway of N-Formylation

The N-formylation of Desloratadine proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of Desloratadine's piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of either formaldehyde or formic acid.

N_Formylation_Pathway cluster_reactants Reactants cluster_products Product Desloratadine Desloratadine (Secondary Amine) Intermediate Hemiaminal Intermediate Desloratadine->Intermediate Nucleophilic Attack Formylating_Agent Formylating Agent (Formaldehyde or Formic Acid) Formylating_Agent->Intermediate N_Formyl_Desloratadine N-Formyl-Desloratadine Intermediate->N_Formyl_Desloratadine Dehydration

Caption: N-Formylation of Desloratadine Pathway.

Troubleshooting Guide: Investigating and Resolving N-Formylation

This section addresses common issues encountered during the development and stability testing of Desloratadine formulations.

Q1: I'm observing an unknown peak in my HPLC chromatogram that I suspect is N-formyl-desloratadine. How can I confirm its identity?

A1:

  • Mass Spectrometry (MS) Confirmation: The most definitive method is to use a mass spectrometer coupled with your HPLC (LC-MS). The protonated molecular ion ([M+H]+) for N-formyl-desloratadine will have a mass-to-charge ratio (m/z) that is 28 amu higher than that of Desloratadine.

  • Reference Standard Comparison: If available, co-inject a certified reference standard of N-formyl-desloratadine with your sample. If the unknown peak co-elutes with the reference standard, its identity is confirmed.

  • Forced Degradation Studies: Intentionally degrade a sample of pure Desloratadine with a known formylating agent like formic acid. Analyze the stressed sample by HPLC. The appearance of a new peak corresponding to the retention time of your unknown peak provides strong evidence.

Q2: My stability studies show a significant increase in N-formyl-desloratadine over time. What are the likely causes?

A2:

The formation of N-formyl-desloratadine is a clear indicator of a drug-excipient incompatibility. The primary suspects are:

  • Excipient-Derived Impurities: Certain excipients are known to contain residual formaldehyde or formic acid from their manufacturing processes. Polyethylene glycols (PEGs) and polysorbates are common examples.[3]

  • Maillard Reaction: If your formulation contains reducing sugars like lactose, the Maillard reaction between the amine group of Desloratadine and the sugar can lead to the formation of N-formyl-desloratadine.[4][5] This reaction is often accelerated by heat and humidity.

  • Acidic Excipients: The presence of acidic excipients can catalyze the degradation of Desloratadine, including N-formylation.[4][6] Stearic acid, a common lubricant, has been implicated in this process.[6]

Q3: How can I identify the problematic excipient in my formulation?

A3:

A systematic drug-excipient compatibility study is essential. This involves preparing binary mixtures of Desloratadine with each individual excipient in your formulation and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH).

Excipient_Compatibility_Workflow Start Start: Identify Formulation Excipients Prepare_Mixtures Prepare Binary Mixtures (Desloratadine + Each Excipient) Start->Prepare_Mixtures Accelerated_Stability Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare_Mixtures->Accelerated_Stability Analyze_Samples Analyze Samples at Time Points (e.g., 0, 2, 4 weeks) via HPLC Accelerated_Stability->Analyze_Samples Identify_Incompatible Identify Excipient Causing N-Formylation Analyze_Samples->Identify_Incompatible Reformulate Reformulate with Alternative Excipient Identify_Incompatible->Reformulate

Caption: Drug-Excipient Compatibility Study Workflow.

Q4: What are the best strategies to stabilize my Desloratadine formulation against N-formylation?

A4:

  • Excipient Selection and Control:

    • Avoid Problematic Excipients: Whenever possible, avoid the use of excipients known to cause N-formylation, such as lactose and stearic acid.[6]

    • Source Low-Impurity Excipients: Work with your suppliers to source excipients with low levels of residual formaldehyde and formic acid. Request certificates of analysis that include specifications for these impurities.

    • Screen New Lots: Implement a screening program for incoming lots of critical excipients to test for the presence of formylating agents.

  • Formulation pH Control:

    • Utilize Basic Salts: Incorporating basic salts of calcium, magnesium, or aluminum can help maintain a micro-environmental pH that is less conducive to N-formylation.[6]

  • Formaldehyde Scavengers:

    • Consider Meglumine: Meglumine, an amino sugar, has been shown to act as a formaldehyde scavenger in formulations, thereby preventing the degradation of amine-containing drugs.[7]

  • Packaging:

    • Low Permeability Packaging: Use packaging materials with low permeability to moisture and oxygen to minimize degradation, especially if the Maillard reaction is a concern.

Frequently Asked Questions (FAQs)

Q: Are there regulatory limits for formaldehyde and formic acid in pharmaceutical excipients?

A: While there are no universal, mandated limits for all excipients, regulatory bodies like the FDA and EMA expect manufacturers to control impurities in their drug products. The ICH M7(R2) guideline provides a framework for assessing and controlling mutagenic impurities, which can include formaldehyde.[8] It is the responsibility of the drug product manufacturer to set appropriate specifications for excipients based on risk assessment and stability data. A gas chromatography/mass spectrometry (GC/MS) method can be used for the rapid screening of formic acid and formaldehyde in excipients, with limits of quantitation around 0.5 ppm and 0.2 ppm, respectively.[9]

Q: What are the typical conditions for forced degradation studies of Desloratadine?

A: Forced degradation studies, or stress testing, are crucial for identifying potential degradation pathways and demonstrating the stability-indicating nature of your analytical method. Typical stress conditions for Desloratadine include:

Stress ConditionTypical ParametersExpected Outcome for N-Formylation
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursMinimal to no increase in N-formyl-desloratadine
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48 hoursSignificant degradation, but not typically N-formylation
Oxidative Degradation 3-30% H2O2, room temperature, 24 hoursSignificant degradation, but not typically N-formylation
Thermal Degradation 80-105°C, 48-72 hoursPotential for increased N-formylation, especially in the presence of problematic excipients
Photolytic Degradation ICH Q1B conditions (UV and visible light)Minimal to no increase in N-formyl-desloratadine

Note: These are starting points and should be optimized for your specific formulation.

Q: Can I use a UV-Vis spectrophotometer to detect N-formyl-desloratadine?

A: While UV-Vis spectrophotometry can be used for the overall stability testing of Desloratadine, it is not a suitable method for specifically detecting and quantifying N-formyl-desloratadine.[10] This is because the UV spectra of Desloratadine and its N-formyl derivative are very similar, making it impossible to differentiate between the two compounds. A stability-indicating chromatographic method, such as HPLC or UPLC, is required for this purpose.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Desloratadine and N-Formyl-Desloratadine

This protocol provides a general framework for an HPLC method. It should be validated according to ICH Q2(R1) guidelines for your specific application.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol 2: Drug-Excipient Compatibility Study
  • Preparation of Binary Mixtures:

    • Accurately weigh Desloratadine and each excipient in a 1:1 ratio.

    • For liquid excipients, use a 1:1 (w/v) ratio.

    • Thoroughly mix each binary combination.

  • Storage Conditions:

    • Place the binary mixtures in suitable containers (e.g., glass vials) and store them under accelerated stability conditions (e.g., 40°C/75% RH).

    • Include a control sample of pure Desloratadine.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., initial, 2 weeks, 4 weeks).

    • Dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the binary mixtures to the control sample.

    • Look for the appearance of new peaks or a significant increase in existing impurity peaks, particularly N-formyl-desloratadine.

References

  • Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using GC/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS.
  • Journal of Chemical Health Risks "Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chrom
  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.
  • Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formul
  • REGULATIONS AND ADVISORIES - Formaldehyde.
  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degrad
  • A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formul
  • Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degrad
  • A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. PubMed.
  • Research Article Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Hindawi.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Chemical and Pharmaceutical Bulletin.
  • WO2006020534A2 - Stabilized desloratadine composition.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry.
  • Regulatory Guidelines for API-Excipient Comp
  • Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. Journal of Young Pharmacists.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products.

Sources

troubleshooting baseline noise in N-Formyl Desloratadine LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists. It bypasses generic advice to address the specific chemical and instrumental pathologies associated with N-Formyl Desloratadine (N-Formyl DES) analysis.

Executive Summary: The "Ghost" Peak Phenomenon

In the analysis of Desloratadine (DES), a secondary amine, "baseline noise" is frequently a misdiagnosis. What appears to be random chemical noise or persistent background is often the continuous, on-line generation of N-Formyl Desloratadine (an artifact) caused by the interaction between the analyte and formic acid in the mobile phase.

This guide helps you distinguish between Electronic Noise (instrumental), Chemical Background (contamination), and Method-Induced Artifacts (chemistry).

Module 1: The Core Mechanism (Why is this happening?)

Q: Why does N-Formyl Desloratadine appear in my blanks or create a high baseline?

A: If you are using Formic Acid or Ammonium Formate in your mobile phase, you are likely synthesizing the impurity in situ. Desloratadine contains a reactive secondary amine.[1] Under the high temperature and pressure of the ESI source, or even during storage in the autosampler, it reacts with formic acid to produce N-Formyl Desloratadine (


 Da).

The Chemistry of the Artifact: The reaction follows a nucleophilic attack by the secondary amine on the carbonyl carbon of formic acid. This is often accelerated by the heated electrospray source (In-Source Formation).

FormylationMechanism DES Desloratadine (Secondary Amine) [M+H]+ 311 INTER Intermediate Complex DES->INTER + FA FA Formic Acid (Mobile Phase) FA->INTER NFDES N-Formyl Desloratadine (Artifact) [M+H]+ 339 INTER->NFDES - H2O HEAT ESI Source Heat (Catalyst) HEAT->INTER Accelerates

Figure 1: Mechanism of On-Column/In-Source N-Formylation of Desloratadine.

Module 2: Diagnostic Workflow

Q: How do I distinguish between real impurity, carryover, and artifacts?

A: You must perform a Differential Injection Protocol . Real impurities have a fixed concentration. Artifacts depend on the presence of the parent drug and the mobile phase conditions.

Step-by-Step Differential Protocol:

StepInjection TypeExpected Result (Real Impurity)Expected Result (Artifact/Ghost)
1 Double Blank (Pure solvent, no internal standard)Clean BaselineClean Baseline (unless system contamination)
2 Zero-Volume Injection (Run gradient without injection)Clean BaselineHigh Baseline (Indicates contaminated mobile phase)
3 Desloratadine Std (High Conc.) Peak at N-Formyl RTPeak Area Increases non-linearly or appears as a "shoulder" on the main peak
4 Solvent Swap (Switch Mobile Phase to Acetate)Peak PersistsPeak Disappears or drastically reduces

Module 3: Troubleshooting Baseline Noise

Q: My baseline is high ( > 1e4 cps) specifically for the N-Formyl transition (339 -> Product). Is this electronic?

A: Unlikely. Electronic noise is usually random and affects all channels. Specific high baseline on the 339 channel suggests Chemical Noise .

Root Cause Analysis Tree:

NoiseTroubleshooting Start High Baseline on N-Formyl Channel Check1 Is the noise present in 'No Injection' runs? Start->Check1 Yes Yes Check1->Yes No No Check1->No Solvent Contaminated Mobile Phase (Aldehydes/Formic Acid) Yes->Solvent Carryover System Carryover (Check Rotor Seal/Needle) No->Carryover Action1 Action: Switch to Ammonium Acetate Solvent->Action1 Action2 Action: Wash with 50:50 MeOH:AcN + 0.1% FA Carryover->Action2

Figure 2: Decision tree for isolating the source of baseline noise.

Q: How do I fix "In-Source" formation mimicking the impurity?

A: If N-Formyl Desloratadine is formed in the source, it will co-elute perfectly with the parent Desloratadine peak because it was Desloratadine until the moment it hit the ionization chamber.

  • Solution: Chromatographic separation is your only defense. You must ensure the real N-Formyl impurity (formed in the sample) separates from the Desloratadine parent peak.

  • Column Choice: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions often provide better selectivity for the formyl group compared to the parent amine.

Module 4: Optimization & Prevention

Q: What is the recommended Mobile Phase to eliminate this noise?

A: Stop using Formic Acid if possible.

  • Preferred: 10mM Ammonium Acetate (pH ~5.0 - 6.0). Acetic acid is a weaker nucleophile and less likely to form the N-acetyl artifact than formic acid is to form the N-formyl artifact.

  • Alternative: If Formic Acid is required for sensitivity, lower the concentration to 0.01% rather than the standard 0.1%.

Q: Can the sample diluent cause this?

A: Yes. Methanol often contains trace formaldehyde.

  • Reaction: Desloratadine + Formaldehyde

    
     Imine (Schiff Base) 
    
    
    
    Oxidation
    
    
    N-Formyl Desloratadine.
  • Fix: Use Acetonitrile as the organic organic component of your diluent. Ensure solvents are LC-MS grade (low aldehyde content).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2]

  • Daoudy, B.D.A., et al. (2024).[3] Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity. Advances in Pharmacological and Pharmaceutical Sciences. (Demonstrates the generic mechanism of secondary amine formylation by formic acid).

  • Stoll, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America.

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.

Sources

Technical Support Center: Managing 4-Formyl Loratadine Impurity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for pharmaceutical scientists and stability managers. It addresses the specific degradation profile of Loratadine, focusing on the formation and "growth" (concentration increase) of the 4-Formyl Loratadine impurity.

Subject: Impact of Temperature & Humidity on 4-Formyl Loratadine Growth Applicable Standards: ICH Q1A(R2), ICH Q3B(R2) Document ID: TS-LOR-IMP-04 Status: Active

Executive Summary & Mechanism of Action

What is "Growth" in this context? In stability testing, "growth" refers to the kinetic increase in the concentration of a chemical impurity. 4-Formyl Loratadine (CAS: 1076198-16-7) is a degradation product typically formed through oxidative stress or excipient interaction (specifically with aldehydes like formaldehyde found in trace amounts in PEG or gelatin).

The Physicochemical Driver

The formation of 4-Formyl Loratadine is not a simple linear function of time; it is a multivariate reaction driven by the synergy of thermodynamic energy (Temperature) and molecular mobility/hydrolysis (Humidity).

  • Temperature (

    
    ):  Follows the Arrhenius equation. Higher temperatures provide the activation energy (
    
    
    
    ) required for the oxidation of the pyridine ring or the oxidation of precursor hydroxymethyl species.
  • Humidity (

    
    ):  Acts as a plasticizer in solid dosage forms. Moisture lowers the glass transition temperature (
    
    
    
    ) of the amorphous fraction, increasing molecular mobility. This allows the API (Loratadine) to physically contact and react with reactive impurities (peroxides/aldehydes) within the excipient matrix.

Diagnostic FAQ: Understanding the Impurity

Q1: We observe 4-Formyl Loratadine spikes at 40°C/75% RH but not at 25°C/60% RH. Is this purely thermal? A: Unlikely to be purely thermal. While temperature drives the rate, the 75% RH is the catalyst for mobility .

  • Mechanism: At 75% RH, moisture absorption by excipients (like Microcrystalline Cellulose or Lactose) facilitates the transfer of reactive species (e.g., formaldehyde or peroxides) to the Loratadine molecule.

  • Diagnosis: If the impurity were purely thermal, you would see significant growth at 60°C/Ambient RH. If growth is significantly higher at 40°C/75% than at 50°C/dry, humidity-mediated excipient interaction is the root cause.

Q2: Is 4-Formyl Loratadine related to Hydrolysis or Oxidation? A: It is primarily an Oxidative/Adduct impurity.

  • Loratadine contains an ester bond susceptible to hydrolysis (forming Desloratadine or Loratadine Acid).[1][2][3][4]

  • 4-Formyl Loratadine involves the modification of the pyridine ring system.[5] This is often downstream of hydroxymethylation (reaction with formaldehyde) followed by oxidation, or direct radical oxidation.

  • Note: Do not confuse this with N-Formyl Desloratadine, which forms via the degradation of the piperidine ring.

Q3: How does packaging impact this specific impurity? A: Packaging is your primary defense against Humidity-driven growth.

  • High Permeability (PVC blisters): Allows moisture ingress, accelerating the "plasticization" of the tablet core.

  • Low Permeability (Alu/Alu blisters): Prevents moisture ingress. If growth occurs here, the reactive species are already inside the formulation (e.g., high peroxide levels in Povidone).

Troubleshooting Guide: Root Cause Analysis

Use this workflow when 4-Formyl Loratadine exceeds the Identification Threshold (typically 0.10% or 0.20% depending on dose).

Scenario: Unexpected Impurity Spike at 3-Month Accelerated Station
StepActionTechnical Rationale
1 Check Excipient CoA Look for "Peroxide Value" or "Aldehyde Content" in excipients like PEG, Polysorbates, or Povidone. These are precursors to formyl-species.
2 Review Headspace Was the bottle induction sealed? Oxygen availability fuels the oxidation step of the formyl group formation.
3 Compare T vs. RH Compare data from 40°C/75% RH vs. 40°C/NMT 25% RH (if available). If humidity is the driver, the dry sample will be stable.
4 Light Exposure Loratadine is photosensitive. Check if the chamber light source (UV/VIS) was inadvertently active or if samples were exposed during handling.
Visual Workflow: Root Cause Analysis

Loratadine_Impurity_RCA Start Impurity Spike Detected (>0.1%) CheckCond Verify Chamber Conditions (Temp/RH Logs) Start->CheckCond IsThermal Is Spike Present in Thermal Only (Dry) Samples? CheckCond->IsThermal ThermalYes Yes: Thermal Oxidation IsThermal->ThermalYes High Growth in Dry Heat ThermalNo No: Humidity Mediated IsThermal->ThermalNo Low Growth in Dry Heat Action1 Action: Reduce Headspace O2 Add Antioxidant (BHT/BHA) ThermalYes->Action1 CheckPkg Check Packaging Integrity (MVTR) ThermalNo->CheckPkg PkgFail Packaging Leaking CheckPkg->PkgFail High MVTR PkgPass Packaging Intact CheckPkg->PkgPass Low MVTR Action2 Action: Switch to Alu/Alu or Add Desiccant PkgFail->Action2 Action3 Action: Check Excipients (Aldehydes/Peroxides) PkgPass->Action3

Caption: Decision tree for isolating the environmental driver (T vs. RH) of 4-Formyl Loratadine formation.

Experimental Protocols

To definitively determine the sensitivity of your formulation to this impurity, perform the following Stress Study .

Protocol A: Oxidative vs. Humidity Stress Test

Objective: Differentiate between auto-oxidation and humidity-mediated excipient interaction.

Reagents:

  • 3% Hydrogen Peroxide (

    
    )
    
  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • Formaldehyde source (if suspecting excipient interaction)

Procedure:

  • Sample Preparation:

    • Set A (Control): API in inert glass vial.

    • Set B (Hydrolytic): API exposed to 75% RH (open dish) at 40°C.

    • Set C (Oxidative): API + 3%

      
       solution (Slurry) for 4 hours.
      
    • Set D (Excipient Mimic): Mix API 1:1 with Povidone (or suspect excipient) + 10µL Formaldehyde solution (spiked).

  • Incubation:

    • Store Set B and D at 40°C for 7 days.

    • Store Set C at Ambient for 4 hours.

  • Analysis (HPLC/UPLC):

    • Column: C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 5µm.

    • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) : Acetonitrile.

    • Wavelength: 254 nm (Loratadine standard) and 280 nm (better for oxidized impurities).

Data Interpretation:

  • If Set C shows the primary spike of 4-Formyl Loratadine: The pathway is Direct Oxidation .

  • If Set D shows the spike, but Set C does not: The pathway is Excipient Interaction (Aldehyde Adduct) .

Quantitative Reference Data

The following table illustrates the typical impact of environmental factors on Loratadine stability (Generalized Data).

ConditionDurationEst. Impurity Growth (Relative)Primary Driver
25°C / 60% RH 12 Months1x (Baseline)Normal Aging
30°C / 65% RH 12 Months1.5x - 2.0xMild Thermal Acceleration
40°C / 75% RH 6 Months5.0x - 8.0x Synergistic (T + RH)
50°C / Ambient 3 Months3.0xThermal Oxidation Only
Photostability 1.2M Lux/hr10.0x+ Photo-degradation

Note: 4-Formyl Loratadine is often photo-sensitive. Ensure all stability samples are protected from light to isolate T/RH effects.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][6]

  • BenchChem . A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. (2025).[7] 2

  • Cerrada, V., et al. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc (2005).[4][7][8][9][10] (Demonstrates aldehyde/formaldehyde interaction pathways). 10

  • Pharmaffiliates . Loratadine Impurity Standards (Listing 4-Formyl Loratadine). 11

Sources

Technical Support Center: Minimizing Maillard Reaction Impurities in Loratadine Tablets

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and minimizing Maillard reaction impurities in Loratadine tablet formulations. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and quality of your product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when dealing with potential Maillard reactions in their formulations.

Q1: What is the Maillard reaction and why is it a significant concern for Loratadine tablets?

A: The Maillard reaction is a non-enzymatic browning reaction between the amino group of an amino acid, peptide, or drug molecule and the carbonyl group of a reducing sugar.[1] In pharmaceutical formulations, this typically involves an active pharmaceutical ingredient (API) with a primary or secondary amine group reacting with a reducing sugar excipient, such as lactose.[2] The reaction proceeds through several stages, starting with the formation of a glycosylamine, which then rearranges to an Amadori product, and can ultimately lead to the formation of complex, colored compounds known as melanoidins.[1][3]

For Loratadine, which contains a secondary amine within its piperidine structure, this reaction is a critical stability concern. The formation of Maillard reaction products (MRPs) constitutes degradation of the API, which can lead to:

  • Loss of potency and reduced shelf-life.

  • Alterations in the physical appearance of the tablet (e.g., browning or spotting).

  • Generation of potentially harmful or uncharacterized impurities that can compromise patient safety.[1][4]

Q2: Which functional group in the Loratadine molecule is susceptible to the Maillard reaction?

A: The key functional group is the secondary amine on the piperidine ring of the Loratadine molecule and its primary metabolite, desloratadine. This amine group is nucleophilic and can react with the electrophilic carbonyl group of a reducing sugar, initiating the Maillard cascade.[1][5]

Q3: What are the primary Maillard-related impurities observed in Loratadine formulations?

A: One of the most commonly identified Maillard-related impurities is N-Formyl Desloratadine .[6][7][8] Its formation indicates an interaction between the drug substance and a reactive species, often derived from the degradation of a reducing sugar excipient under heat and humidity. The identification of such specific adducts is a clear indicator that Maillard-type reactions are occurring within the formulation.

Q4: Which common excipients are the main culprits for causing Maillard reactions with Loratadine?

A: The primary culprits are reducing sugars . These are carbohydrates that contain a free aldehyde or ketone group in their molecular structure. The most common reducing sugar used in tablet manufacturing is lactose (both monohydrate and anhydrous forms).[2][9] Other potential reactants include glucose, maltose, and reactive impurities that can be present in excipients like microcrystalline cellulose (MCC).[3][10] It is crucial to assess not just the primary excipients but also trace-level impurities within them.

Q5: What are the key environmental and processing factors that accelerate the Maillard reaction in a solid dosage form?

A: Several factors can significantly accelerate the rate of the Maillard reaction in tablets:

  • Temperature: Higher temperatures provide the activation energy needed for the reaction to proceed. This is particularly relevant during manufacturing steps like drying and during storage under accelerated stability conditions.[11] The reaction rate typically increases rapidly at temperatures above 140°C (280°F), but can still occur at a slower rate at ambient storage temperatures over a product's shelf-life.[5]

  • Moisture Content (Water Activity): Water acts as a plasticizer and solvent, increasing the mobility of reactants within the solid matrix and facilitating the reaction.[3][12] Optimal water activity for the Maillard reaction is typically in the range of 0.5 to 0.8. Therefore, manufacturing processes that introduce water (like wet granulation) and high-humidity storage conditions are significant risk factors.

  • pH: The reaction is generally accelerated in an alkaline environment, as the amino groups are deprotonated and thus more nucleophilic.[5][11] The micro-environmental pH within the tablet can be influenced by the acidic or basic nature of the API and excipients.

Section 2: Troubleshooting Guides

This section provides structured workflows for addressing specific challenges encountered during development and stability testing.

Guide 1: Investigating Unexpected Browning or Impurity Formation

Problem: My Loratadine tablets from a recent stability batch are showing visible brown spots, and our HPLC analysis shows a new, uncharacterized impurity peak that grows over time, especially at 40°C/75% RH. How do I confirm if this is a Maillard reaction product?

Causality: Unexpected browning and the appearance of new degradation products on stability are classic signs of a drug-excipient incompatibility. The Maillard reaction is a primary suspect given the presence of an amine-containing API and, most likely, a reducing sugar in the formulation. The troubleshooting process must be a systematic investigation to confirm the identity of the degradant and its root cause.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Root Cause & Correction A Observation: Tablet browning or new impurity peak B Review Formulation: Check for reducing sugars (e.g., Lactose) A->B C HPLC Analysis: Quantify impurity growth under stress conditions A->C D LC-MS/MS Analysis: Determine Molecular Weight and Fragmentation Pattern C->D E Compare MW to Expected Adducts (Loratadine + Sugar Fragment) D->E F Is it a Maillard Product? (e.g., N-Formyl Desloratadine) E->F G Confirmed Maillard Reaction F->G Yes K Investigate other degradation pathways (Oxidation, Hydrolysis) F->K No H Perform API-Excipient Compatibility Studies (Protocol 1) G->H I Reformulate: Replace reducing sugar with inert excipient G->I J Optimize Process: Reduce moisture/heat (e.g., use Direct Compression) G->J

Caption: Troubleshooting workflow for Maillard impurity investigation.

  • Formulation Review: Immediately review the tablet's quantitative composition. Identify the presence of any known reducing sugars, with lactose being the most common suspect.

  • Analytical Confirmation (LC-MS/MS): The most critical step is to identify the impurity.

    • Objective: Determine the molecular weight (MW) of the unknown peak. A Maillard product will be an adduct of the drug and the sugar (or a fragment thereof).

    • Action: Analyze the stressed tablets using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS/MS).

    • Interpretation: Compare the observed MW with the theoretical MW of potential adducts. For example, the formation of N-Formyl Desloratadine (MW ≈ 338.83 g/mol ) from Desloratadine (MW ≈ 310.8 g/mol ) involves the addition of a formyl group (CHO).[7] This provides strong evidence of a Maillard-type degradation pathway.

  • Forced Degradation & Compatibility Studies: To confirm the cause, perform binary mixture studies as detailed in Protocol 1 . Mix Loratadine with each individual excipient (especially the suspected reducing sugar) and expose the mixtures to accelerated conditions (e.g., 60°C for 2 weeks).[13] Analyze the samples by HPLC. The formation of the specific impurity in the Loratadine-lactose mixture but not in others will confirm the incompatibility.

  • Corrective and Preventive Actions (CAPA): Once confirmed, the path forward involves reformulation and/or process optimization as described in Guide 2.

Guide 2: Proactive Strategies for Formulation Development

Problem: I am at the beginning of a new Loratadine tablet development project. How can I design a formulation and process that proactively minimizes the risk of Maillard reactions from the start?

Causality: Preventing drug-excipient incompatibilities is far more efficient than correcting them later. A proactive approach based on Quality by Design (QbD) principles involves understanding the risk factors and making deliberate choices in excipient selection, manufacturing process, and packaging to ensure product stability throughout its shelf life.

G cluster_0 Formulation Design cluster_1 Process Optimization cluster_2 Packaging & Storage A Excipient Selection: AVOID Reducing Sugars (Lactose) B SELECT Inert Excipients: - Mannitol - Dicalcium Phosphate - Starch 1500 A->B C Control Moisture: Use low-moisture grade excipients B->C D Manufacturing Method: PREFER Direct Compression over Wet Granulation E Drying Parameters: Minimize temperature and duration if granulation is used D->E F Primary Packaging: Use low moisture vapor transmission rate (MVTR) blisters or bottles G Include Desiccant if necessary F->G

Caption: Proactive strategy for minimizing Maillard reaction risk.

  • Excipient Selection (Highest Impact):

    • Avoid: Do not use lactose or other reducing sugars as the primary filler. While they offer good tabletability, the risk of incompatibility with an amine-containing drug like Loratadine is too high.[9]

    • Select: Choose non-reactive, non-hygroscopic excipients. Excellent alternatives include:

      • Mannitol: A non-reducing sugar alcohol with good tabletability.

      • Dibasic Calcium Phosphate (DCP): An inorganic salt that is completely inert to the Maillard reaction.

      • Starch 1500® (Partially Pregelatinized Maize Starch): A multifunctional excipient that can serve as a filler, binder, and disintegrant without the risks associated with lactose.[14]

      • Microcrystalline Cellulose (MCC): Generally considered low-risk, but be aware that some grades can contain trace levels of reactive sugars.[10] Qualify your source carefully.

  • Manufacturing Process Selection:

    • Prioritize Direct Compression (DC): This process involves simply blending the API and excipients and compressing them into tablets. It avoids the use of water and heat, thereby eliminating the primary catalysts for the Maillard reaction.

    • Optimize Wet Granulation (if unavoidable): If wet granulation is necessary for flow or compressibility, strictly control the process parameters. Use a minimal amount of granulation fluid, and optimize the drying step by using the lowest effective temperature for the shortest possible time to achieve the target moisture content.

  • Control of Moisture:

    • Specify low moisture content grades for all incoming excipients.

    • Control the manufacturing environment (HVAC system) to maintain low relative humidity.

    • Establish a strict in-process control for loss on drying (LOD) of the final blend/granules before compression.

  • Packaging Selection:

    • Select primary packaging with a low moisture vapor transmission rate (MVTR), such as Aclar® or aluminum/aluminum cold-form blisters, to protect the tablets from ambient humidity during storage.

    • For bottled products, consider including a desiccant canister to absorb any ingress of moisture.

Section 3: Protocols and Methodologies

Protocol 1: API-Excipient Compatibility Screening for Maillard Reaction

Objective: To assess the potential for Maillard reactions between Loratadine and selected excipients under accelerated conditions.

Methodology:

  • Preparation of Binary Mixtures:

    • For each excipient to be tested, prepare a 1:1 (w/w) mixture of Loratadine API and the excipient. A common sample size is 200 mg (100 mg API + 100 mg excipient).

    • Also prepare a "control" sample of 100% Loratadine API.

    • Gently mix each blend using a spatula and transfer to a 2 mL clear glass vial.

  • Addition of Moisture (Optional but Recommended):

    • To simulate a "worst-case" scenario, add 5% (w/w) of purified water to a duplicate set of vials. For a 200 mg blend, this would be 10 µL of water. Mix thoroughly.

  • Stress Conditions:

    • Store all vials (dry and "wet" sets) in a stability chamber at 60°C for a period of four weeks .

    • An alternative condition is 40°C / 75% RH , which more closely mimics standard accelerated stability but may require a longer study duration.

  • Analysis Schedule:

    • Analyze samples at an initial time point (T=0) and after one, two, and four weeks.

  • Analytical Method:

    • At each time point, dissolve a portion of the sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

    • Visually inspect the samples for any color change (browning) compared to the control.

  • Interpretation:

    • Incompatibility is indicated by:

      • A significant increase in any specific degradation product in the binary mixture compared to the pure API control.

      • A significant decrease in the assay of Loratadine in the binary mixture.

      • The appearance of a brown or yellow color in the sample.

Protocol 2: Stability-Indicating HPLC Method for Loratadine and Maillard Impurities

Objective: To provide a robust HPLC method capable of separating Loratadine from its potential degradation products, including Maillard-related impurities.

Note: This is a representative method. Any method must be fully validated according to ICH guidelines for its intended use.

ParameterRecommended Conditions
Column C18 column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent.[15]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution Time 0 min: 30% B; Time 25 min: 70% B; Time 30 min: 30% B; Time 35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm[16]
Injection Volume 10 µL
Sample Preparation Dissolve sample in Methanol or a Methanol/Water mixture.

Section 4: Data and Visualization

Table 1: Common Tablet Excipients and their Propensity for Maillard Reaction
Excipient ClassExample(s)Risk LevelRationale & Mitigation
Reducing Sugars Lactose (Anhydrous & Monohydrate), Dextrose, MaltoseHigh Contains a reactive carbonyl group. Mitigation: Avoid use. Replace with a non-reducing alternative.[2]
Non-Reducing Sugars Sucrose, TrehaloseLow The anomeric carbons are involved in the glycosidic bond, making them non-reactive. Generally a safe alternative.
Sugar Alcohols Mannitol, Sorbitol, XylitolVery Low Lack a carbonyl group, making them inert to the Maillard reaction. Excellent alternatives to lactose.
Polymers Microcrystalline Cellulose (MCC), Hydroxypropyl Methylcellulose (HPMC)Low The polymer backbone is inert. However, some grades may contain trace levels of reactive monomeric sugars from hydrolysis during manufacturing. Mitigation: Source high-purity, low-moisture grades from reputable suppliers.[10]
Starches Corn Starch, Starch 1500®Low Native starch is a non-reducing polysaccharide. Starch 1500® is specifically designed for direct compression and is a safe alternative to lactose.[14]
Inorganic Salts Dibasic Calcium Phosphate (DCP), Tricalcium Phosphate (TCP)None Chemically inert to the Maillard reaction. Excellent filler choice for sensitive APIs.

Section 5: References

  • Bastos, R., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods. Retrieved from [Link]

  • Wikipedia. (2024). Maillard reaction. Wikipedia. Retrieved from [Link]

  • Pischetsrieder, M., & Severin, R. (1997). Simultaneous quantitative analysis of maillard reaction precursors and products by high-performance anion exchange chromatography. Semantic Scholar. Retrieved from [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bastos, R., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. MDPI. Retrieved from [Link]

  • Al-Abbasy, Z. H., et al. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. ResearchGate. Retrieved from [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • Friedman, M. (2003). Maillard Reactions in Pharmaceutical Formulations and Human Health. Request PDF. Retrieved from [Link]

  • Bharate, S. S., & Singh, S. (2017). Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Retrieved from [Link]

  • Colorcon. (2010). Lactose Free, Direct Compression Formulation Used to Produce Loratadine (10 mg) Tablets. Colorcon. Retrieved from [Link]

  • El-Shabouri, S. R., et al. (2001). Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. Retrieved from [Link]

  • SynThink. (n.d.). 117810-61-4 Loratadine N-Formyl Impurity; N-Formyl Desloratadine. SynThink. Retrieved from [Link]

  • Perdana, J., et al. (2021). Maillard Reaction in Limited Moisture and Low Water Activity Environment. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-. PubChem. Retrieved from [Link]

  • World Health Organization. (2018). Annex 3: Pharmaceutical development of multisource (generic) finished pharmaceutical products. WHO. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Loratadine Amide Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy: The Science of Separation

Welcome to the technical support center. If you are struggling to separate Loratadine from its amide-based impurities (e.g., synthesis intermediates or degradation products like Loratadine Related Compound D), the root cause is almost invariably pH control relative to pKa .[1][2]

The Core Mechanism: Differential Ionization

Loratadine is a tricyclic antihistamine with a basic pyridine nitrogen.[1][2] To separate it from neutral or weakly basic amide impurities, you must exploit the Ionization State Difference .[1][2]

  • Loratadine (Target): Weak base (

    
    ).[1][2]
    
  • Amide Impurities: Generally neutral or extremely weak bases (

    
    ) under HPLC conditions.[1][2]
    

The Optimization Logic: At acidic pH (2.5 – 3.0) , Loratadine is fully protonated (


).[1][2] It becomes highly polar and elutes earlier.[1][2] The neutral amide impurities (

) remain hydrophobic and interact strongly with the C18 stationary phase, eluting later.[1][2] This creates a "retention window" that resolves the peaks.[1][2]
Visualization: The Separation Logic Pathway

The following decision tree illustrates the logical flow for optimizing your method based on observed chromatograms.

LoratadineSeparation Start Start: Initial Chromatogram CheckRes Check Resolution (Rs) Start->CheckRes Coelution Issue: Co-elution of Loratadine & Amide CheckRes->Coelution Rs < 1.5 Tailing Issue: Loratadine Peak Tailing CheckRes->Tailing As > 1.5 GoodSep Optimal Separation CheckRes->GoodSep Rs > 2.0 & As < 1.2 Action_LowPH Action: Lower pH to 2.5 - 3.0 (Protonate Loratadine) Coelution->Action_LowPH Loratadine merging with neutral imp. Action_Buffer Action: Increase Buffer Conc. or Add TEA (Silanol Blocking) Tailing->Action_Buffer Silanol interaction suspected Action_LowPH->CheckRes Retest Action_Buffer->CheckRes Retest Action_Gradient Action: Adjust Gradient Slope

Figure 1: Decision tree for troubleshooting Loratadine separation issues. Blue nodes indicate decision points; Red/Yellow indicate errors; Green indicates success.[1][2]

Validated Experimental Protocol

Do not rely on generic "screening" gradients. For Loratadine, we utilize a protocol grounded in the USP Organic Impurities method but optimized for amide selectivity.[1][2]

Reagents & Conditions
ParameterSpecificationRationale
Stationary Phase L1 (C18), End-capped, Base-deactivatedPrevents secondary silanol interactions with the basic pyridine ring.[1][2]
Column Dimensions 4.6 mm x 25 cm, 5 µmSufficient theoretical plates for complex impurity profiles.[1][2]
Buffer (Mobile Phase A) 25 mM Potassium Phosphate (KH₂PO₄) Phosphate is the gold standard for pH 2-3 buffering capacity.[2]
pH Adjustment Adjust to pH 3.0 ± 0.05 with Phosphoric AcidCritical Control Point. Keeps Loratadine ionized (

).[2]
Organic Modifier (Mobile Phase B) Acetonitrile (ACN)Lower viscosity than methanol; sharper peaks for basic drugs.[2]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1][2]
Detection UV @ 254 nmOptimal absorbance for the tricyclic system.[1][2]
Step-by-Step Workflow
  • Buffer Preparation (The Critical Step):

    • Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water.[2]

    • Crucial: Calibrate your pH meter with fresh standards (pH 4.0 and 7.0).

    • Add 85% Phosphoric Acid dropwise while stirring until pH stabilizes exactly at 3.0 .

    • Filter through a 0.45 µm nylon membrane before use.[1][2]

  • Gradient Program:

    • Initial: 70% Buffer / 30% ACN (Holds the ionized Loratadine, elutes very polar degradants).[2]

    • Ramp: Linear gradient to 40% Buffer / 60% ACN over 20 minutes.

    • Hold: Hold for 10 minutes (Elutes neutral Amide impurities and Desloratadine).

    • Re-equilibration:[1][2] 5 minutes minimum.[1][2][3]

  • System Suitability Check:

    • Inject a standard mix.[1][2][3]

    • Verify Tailing Factor (T) for Loratadine is < 2.0 (USP limit).[2][3]

    • Verify Resolution (R) between Loratadine and nearest impurity is > 1.5.[2][4]

Troubleshooting & FAQs

Q1: Why does my Loratadine peak tail significantly?

A: Peak tailing in basic drugs is caused by the interaction between the positively charged nitrogen (pyridine) and residual acidic silanols (


) on the silica surface.[2]
  • Immediate Fix: Ensure your pH is ≤ 3.0 . At this pH, silanols are protonated (

    
    ) and neutral, preventing the electrostatic attraction.[1][2]
    
  • Secondary Fix: If tailing persists at pH 3.0, use a "Shield" or "Base-Deactivated" column (e.g., Waters SymmetryShield or Agilent Zorbax Eclipse Plus).[1][2]

Q2: My Amide impurity is co-eluting with Loratadine. Should I increase or decrease pH?

A: You should likely decrease the pH (or ensure it is strictly at 2.5–3.0).[1][2]

  • Mechanism:[1][2][5] Amide impurities are neutral.[1][2] Their retention time is largely unaffected by pH changes in the 2–7 range.[1][2]

  • Loratadine: As you drop pH, Loratadine becomes more ionized and moves faster (elutes earlier).[1][2] This creates separation space between the speeding Loratadine and the stationary Amide.[1][2]

  • Warning: Do not go above pH 6.[1][2]0. Loratadine will de-protonate, become neutral, and likely merge completely with the neutral amide impurities.[1][2]

Q3: Can I use Ammonium Acetate instead of Phosphate?

A: Only if using LC-MS.

  • For UV-HPLC, Phosphate is superior because it buffers strongly at pH 2.1–3.1 (its

    
     range).[1][2]
    
  • Ammonium Acetate buffers best at pH 4.75, which is too close to Loratadine’s pKa (5.25).[1][2] Operating near the pKa causes "peak splitting" or robustness issues because slight pH shifts cause massive changes in ionization percentage.[1][2]

Visualizing the pH Interaction

The diagram below details the molecular species interaction during the run.[2]

SpeciesInteraction PH_Cond Mobile Phase pH 3.0 Lor_Molecule Loratadine (Basic Pyridine) PH_Cond->Lor_Molecule Protonation Amide_Molecule Amide Impurity (Neutral) PH_Cond->Amide_Molecule No Effect Lor_Ionized Species: BH+ (Polar/Cationic) Lor_Molecule->Lor_Ionized Lor_Result Result: Early Elution (Repelled by C18) Lor_Ionized->Lor_Result Amide_Neutral Species: Neutral (Hydrophobic) Amide_Molecule->Amide_Neutral Amide_Result Result: Late Elution (Retained by C18) Amide_Neutral->Amide_Result

Figure 2: Differential migration mechanism at pH 3.[1][2]0. Loratadine is ionized (fast), while Amide impurities remain neutral (slow).[1][2]

References

  • United States Pharmacopeia (USP). Loratadine: Organic Impurities Monograph.[1][2] USP-NF Online.[1][2] (Method utilizes Phosphate Buffer pH 3.0).[2][3] [2]

  • PubChem. Loratadine Compound Summary (pKa and Physical Properties). National Center for Biotechnology Information.[1][2] [1][2]

  • Rupérez, F. J., et al. "LC determination of loratadine and related impurities."[1][2][6] Journal of Pharmaceutical and Biomedical Analysis, vol. 29, no. 1-2, 2002, pp. 35-41.[1][2][6] (Discusses pH optimization for basic antihistamines).

  • Popović, G., et al. "Acidity constants of loratadine and desloratadine in water and in the presence of surfactant."[2] Journal of Pharmaceutical and Biomedical Analysis, 2009.[1][2] (Defines pKa of Loratadine pyridine nitrogen as ~5.25).

Sources

Technical Support Center: Desloratadine Dissolution & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mitigation of N-Formyl Desloratadine Interference in Dissolution Testing Lead Scientist: Senior Application Specialist

Executive Summary

N-Formyl Desloratadine is a specific oxidative degradation product formed via the reaction of Desloratadine (a secondary amine) with formaldehyde or formic acid. In dissolution testing, this interference manifests in two distinct ways:

  • Analytical Interference: The impurity co-elutes with the API peak, artificially inflating dissolution release rates.

  • In-Situ Formation: The impurity forms during the dissolution test due to aldehyde contamination in the dissolution media (specifically within surfactants like Polysorbate or SLS), leading to low API recovery and "ghost" peaks.

This guide provides the protocols to diagnose, separate, and prevent this interference.

Module 1: Diagnosis & Mechanism (The "Why")

Before attempting to "remove" the interference, you must confirm its source. N-Formyl Desloratadine is not always a degradation product of the tablet storage; it is often an artifact of the testing environment.

The Chemistry of Interference

Desloratadine contains a secondary amine group on the piperidine ring. This group is highly nucleophilic and reacts with formaldehyde (a common impurity in PEG, Polysorbates, and lower-grade SLS) via a Maillard-type formylation reaction.

Desloratadine_Degradation Fig 1. Formation Pathway of N-Formyl Desloratadine via Formylation DSL Desloratadine (Secondary Amine) Intermed Carbinolamine Intermediate DSL->Intermed + HCHO HCHO Formaldehyde (Impurity in Media/Excipients) HCHO->Intermed NF_DSL N-Formyl Desloratadine (Impurity) Intermed->NF_DSL - H2O (Dehydration)

Figure 1: The chemical pathway where formaldehyde impurities attack the secondary amine of Desloratadine.

Module 2: Analytical Resolution (The "How" - Separation)

If the impurity is present, your HPLC method must resolve it from the main peak to prevent integration errors. Standard isocratic methods often fail to separate the N-Formyl analog because the structural change is minor (addition of a -CHO group).

Optimized HPLC Protocol

The N-Formyl group reduces the polarity of the molecule compared to the parent amine. We exploit this by adjusting the mobile phase pH and organic modifier.

ParameterStandard Method (Prone to Co-elution)Optimized Resolution Method
Column C18, 5µm (Standard)C8 or Phenyl-Hexyl, 3.5µm (Better selectivity for amines)
pH Neutral (pH 7.0)Acidic (pH 2.5 - 3.0)
Buffer Phosphate0.1% Trifluoroacetic Acid (TFA) or Phosphate pH 3.0
Mode IsocraticGradient
Rationale At neutral pH, Desloratadine is less ionized, causing peak tailing that masks impurities.At acidic pH, the amine is fully protonated. The N-Formyl group (amide-like) remains neutral, creating a massive retention shift.
Step-by-Step Gradient Setup
  • Mobile Phase A: 0.1% TFA in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 20% B (Elute polar excipients)

    • 2-10 min: Linear ramp to 60% B (Desloratadine elutes ~5-6 min)

    • 10-15 min: Hold 60% B (N-Formyl Desloratadine elutes ~12 min due to higher hydrophobicity)

    • 15-20 min: Re-equilibrate.

Validation Check: The Resolution (


) between Desloratadine and N-Formyl Desloratadine must be 

.
Module 3: Media Engineering (The "How" - Prevention)

If you observe the N-Formyl peak growing during the dissolution run (e.g., the 45-minute point has more impurity than the 10-minute point), the interference is coming from your dissolution medium.

Root Cause: Standard grade Sodium Lauryl Sulfate (SLS) or Polysorbate 80 contains trace aldehydes.

Protocol: Media Purification

Option A: Reagent Swapping (Recommended) Replace standard surfactants with "High Purity" or "Low Peroxide/Low Aldehyde" grades.

  • Target Specification: Aldehyde content

    
     ppm.
    
  • Verification: Perform a blank dissolution run (media + surfactant only) and inject into HPLC.

Option B: Chemical Scavenging (Advanced) If high-purity surfactants are unavailable, add a scavenger to the media before adding the tablet.

  • Reagent: Glycine or Sodium Bisulfite.

  • Concentration: 0.05% w/v.

  • Mechanism: These agents react preferentially with free formaldehyde, protecting the Desloratadine secondary amine.

Option C: Acidification Desloratadine is highly soluble in 0.1N HCl (BCS Class I behavior in acid).

  • Action: If the monograph permits, eliminate surfactants entirely. Use 0.1N HCl as the medium.[1][2][3][4][5][6] The acidic environment is less conducive to the formylation reaction compared to neutral surfactant media.

Module 4: Troubleshooting Logic & FAQs

Use the following logic flow to determine your course of action.

Troubleshooting_Flow Fig 2. Troubleshooting Decision Matrix for Dissolution Interference Start Issue: Extra Peak / Abnormal Dissolution Data Check_Blank Inject Media Blank Start->Check_Blank Peak_In_Blank Peak Present? Check_Blank->Peak_In_Blank Media_Issue Contaminated Media. Change Reagents. Peak_In_Blank->Media_Issue Yes Check_Std Inject Desloratadine Std Spiked with N-Formyl Impurity Peak_In_Blank->Check_Std No Resolution_Check Resolution > 2.0? Check_Std->Resolution_Check Method_Issue Method Non-Specific. Switch to Acidic Gradient. Resolution_Check->Method_Issue No Sample_Issue Real Degradation. Check Formulation Excipients (Lactose/Stearates). Resolution_Check->Sample_Issue Yes

Figure 2: Decision matrix to isolate the source of interference.

Frequently Asked Questions

Q1: Can I mathematically subtract the N-Formyl peak if it co-elutes?

  • Answer: No. While spectrophotometric derivative methods exist, they are not robust for stability-indicating dissolution. Co-elution violates the specificity requirement of ICH Q2. You must chromatographically separate the peaks using the acidic gradient method described in Module 2.

Q2: Why does the impurity appear in my 24-hour stability dissolution but not in the fresh release?

  • Answer: This indicates the impurity is forming inside the tablet due to excipient incompatibility (e.g., Lactose or Magnesium Stearate reacting with the amine). This is not a media artifact. You need to reformulate or improve packaging, not just change the dissolution method.

Q3: Is N-Formyl Desloratadine toxic?

  • Answer: It is a known degradation product monitored by USP/EP. While specific toxicity limits depend on the daily dose, it must be controlled. In dissolution, however, its presence is a "quality" failure (lower assay) rather than a safety failure of the test itself.

Q4: My filter (Nylon) is retaining Desloratadine. Could this look like interference?

  • Answer: Yes. Desloratadine binds to Nylon filters. This causes low assay results, which might be misinterpreted as degradation. Always use PTFE or PVDF filters and saturate them with 5-10 mL of filtrate before collecting the sample.

References
  • USP Monograph (Desloratadine Tablets). United States Pharmacopeia (USP-NF). Defines identification and assay criteria for Desloratadine and related compounds.

  • Falcão, B. R., et al. (2017). "Development and Validation of a Dissolution Method for Desloratadine Coated Tablets."[2][4][7] Pharmaceutical and Biosciences Journal.[4][7] Describes the validation of dissolution parameters and specificity against excipients.

  • Lin, Z., et al. "Identification of N-Formyl Degradation Products in Pharmaceutical Development." Journal of Pharmaceutical and Biomedical Analysis.[2] (Contextual reference for secondary amine formylation mechanisms).

  • PubChem. "Desloratadine Compound Summary." National Library of Medicine. Provides chemical structure data confirming secondary amine functionality.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the United States Pharmacopeia (USP) limits and analytical methodologies for the control of Desloratadine Related Compound F. As a critical impurity, understanding its control strategy is paramount for ensuring the quality, safety, and efficacy of Desloratadine drug products. This document will delve into the compendial requirements, compare the official methods with alternative analytical approaches, and provide the scientific rationale behind the experimental choices.

Understanding Desloratadine and the Significance of Related Compound F

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the relief of allergy symptoms. The control of impurities in the drug substance and final drug product is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies to ensure patient safety.

Desloratadine Related Compound F, chemically known as 8-chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a potential impurity that can arise during the synthesis of Desloratadine or as a degradation product. Its structure is closely related to the active pharmaceutical ingredient (API), necessitating robust analytical methods for its separation and quantification. The United States Pharmacopeia (USP) provides official monographs for Desloratadine drug substance and various drug products, which stipulate the acceptable limits for this and other impurities.

USP Acceptance Criteria for Desloratadine Related Compound F

The USP sets specific limits for impurities in both the active pharmaceutical ingredient (API) and the finished drug products. These limits are established based on toxicological data and the manufacturing process capabilities. For Desloratadine Related Compound F, the acceptance criteria vary between different Desloratadine drug product monographs.

Drug ProductUSP Limit for Desloratadine Related Compound F
Desloratadine Orally Disintegrating TabletsNot More Than (NMT) 0.2%[1][3]
Desloratadine TabletsNot More Than (NMT) 0.30%[4]

It is noteworthy that the USP monograph for Desloratadine drug substance does not explicitly list a specific limit for Desloratadine Related Compound F. This suggests that it may be controlled as an unspecified impurity within the drug substance or is primarily considered a degradation product that is monitored and controlled in the finished drug product.

Compendial Analytical Methodology: The USP Approach

The USP monographs for Desloratadine drug products outline detailed high-performance liquid chromatography (HPLC) methods for the determination of organic impurities, including Related Compound F. These methods are considered the official standard for demonstrating compliance.

Experimental Workflow for USP Method (Desloratadine Orally Disintegrating Tablets)

The following diagram illustrates the general workflow for the analysis of Desloratadine Related Compound F according to the USP monograph for Desloratadine Orally Disintegrating Tablets.

USP_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution (nominally 0.5 mg/mL of desloratadine) hplc_system HPLC System with UV Detector (280 nm) prep_sample->hplc_system prep_std Prepare Standard Solution (0.001 mg/mL of USP Desloratadine Related Compound F RS) prep_std->hplc_system prep_sst Prepare System Suitability Solution (containing Desloratadine, Compound A, and Compound F) prep_sst->hplc_system system_suitability Verify System Suitability (Resolution, Tailing Factor, RSD) hplc_system->system_suitability column Column: 4.6-mm x 25-cm; 5-µm packing L7 mobile_phase Gradient Mobile Phase quantification Quantify Compound F in Sample (Comparison of peak responses) system_suitability->quantification compliance Compare with USP Limit (≤ 0.2%) quantification->compliance

Caption: USP Analytical Workflow for Desloratadine Related Compound F.

Detailed Protocol for USP Method (Desloratadine Orally Disintegrating Tablets)[4]

Chromatographic Conditions:

  • Detector: UV 280 nm

  • Column: 4.6-mm × 25-cm; 5-µm packing L7

  • Column Temperature: 30°C

  • Flow Rate: 1 mL/min

  • Injection Volume: 40 µL

Solutions:

  • System Suitability Stock Solution: 0.05 mg/mL each of USP Desloratadine Related Compound A RS and USP Desloratadine Related Compound F RS in methanol.

  • System Suitability Solution: 0.5 mg/mL of USP Desloratadine RS, and 1.0 µg/mL each of USP Desloratadine Related Compound A RS and USP Desloratadine Related Compound F RS.

  • Standard Solution: 0.001 mg/mL of USP Desloratadine Related Compound F RS in Diluent.

  • Sample Solution: Nominally 0.5 mg/mL of desloratadine.

System Suitability Requirements:

  • Resolution: NLT 2.0 between desloratadine and desloratadine related compound A.

  • Tailing Factor: NMT 2.0 for the desloratadine and desloratadine related compound F peaks.

  • Relative Standard Deviation: NMT 10.0% for the desloratadine related compound F peak.

Calculation:

The percentage of Desloratadine Related Compound F is calculated by comparing the peak response of Compound F in the Sample solution to that in the Standard solution.

Comparison with Alternative Analytical Methods

While the USP method is the legally recognized standard, alternative analytical methods can offer advantages in terms of speed, sensitivity, or efficiency. Several research studies have reported validated HPLC and UPLC methods for the analysis of Desloratadine and its impurities.

Comparison of Key Method Parameters
ParameterUSP Method (Orally Disintegrating Tablets)Alternative HPLC Method 1Alternative HPLC Method 2
Column 4.6-mm x 25-cm; 5-µm packing L7Phenomenex C18 (250mm X 4.6mm), 5µmInertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
Mobile Phase GradientMethanol: Water (70:30, v/v)Methanol–phosphate buffer of pH 7.0 (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV 280 nmUV 242 nmUV 254 nm
Run Time Not specified, but likely longer due to gradientNot specifiedNot specified

Rationale for Method Differences:

The choice of a different stationary phase (column chemistry) and mobile phase composition in the alternative methods can be driven by the goal of achieving a different selectivity for various impurities, potentially leading to better resolution or shorter run times. The selection of the detection wavelength is based on the UV absorbance maxima of the analytes of interest to maximize sensitivity.

Performance Comparison
Performance MetricUSP MethodAlternative Methods
Specificity Demonstrated through resolution of known impurities.Specificity is typically demonstrated through forced degradation studies, ensuring no interference from degradation products or excipients.
Linearity Assumed to be linear over the relevant concentration range.Often demonstrated over a wider concentration range with correlation coefficients (r²) typically >0.999.
Accuracy Accuracy is inherent in the use of a primary reference standard.Accuracy is typically assessed through recovery studies, with results generally expected to be within 98-102%.
Precision System precision is controlled by the RSD of replicate injections of the standard.Method precision (repeatability and intermediate precision) is evaluated, with RSD values typically required to be less than 2%.
LOD/LOQ Not explicitly stated in the monograph snippet.Often determined to demonstrate the sensitivity of the method.

Causality Behind Experimental Choices

The selection of a specific analytical method is a multi-faceted decision driven by the need for a robust, reliable, and practical quality control tool.

Method_Choice cluster_goals Analytical Goals cluster_params Method Parameters Specificity Specificity Column Column Chemistry Specificity->Column MobilePhase Mobile Phase Specificity->MobilePhase Sensitivity Sensitivity Detection Detection Wavelength Sensitivity->Detection Accuracy Accuracy & Precision Accuracy->Column Accuracy->MobilePhase Robustness Robustness Robustness->MobilePhase Gradient Gradient/Isocratic Robustness->Gradient

Caption: Factors influencing analytical method development choices.

  • Column Chemistry (Stationary Phase): The choice of a C18 or other reversed-phase column is common for moderately polar compounds like Desloratadine and its impurities. The specific brand and type of packing material can influence selectivity.

  • Mobile Phase: The use of a buffered mobile phase helps to control the ionization state of the analytes, leading to consistent retention times and peak shapes. The organic modifier (e.g., acetonitrile, methanol) is adjusted to control the elution strength. Gradient elution is often employed in impurity methods to effectively separate compounds with a wide range of polarities in a reasonable timeframe.

  • Detection Wavelength: The selection of 280 nm in the USP method is a compromise wavelength that provides adequate sensitivity for both Desloratadine and its related compounds. Alternative methods may use different wavelengths to optimize the detection of specific impurities.

Conclusion and Future Perspectives

The control of Desloratadine Related Compound F is well-defined in the USP monographs for Desloratadine drug products, with specific limits and a detailed HPLC method for its determination. While the compendial method provides a robust and reliable approach for quality control, alternative analytical methods, particularly those utilizing UPLC technology, can offer significant improvements in terms of speed and efficiency. The choice of the most appropriate analytical method will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and the desired level of performance. As analytical technology continues to evolve, it is anticipated that more rapid and sensitive methods will be developed and validated for the control of impurities in pharmaceutical products, further ensuring their quality and safety.

References

  • USP-NF. (2018). Desloratadine Orally Disintegrating Tablets. Retrieved February 7, 2026, from [Link]

  • USP-NF. (2025). Desloratadine Tablets. Retrieved February 7, 2026, from [Link]

  • USP-NF. (2025). Desloratadine Orally Disintegrating Tablets. Retrieved February 7, 2026, from [Link]

Sources

Technical Comparison: N-Formyl Desloratadine vs. N-Acetyl Desloratadine Retention Times

[1]

Executive Summary

In the high-performance liquid chromatography (HPLC) analysis of Desloratadine, the separation of amide-based impurities is a critical quality control parameter.[1] N-Formyl Desloratadine (USP Related Compound F) and N-Acetyl Desloratadine are structurally homologous degradation products that exhibit distinct retention behaviors due to subtle differences in hydrophobicity and steric bulk.[1]

This guide provides a definitive comparison of their retention times (RT), grounded in the United States Pharmacopeia (USP) protocols and fundamental chromatographic theory.

  • N-Formyl Desloratadine: Elutes significantly later than the parent drug (RRT ~1.8).[1]

  • N-Acetyl Desloratadine: Elutes after the N-Formyl impurity but before Loratadine, governed by the methylene group increment in the alkyl chain.[1]

Chemical Basis of Separation

To understand the retention time differences, one must analyze the interaction between the analyte's functional groups and the non-polar stationary phase (C18/L1).

Structural Comparison
CompoundSubstituent on Piperidine NitrogenHydrophobicity (LogP)Polarity
Desloratadine Hydrogen (-H)Low (Ionized at pH 3.[1]0)High
N-Formyl Desloratadine Formyl Group (-CHO)ModerateMedium
N-Acetyl Desloratadine Acetyl Group (-COCH₃)HighLow
Loratadine Ethoxycarbonyl (-COOCH₂CH₃)Very HighVery Low
Chromatographic Mechanism

In Reverse Phase Chromatography (RP-HPLC), retention is driven by hydrophobic subtraction .[1]

  • Desloratadine (Parent): At the standard method pH (2.5–3.0), the secondary amine is protonated (

    
    ). This charge makes it highly polar, reducing its affinity for the hydrophobic C18 chains, resulting in early elution.[1]
    
  • Amide Impurities (Formyl/Acetyl): The formation of an amide bond (N-C=O) neutralizes the basic nitrogen.[1] These compounds remain uncharged at acidic pH.[1]

    • N-Formyl: Possesses a single carbon carbonyl.[1] It is less hydrophobic than the acetyl analog.[1]

    • N-Acetyl: Adds a methyl group (

      
      ) to the carbonyl.[1] This "methylene increment" increases the lipophilicity, increasing interaction with the C18 stationary phase and extending the retention time relative to the formyl variant.[1]
      

SeparationLogicDesDesloratadine(Protonated/Polar)Early ElutionFormylN-Formyl(Neutral Amide)Intermediate RetentionDes->Formyl+ Carbonyl(Loss of Charge)AcetylN-Acetyl(Methyl + Carbonyl)Late RetentionFormyl->Acetyl+ Methyl Group(Methylene Increment)HydrophobicityIncreasing Hydrophobicity >>>

Figure 1: Mechanistic logic of elution order based on polarity and functional group modification.

Experimental Protocol (USP-Aligned)

The following protocol is derived from standard USP monographs for Desloratadine Organic Impurities, optimized to resolve the amide critical pair.

Chromatographic Conditions
  • Column: L7 or L1 (C18),

    
    , 
    
    
    packing (e.g., Zorbax SB-C18 or equivalent).
  • Mobile Phase:

    • Buffer: 6.8 g/L Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with Phosphoric Acid.[1]
      
    • Solvent A: Buffer / Methanol / Acetonitrile (Mixture).[1][2]

    • Gradient: High organic gradient required to elute the neutral amides.[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 280 nm (Amide absorption is strong here).[1]

  • Temperature:

    
     (Critical for mass transfer kinetics of the amides).[1]
    
Workflow Diagram

ProtocolWorkflowcluster_elutionElution SequenceStartSample Preparation(1.0 mg/mL in Diluent)SystemHPLC Setup(C18, pH 3.0, 35°C)Start->SystemEquilEquilibration(>10 Column Volumes)System->EquilInjectInjection (20 µL)Equil->InjectE1t=5-6 min:DesloratadineInject->E1E2t=10-12 min:N-Formyl ImpurityE1->E2E3t=13-15 min:N-Acetyl ImpurityE2->E3

Figure 2: Step-by-step analytical workflow for impurity profiling.[1]

Retention Time Comparison Data

The following data synthesizes experimental results typical of the USP method. Note that Relative Retention Time (RRT) is calculated relative to the Desloratadine main peak.[1]

CompoundCommon NameUSP DesignationTypical RRT*Elution Order
Desloratadine APIDesloratadine1.00 1
N-Formyl Desloratadine Formyl ImpurityRelated Compound F1.8 - 1.9 2
N-Acetyl Desloratadine Acetyl ImpurityUnspecified / Rel.[1] Comp. E**2.1 - 2.3 3
Loratadine Ethyl CarbamateRelated Compound C2.7 - 2.8 4

*Note: RRT values are approximate and dependent on the exact organic modifier ratio (MeOH vs. ACN) and column carbon load. "Related Compound E" is frequently assigned to the acetyl derivative in specific vendor monographs, though USP designation may vary by revision.

Data Interpretation[1][2][4][5][6][7][8]
  • Resolution (

    
    ):  The separation between N-Formyl and N-Acetyl is generally robust (
    
    
    ) because the addition of a methyl group significantly alters the partition coefficient in reverse-phase systems.[1]
  • Critical Pair: The most difficult separation is often between N-Acetyl Desloratadine and Loratadine if the gradient slope is too steep.[1]

  • Identification:

    • N-Formyl: Elutes at roughly 1.8x the retention of the parent.[1]

    • N-Acetyl: Elutes roughly 0.3–0.4 RRT units after the Formyl peak.[1]

Troubleshooting & Optimization

If your chromatogram shows co-elution or poor peak shape for these specific impurities, apply the following corrections:

Issue: Co-elution of N-Formyl and N-Acetyl
  • Cause: Gradient slope is too steep (organic % rising too fast).[1]

  • Solution: Introduce an isocratic hold at the elution percentage of the N-Formyl peak (approx. 40-50% Organic) for 2-3 minutes. This exploits the hydrophobicity difference (methyl group) more effectively than a continuous gradient.[1]

Issue: Peak Tailing
  • Cause: Secondary interactions between the amide nitrogen (which can still exhibit weak basicity) and residual silanols on the column.[1]

  • Solution: Ensure the buffer pH is maintained at 3.0 ± 0.1 . Lower pH suppresses silanol ionization.[1] Use a "base-deactivated" (end-capped) column.[1]

References

  • United States Pharmacopeia (USP). Monograph: Desloratadine Organic Impurities.[1] USP-NF.[1] (Defines Related Compound F as the N-Formyl impurity and establishes RRT 1.8). [1]

  • PubChem. Compound Summary: Desloratadine Related Compound F (N-Formyl).[1] National Library of Medicine.[1] [1]

  • Simson Pharma. Desloratadine N-Formyl Impurity Standards.[1] (Confirming structural identity of Related Compound F).

  • Journal of Pharmaceutical and Biomedical Analysis.Stability indicating HPLC methods for Desloratadine.

A Comparative Guide to the Validation of an HPLC Method for 4-Formyl Loratadine Analysis in Accordance with ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate rigorous control over impurities. 4-Formyl Loratadine is a known process-related impurity of Loratadine, a widely used second-generation antihistamine. The presence of such impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, the development and validation of robust analytical methods for the accurate quantification of these impurities are critical components of drug development and quality control.

This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-Formyl Loratadine, meticulously following the ICH Q2(R1) guideline on the validation of analytical procedures. Furthermore, this guide will objectively compare the validated HPLC method with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the necessary data to make informed decisions on method selection for specific analytical challenges.

The Analytical Challenge: Selectivity and Sensitivity for 4-Formyl Loratadine

The primary challenge in developing an analytical method for an impurity lies in achieving adequate separation (selectivity) from the main API, which is present in a much higher concentration, and ensuring the method is sensitive enough to detect and quantify the impurity at its specified limit. The chemical structures of Loratadine and 4-Formyl Loratadine are closely related, necessitating a highly efficient chromatographic system.

A Validated HPLC Method for 4-Formyl Loratadine

Based on established chromatographic principles for Loratadine and its related substances, a robust RP-HPLC method is proposed and subsequently validated. The causality behind the experimental choices is as crucial as the methodology itself.

Chromatographic Conditions: A Rationale-Driven Approach
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation for the relatively non-polar Loratadine and its impurities based on hydrophobicity. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elutionA mixture of a polar organic solvent (acetonitrile) and an acidic aqueous buffer is a standard choice for reversed-phase chromatography of basic compounds like Loratadine and its derivatives. The acidic pH ensures the analytes are in their ionized form, leading to sharper peaks and better reproducibility. A gradient elution is often necessary in impurity analysis to ensure that all related substances are eluted with good peak shape and within a reasonable timeframe.
Flow Rate 1.0 mL/minThis flow rate is typical for a 4.6 mm internal diameter column and provides a good compromise between analysis time and chromatographic efficiency.
Detection UV at 254 nmBoth Loratadine and 4-Formyl Loratadine possess chromophores that absorb in the UV region. 254 nm is a common wavelength that provides good sensitivity for both the API and this specific impurity.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes. 30 °C is a common and practical temperature that is slightly above ambient to minimize fluctuations.
Injection Volume 10 µLThis volume is a standard choice for HPLC systems and provides a good balance between loading a sufficient amount of sample for detection and avoiding column overload.

Validation of the HPLC Method per ICH Q2(R1)

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose. For an impurity method, this means proving its capability to accurately and precisely quantify 4-Formyl Loratadine at the specified levels.[1]

Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization Specificity Specificity Dev->Specificity Initiates Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for the validation of an HPLC method as per ICH Q2(R1) guidelines.

Experimental Protocols and Acceptance Criteria

The following sections detail the step-by-step methodologies for each validation parameter.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

  • Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of 4-Formyl Loratadine.

    • Analyze a solution of Loratadine API to confirm no interference from the main peak.

    • Analyze a solution of 4-Formyl Loratadine standard to determine its retention time.

    • Analyze a spiked solution containing Loratadine API and 4-Formyl Loratadine to demonstrate the resolution between the two peaks.

    • To further demonstrate specificity, forced degradation studies should be performed on Loratadine. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms are then examined to ensure that the 4-Formyl Loratadine peak is well-resolved from any degradants.

  • Acceptance Criteria: The 4-Formyl Loratadine peak should be free from any co-eluting peaks from the blank, the API, or any degradation products. The resolution between the 4-Formyl Loratadine peak and the Loratadine peak should be greater than 2.0.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a stock solution of 4-Formyl Loratadine standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.

3. Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.

  • Acceptance Criteria: The data from the linearity, accuracy, and precision studies must meet their respective acceptance criteria across the defined range. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.

4. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a sample of Loratadine API.

    • Spike the Loratadine sample with known concentrations of 4-Formyl Loratadine at a minimum of three levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the added 4-Formyl Loratadine.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.

5. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate preparations of a sample spiked with 4-Formyl Loratadine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 10% for impurity analysis.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be within an acceptable range, typically not more than 15%.

6. Detection Limit (LOD)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol: The LOD can be determined based on the signal-to-noise ratio, typically a ratio of 3:1. Prepare solutions of 4-Formyl Loratadine at decreasing concentrations and inject them until the signal-to-noise ratio is approximately 3:1.

  • Acceptance Criteria: The determined LOD should be sufficiently low to detect the presence of 4-Formyl Loratadine at a level below the reporting threshold.

7. Quantitation Limit (LOQ)

The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: The LOQ is often determined based on a signal-to-noise ratio of 10:1. Prepare solutions of 4-Formyl Loratadine at decreasing concentrations and inject them until the signal-to-noise ratio is approximately 10:1. The precision and accuracy at this concentration should also be determined.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity. The precision (RSD) at the LOQ should be not more than 10%, and the accuracy (recovery) should be within 80-120%.

8. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Organic composition of the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the defined limits, and the analytical results of the spiked sample should not be significantly affected by the variations.

Summary of Validation Parameters and Typical Acceptance Criteria for an Impurity Method
Validation ParameterTypical Acceptance Criteria (for Impurity Quantification)
Specificity No interference at the retention time of the analyte; resolution > 2.0 from the main peak.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range From reporting threshold to 120% of the specification limit.
Accuracy Recovery of 80-120%.
Precision (Repeatability) RSD ≤ 10%.
Precision (Intermediate) RSD ≤ 15%.
Detection Limit (LOD) Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%; Accuracy (Recovery) 80-120%.
Robustness System suitability parameters met under varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages, particularly in terms of speed and sensitivity.

Comparison of Analytical Techniques for Impurity Profiling

Analytical Techniques Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_lcms LC-MS cluster_ce Capillary Electrophoresis HPLC_Node Robust & Reliable Cost-effective Longer run times UPLC_Node Faster Analysis Higher Resolution Lower Solvent Consumption LCMS_Node Highest Sensitivity Structural Information Higher Cost & Complexity CE_Node High Efficiency Low Sample Volume Different Selectivity

Caption: A visual comparison of the key attributes of different analytical techniques for impurity analysis.

Performance Comparison Guide
FeatureHPLCUPLCLC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Couples the separation power of LC with the detection capabilities of mass spectrometry.Separation based on the differential migration of charged species in an electric field.
Speed Slower (typical run times of 20-60 min).Significantly faster (run times can be 5-10 times shorter than HPLC).[3]Speed is dependent on the LC front-end (can be coupled with HPLC or UPLC).Very fast separation times, often in the range of a few minutes.
Sensitivity Good, suitable for most routine impurity analysis.Higher sensitivity than HPLC due to narrower peaks and reduced band broadening.[3]Excellent sensitivity, capable of detecting and quantifying trace-level impurities.[4]High sensitivity, especially when coupled with sensitive detectors.
Resolution Good, but can be challenging for closely eluting impurities.Superior resolution compared to HPLC.[3]Resolution is determined by the LC component.Very high separation efficiency, offering a different selectivity to HPLC.[5]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost.Highest initial instrument cost and operational complexity.Lower instrument cost compared to LC-MS, but can be more complex to operate than HPLC.
Robustness Generally very robust and reliable.Can be less robust than HPLC and more sensitive to sample matrix effects.More complex, requiring specialized expertise for operation and maintenance.Can be less robust than HPLC, with potential issues related to capillary surface and buffer stability.
Typical Application Routine quality control, release testing, and stability studies.High-throughput screening, method development, and analysis of complex mixtures.Identification and quantification of unknown impurities, genotoxic impurity analysis, and bioanalysis.Chiral separations, analysis of charged molecules, and as a complementary technique to HPLC for impurity profiling.[5]

Conclusion and Recommendations

The validation of an analytical method according to ICH Q2(R1) guidelines is a scientifically rigorous process that ensures the reliability of data generated for regulatory submissions and quality control. The detailed HPLC method validation for 4-Formyl Loratadine presented in this guide serves as a comprehensive template for such an endeavor. The choice of the most appropriate analytical technique, however, depends on the specific requirements of the analysis.

  • HPLC remains the gold standard for routine quality control due to its robustness, reliability, and cost-effectiveness. The validated method described herein is perfectly suited for the routine quantification of 4-Formyl Loratadine in a GMP environment.

  • UPLC offers significant advantages in terms of speed and resolution, making it an excellent choice for high-throughput laboratories and for the analysis of complex impurity profiles where baseline separation is challenging with conventional HPLC.[6][7]

  • LC-MS is the undisputed champion of sensitivity and specificity. It is the technique of choice for the identification of unknown impurities and for the quantification of potentially genotoxic impurities at very low levels.[8]

  • Capillary Electrophoresis provides a different separation mechanism and can be a powerful complementary technique to HPLC for confirming the purity of a sample, especially for charged analytes.[5]

Ultimately, a well-equipped pharmaceutical development and quality control laboratory will leverage the strengths of each of these techniques. For the specific task of quantifying a known impurity like 4-Formyl Loratadine at established specification levels, a validated HPLC method, as detailed in this guide, provides a reliable, compliant, and cost-effective solution.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
  • Fernández, M. A., Barbas, C., & Rupérez, F. J. (2003). Capillary electrophoresis determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 945–953.
  • Barbas, C., & Rupérez, F. J. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 471-479.
  • Cichocki, A. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Patel, K. R., & Patel, S. A. (2014). Short Review on Comparative Study of Chromatography. Asian Journal of Pharmaceutical Analysis, 4(2), 65-71.
  • Sharma, S., & Singh, G. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3326-3330.
  • Mansury, M. A., et al. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research, 5(09), 3267-3276.
  • Pawar, P. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd.
  • Reddy, K. V., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.
  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5145–5156.
  • Yuwono, M., & Indrayanto, G. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Indonesian Journal of Pharmacy, 36(2), 123-136.
  • European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–291.
  • Patel, B. N., et al. (2010). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Donalisio, D., et al. (2013). Development and validation of a capillary electrophoresis method for determination of enantiomeric purity and related substances. Electrophoresis, 34(22-23), 3169-3175.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Kumar, A., et al. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry, 34(5), 1163-1170.
  • Sharath, S., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 214-221.
  • Neuberger, E., et al. (2025). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Updated and completely revised edition. Electrophoresis.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jain, D., et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 164–170.

Sources

A Comprehensive Guide to European Pharmacopoeia Specifications for Desloratadine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the European Pharmacopoeia (EP) monograph specifications for impurities in Desloratadine. As a senior application scientist, this document is structured to offer not just the regulatory requirements but also the scientific rationale and practical insights necessary for robust analytical method development and validation in a pharmaceutical setting.

The Critical Role of Impurity Profiling in Drug Safety

The control of impurities in active pharmaceutical ingredients (APIs) is a fundamental requirement for ensuring the safety and efficacy of medicinal products.[1][2] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1] Even at trace levels, certain impurities can have significant pharmacological or toxicological effects. Therefore, pharmacopoeias like the European Pharmacopoeia establish stringent limits and validated analytical procedures to control these impurities.

The European Pharmacopoeia provides a framework for impurity control through a combination of general chapters and specific monographs for individual substances.[3][4][5] The general monograph for "Substances for pharmaceutical use" and the general chapter "Control of impurities in substances for pharmaceutical use" lay down the fundamental principles, including thresholds for reporting, identification, and qualification of impurities.[2][3][4][5]

Desloratadine and its Specified Impurities in the European Pharmacopoeia

Desloratadine is a long-acting, non-sedating, second-generation antihistamine used for the relief of allergy symptoms. The European Pharmacopoeia monograph for Desloratadine provides specific acceptance criteria for known and potential impurities.[6]

Specified Impurities

The EP monograph for Desloratadine explicitly lists two specified impurities that must be controlled within defined limits.[6] These are designated as Impurity A and Impurity B.

Impurity DesignationChemical Name (if available)EP Limit
Impurity A Not specified in the provided excerpt≤ 0.2%
Impurity B Not specified in the provided excerpt≤ 0.3%
Unspecified Impurities -≤ 0.10% each
Total Impurities -≤ 0.4%

Table 1: European Pharmacopoeia Limits for Desloratadine Impurities[6]

It is important to note that "unspecified impurities" refer to any other impurity that is detected but not individually named in the monograph.[4] The monograph also sets a reporting threshold of 0.05%, meaning any impurity at or above this level must be reported.[6]

Other Potential Impurities

Beyond the specified impurities, other related compounds and degradation products may be present.[1] One notable potential impurity is Loratadine, the parent compound of Desloratadine.[6][7] While not listed as a specified impurity with a specific limit in the provided monograph excerpt, its presence is often monitored. Additionally, N-nitroso-desloratadine has been identified as a potential genotoxic impurity that requires sensitive analytical methods for its control.[8]

The Analytical Approach: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia outlines a specific High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Desloratadine and its related substances.[6] The choice of HPLC is based on its high resolution, sensitivity, and specificity for separating structurally similar compounds.

EP Monograph HPLC Method Parameters

The following table summarizes the chromatographic conditions prescribed in the EP monograph for the analysis of Desloratadine impurities.[6]

ParameterSpecification
Column End-capped octadecylsilyl silica gel for chromatography (4 µm), 0.25 m x 4.6 mm
Mobile Phase A mixture of a solution containing sodium dodecyl sulfate and trifluoroacetic acid in water, and acetonitrile (57:43 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV Spectrophotometer at 280 nm
Injection Volume 100 µL
Run Time 2.5 times the retention time of Desloratadine

Table 2: HPLC Conditions as per the EP Monograph for Desloratadine[6]

Rationale Behind the Method Parameters
  • Stationary Phase: The use of an end-capped octadecylsilyl silica gel (C18) column provides a non-polar stationary phase suitable for the separation of the relatively non-polar Desloratadine and its impurities. End-capping minimizes the interaction of basic compounds with residual silanol groups on the silica surface, leading to improved peak shape.

  • Mobile Phase: The mobile phase composition is a critical factor in achieving the desired separation. The use of an ion-pairing agent like sodium dodecyl sulfate can help to improve the retention and resolution of basic compounds. Acetonitrile is a common organic modifier that provides good elution strength. Trifluoroacetic acid is used to control the pH and improve peak shape.

  • Detection: UV detection at 280 nm is chosen based on the chromophoric properties of Desloratadine and its impurities, allowing for sensitive detection.

Method Validation: Ensuring Trustworthy Results

An analytical method described in a pharmacopoeial monograph is considered validated. However, it is crucial for any laboratory implementing the method to verify its suitability under their specific conditions. This verification process ensures that the method is capable of providing reliable and accurate results for the intended purpose. The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[9][10][11]

Key Validation Parameters

The following are key performance characteristics that are assessed during method validation and are essential for a self-validating system:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analysis of Desloratadine impurities according to the EP monograph.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Evaluation cluster_3 Compliance Assessment prep1 Weigh Desloratadine API prep2 Dissolve in Diluent prep1->prep2 hplc2 Inject Samples and Standards prep2->hplc2 prep3 Prepare Reference Solutions (Desloratadine CRS, Impurity Standards) prep3->hplc2 hplc1 Set HPLC Parameters (as per EP Monograph) hplc1->hplc2 hplc3 Acquire Chromatographic Data hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Identify Impurities (based on relative retention times) data1->data2 data3 Calculate Impurity Content (using correction factors if applicable) data2->data3 comp1 Compare Results with EP Limits data3->comp1 comp2 Report Findings comp1->comp2

Sources

Technical Guide: Relative Response Factor (RRF) Determination for N-Formyl Desloratadine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the accurate quantification of N-Formyl Desloratadine (often designated as Impurity D or Related Compound F) is critical for regulatory compliance (ICH Q3B). Because N-Formyl Desloratadine is an amide derivative of the secondary amine Desloratadine, its UV absorption cross-section differs from the parent drug. Relying on "Area Percent" without a Relative Response Factor (RRF) inevitably leads to mass balance errors—either underestimating toxicological risk or overestimating degradation.

This guide compares the three primary methodologies for establishing this RRF: the Linearity Slope Method (Gold Standard), Single-Point Calibration , and Quantitative NMR (qNMR) .

The Target: N-Formyl Desloratadine

Chemical Context: Desloratadine is a tricyclic H1-antihistamine containing a secondary piperidine amine.[1] Formation Mechanism: The N-Formyl impurity typically arises during stability studies, specifically via interaction with formic acid or formaldehyde traces often found in excipients like PEG (Polyethylene Glycol) or PVP (Polyvinylpyrrolidone).

  • Parent: Desloratadine (

    
     nm)
    
  • Impurity: N-Formyl Desloratadine (Amide functionality alters electron density on the nitrogen, slightly shifting the chromophore).

Comparative Methodology: Selecting the Right Approach

The following table contrasts the three industry-standard approaches for determining RRF.

FeatureMethod A: Slope-Based (Linearity) Method B: qNMR (Orthogonal) Method C: Single-Point
Scientific Rigor High (Gold Standard) Very High (Absolute) Low (Approximation)
Primary Requirement Highly pure (>95%) isolated impurity standard.Isolated impurity (purity can be lower if soluble).Pure impurity standard.
Mechanism Ratio of regression slopes (

) across 5+ concentrations.
Molar ratio of protons; independent of UV extinction.Ratio of responses at a single concentration.
Accuracy Excellent (cancels out intercept errors).Excellent (SI traceable).Poor (vulnerable to weighing/dilution errors).
Use Case GMP Validation & QC Release Methods.Primary Reference Standard Certification.Early R&D scoping only.
Recommendation

For a robust regulatory filing (NDA/ANDA), Method A is required. However, Method B (qNMR) is increasingly used to certify the potency of the impurity standard used in Method A, creating a self-validating chain of custody.

Experimental Protocol: The Slope Method (Method A)

This protocol describes the determination of RRF using the linearity slope method.

Reagents and Standards[2][3][4][5][6]
  • Desloratadine Reference Standard: Certified potency (e.g., 99.8%).

  • N-Formyl Desloratadine: Synthesized or isolated, characterized by MS/NMR. Critical: You must determine the chromatographic purity and water/solvent content to establish the "As-Is" potency.

  • Diluent: 0.1 N HCl or Mobile Phase (consistent with the specific HPLC method).

Chromatographic Conditions (Typical)
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Wavelength: 280 nm (This is the critical parameter; RRF is wavelength-dependent).

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase: Buffer (Phosphate/TEA pH 2.5) : Acetonitrile (Gradient or Isocratic).

Preparation of Linearity Solutions
  • Stock Preparation: Prepare individual stock solutions of Desloratadine (API) and N-Formyl Desloratadine (IMP) at 500 µg/mL.

  • Linearity Levels: Dilute both stocks to create a series of 5–7 concentrations.

    • Range: From LOQ (Limit of Quantitation) up to 150% of the specification limit.

    • Example concentrations: 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL.

Data Acquisition

Inject each solution in triplicate. Record the Peak Area .

Data Analysis & Calculation

Step 1: Potency Correction

Before plotting, correct the concentration of the impurity standard based on its certificate of analysis (CoA).



Step 2: Regression Analysis

Plot Concentration (x-axis) vs. Average Peak Area (y-axis) for both the API and the Impurity. Force the line through zero only if statistically justified; otherwise, use standard linear regression (


).
Step 3: RRF Calculation

The Relative Response Factor is the ratio of the impurity's sensitivity (slope) to the API's sensitivity (slope).


[2]
Representative Data (Simulated for Illustration)

Note: These values are representative of desloratadine derivatives but must be experimentally verified.

ParameterDesloratadine (API)N-Formyl Desloratadine
Slope (

)
45,20048,816
Correlation (

)
0.99980.9995
Intercept -150-210

Calculation:



Interpretation: The N-Formyl impurity absorbs UV light at 280 nm slightly more intensely than the parent drug (per unit mass). If you used Area% (assuming RRF=1.0), you would overestimate the impurity by 8%. The correct calculation is:



Visualizing the Workflow

The following diagrams illustrate the formation of the impurity and the decision workflow for RRF determination.

Diagram 1: Impurity Formation & Structural Context

This diagram shows the "Strecker-like" or condensation reaction that necessitates this analysis.

ChemicalFormation Deslo Desloratadine (Secondary Amine) Reaction Amidation / Condensation Deslo->Reaction Excipient Excipient Impurities (Formic Acid / Formaldehyde) Excipient->Reaction NFormyl N-Formyl Desloratadine (Amide Derivative) Reaction->NFormyl Oxidative Stress / Aging

Caption: Formation of N-Formyl Desloratadine via interaction with excipient degradation products.

Diagram 2: RRF Determination Workflow (Method A vs Method B)

A self-validating system comparing the Slope Method with qNMR validation.

RRF_Workflow Start Start: Need RRF for N-Formyl Desloratadine Isolate Synthesize/Isolate Impurity Standard Start->Isolate Decision Is Standard >99% Pure? Isolate->Decision qNMR Method B: qNMR (Determine Absolute Purity) Decision->qNMR No / Uncertain HPLC_Prep Prepare Linearity Solutions (5 Levels: LOQ to 150%) Decision->HPLC_Prep Yes qNMR->HPLC_Prep Purity Value Assigned HPLC_Run Run HPLC at 280 nm HPLC_Prep->HPLC_Run Calc Calculate Slopes (Area vs Conc) HPLC_Run->Calc Final RRF = Slope(Imp) / Slope(API) Calc->Final

Caption: Workflow integrating qNMR for purity assignment into the standard HPLC Slope Method.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why RRFs Fail
  • Hygroscopicity: N-Formyl Desloratadine may be hygroscopic. If you weigh 10 mg but 1 mg is water, your slope will be artificially low, and your calculated RRF will be incorrect. Solution: Always use TGA (Thermogravimetric Analysis) or Karl Fischer titration on the standard.

  • Wavelength Drift: The RRF is constant only at the specified wavelength. If your method specifies 280 nm, but the detector drifts to 282 nm, the ratio of absorbances may change if the spectra slopes differ at that point.

  • Solvent Effects: Dissolving the standard in 100% Methanol vs. Mobile Phase can shift the

    
     (solvatochromism), altering the RRF. Rule: Always dissolve standards in the mobile phase or a solvent closely matching it.
    
Authoritative Grounding

The methodology described above adheres to USP General Chapter <621> Chromatography , which defines the Relative Response Factor as the ratio of the responses of equal amounts of the impurity and the drug substance. Furthermore, ICH Q3B (R2) requires the qualification of degradation products, for which accurate RRFs are the mathematical foundation.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[2] International Council for Harmonisation. [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2024). N-Formyl Desloratadine Compound Summary. National Library of Medicine. [Link]

  • Chakravarthy, V. K., et al. (2011).[2] The Role of Relative Response Factor in Related Substances Method Development by HPLC. Rasayan Journal of Chemistry. [Link]

Sources

Comparative Guide: Distinguishing 2-Formyl vs. 4-Formyl Loratadine by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic differentiation of 2-Formyl Loratadine and 4-Formyl Loratadine using NMR spectroscopy.[1] These compounds are critical regioisomeric impurities (often arising from oxidative degradation or synthetic intermediates) where the pyridine ring of the Loratadine scaffold bears a formyl group.

The distinction relies on the substitution pattern of the pyridine ring and the resulting perturbation of the aromatic spin system.

Executive Summary

In the impurity profiling of Loratadine (and its metabolite Desloratadine), distinguishing regioisomers is a common challenge. 2-Formyl Loratadine and 4-Formyl Loratadine differ by the position of the aldehyde group on the fused pyridine ring.

  • 2-Formyl Loratadine: Substitution occurs at the

    
    -position  (adjacent to the Nitrogen).
    
  • 4-Formyl Loratadine: Substitution occurs at the

    
    -position  (para to the Nitrogen).
    

The definitive identification is achieved via


H NMR  by monitoring the presence or absence of the diagnostic 

-proton signal (~8.4 ppm)
and confirmed by NOESY correlations to the bridgehead protons.

Structural Analysis & Nomenclature

To interpret the NMR data correctly, we must define the local numbering of the pyridine moiety within the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system.

  • Parent Loratadine Pyridine Spin System:

    • Position 2 (

      
      ):  Proton adjacent to Nitrogen. Highly deshielded (
      
      
      
      ppm).
    • Position 3 (

      
      ):  Proton at the fusion/middle. Shielded (
      
      
      
      ppm).
    • Position 4 (

      
      ):  Proton distal to Nitrogen. Moderately deshielded (
      
      
      
      ppm).
    • Note: Numbering may vary by IUPAC convention (e.g., H-6, H-5, H-4), but the

      
       relationship to the Nitrogen is constant.
      
IsomerSubstitution SiteKey Structural Feature
2-Formyl

-Carbon (C2)
The proton adjacent to Nitrogen is replaced by -CHO.
4-Formyl

-Carbon (C4)
The proton para to Nitrogen is replaced by -CHO.[1]

Strategic NMR Differentiation

A. H NMR: The "Missing Signal" Method

The most rapid identification method is determining which aromatic proton signal has been obliterated by the formyl substitution.

1. The

-Proton Diagnostic (Primary Test)
  • Parent Loratadine: Shows a doublet (or broad singlet) at ~8.32 ppm corresponding to the proton next to the pyridine nitrogen.

  • 2-Formyl Loratadine: This signal at ~8.32 ppm disappears .[1] The aromatic region will lack any signal above 8.0 ppm (excluding the aldehyde proton itself).

  • 4-Formyl Loratadine: The

    
    -proton signal remains  and is likely further deshielded (to ~8.5–8.7 ppm ) due to the electron-withdrawing effect of the formyl group at the 
    
    
    
    -position.[1]
2. Coupling Constants (

-Values)

The remaining protons on the pyridine ring will exhibit specific coupling patterns (


).
  • 2-Formyl (Remaining H3, H4):

    • System: AX or AB system.

    • Coupling:

      
       Hz . (Typical vicinal coupling for 
      
      
      
      protons).
  • 4-Formyl (Remaining H2, H3):

    • System: AX system.

    • Coupling:

      
       Hz . (Typical vicinal coupling for 
      
      
      
      protons is smaller than
      
      
      ).
B. NOESY/ROESY: Spatial Confirmation (The "Gold Standard")

If chemical shifts are ambiguous due to matrix effects, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof.

  • 2-Formyl Loratadine:

    • Aldehyde Proton (~10 ppm): Will show a strong NOE correlation to the

      
      -proton (H3) .
      
    • Key Distinction: No NOE to the bridgehead methylene protons of the cycloheptane ring (due to distance).

  • 4-Formyl Loratadine:

    • Aldehyde Proton (~10 ppm): Will show NOE correlation to the

      
      -proton (H3)  AND potentially to the bridgehead protons  (C-5/C-6 positions of the seven-membered ring), depending on the specific conformation and fusion geometry.
      
    • 
      -Proton (H2):  The remaining H2 will show no NOE to the bridgehead, confirming its isolation.
      

Comparative Data Summary

FeatureParent Loratadine 2-Formyl Loratadine 4-Formyl Loratadine
Aldehyde (-CHO) AbsentSinglet,

ppm
Singlet,

ppm

-Proton (H2)
Present (

, d)
ABSENT Present (

, d/s)

-Proton (H4)
Present (

, d)
Present (

, d)
ABSENT
Coupling (

)

Hz;

Hz
Remaining doublet

Hz
Remaining doublet

Hz
NOE Correlation N/ACHO

H3
CHO

H3 & Bridgehead

Note: Chemical shifts are approximate and solvent-dependent (typically CDCl3).

Experimental Protocol

Step 1: Sample Preparation
  • Solvent: Dissolve 5–10 mg of the impurity in 600 µL of DMSO-d6 or CDCl3 .

    • Expert Tip:DMSO-d6 is preferred for aldehydes to prevent hydrate formation and to sharpen the -CHO signal.[1]

  • Tube: High-precision 5mm NMR tube.

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1H Standard: 16 scans, 30° pulse, D1 = 2.0s.

  • NOESY: Mixing time (

    
    ) = 500 ms. (Sufficient to see intra-ring NOEs).
    
Step 3: Data Processing & Logic Flow

Use the following decision tree to assign the isomer:

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (Aromatic Region) Check_Alpha Check for Deshielded Doublet (> 8.3 ppm) Start->Check_Alpha Alpha_Present Signal Present (H-2 is intact) Check_Alpha->Alpha_Present Yes Alpha_Absent Signal Absent (H-2 is substituted) Check_Alpha->Alpha_Absent No Result_4F Identify as 4-Formyl Loratadine (Gamma-substitution) Alpha_Present->Result_4F Result_2F Identify as 2-Formyl Loratadine (Alpha-substitution) Alpha_Absent->Result_2F Verify Verification Step: Check Coupling Constant (J) Result_4F->Verify Result_2F->Verify J_Small J ≈ 5 Hz (H2-H3) Verify->J_Small For 4-Formyl J_Large J ≈ 8 Hz (H3-H4) Verify->J_Large For 2-Formyl

Figure 1: Logic flow for distinguishing Loratadine regioisomers based on 1H NMR spectral features.

Pitfalls & Troubleshooting

  • Confusion with N-Formyl Desloratadine:

    • Issue: An impurity known as "N-Formyl Desloratadine" (Impurity D/F) also contains a formyl group.[2]

    • Differentiation: The formyl proton in the amide (N-CHO) appears at ~8.0–8.2 ppm (often as rotamers). The aromatic aldehyde (C-CHO) in 2/4-Formyl Loratadine appears at ~10.0 ppm .[1] Always check the chemical shift range.

  • Solvent Effects:

    • In CDCl3, the

      
      -proton of the parent can shift slightly depending on concentration. Always run a parent Loratadine standard for direct overlay comparison.
      

References

  • PubChem Compound Summary. (2025). 2-Formyl Loratadine (CID 29980516).[3] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2025). 4-Formyl Loratadine Structure (CID 14554138). National Center for Biotechnology Information. Link

  • Vyklicky, L. et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[4] Link

  • ResearchGate. (2008). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Link

Sources

Navigating the Labyrinth of Impurity Control: A Comparative Guide to N-Formyl-Desloratadine Acceptance Criteria in Generic Desloratadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of generic drug development, ensuring bioequivalence to the reference listed drug is paramount. Beyond matching the pharmacokinetic profile, a critical aspect of generic product development lies in the meticulous control of impurities. This guide provides an in-depth comparative analysis of the acceptance criteria for N-Formyl-Desloratadine, a specified impurity in generic Desloratadine products. We will delve into the regulatory framework, analytical methodologies, and the toxicological considerations that underpin the established limits for this particular impurity.

The Genesis of an Impurity: Understanding N-Formyl-Desloratadine

N-Formyl-Desloratadine, chemically known as 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde, is a known process-related impurity and potential degradant of Desloratadine. Its formation can be attributed to residual reagents or intermediates from the synthetic route, or it can arise from the degradation of the active pharmaceutical ingredient (API) under certain conditions, particularly in the presence of specific excipients.

Regulatory Perspectives: A Tale of Two Pharmacopeias

The acceptance criteria for N-Formyl-Desloratadine are primarily dictated by the major pharmacopeias, namely the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). While both aim to ensure patient safety by limiting impurities, their approach and specific limits can differ.

United States Pharmacopeia (USP)

The USP monograph for Desloratadine Orally Disintegrating Tablets explicitly lists "Desloratadine Related Compound F," which is synonymous with N-Formyl-Desloratadine. The acceptance criterion for this specified impurity is set at Not More Than (NMT) 0.2% . While a request was made to widen this limit to 0.30% for Desloratadine Tablets, the current official documentation suggests the 0.2% limit remains the benchmark. It is crucial for manufacturers to consult the most current version of the USP monograph for the specific dosage form they are developing.

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia takes a slightly different approach in its monograph for Desloratadine. While it may not explicitly name N-Formyl-Desloratadine with a specific limit, it sets stringent controls for unspecified impurities. According to the Ph. Eur., any single unspecified impurity should not exceed 0.10% , and the total of all unspecified impurities must be NMT 0.4% . Therefore, N-Formyl-Desloratadine, if not individually specified, would fall under these limits. This underscores the necessity for robust analytical methods capable of detecting and quantifying impurities at these low levels.

Comparative Summary of Acceptance Criteria

PharmacopeiaImpurity NameAcceptance Criterion
United States Pharmacopeia (USP) Desloratadine Related Compound F (N-Formyl-Desloratadine)Not More Than 0.2%
European Pharmacopoeia (Ph. Eur.) Unspecified ImpurityNot More Than 0.10% (for any single unspecified impurity)
Total Unspecified ImpuritiesNot More Than 0.4%

It is important to note that these limits are for the final drug product. The control of impurities should be implemented throughout the manufacturing process, starting from the API, to ensure the final product complies with these stringent requirements.

The "Why" Behind the Limits: A Toxicological Perspective

The establishment of acceptance criteria for any impurity is intrinsically linked to its toxicological profile. For N-Formyl-Desloratadine, publicly available information from sources like PubChem, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, indicates potential hazards.[3] It is classified as:

  • Harmful if swallowed [3]

  • Causes serious eye damage [3]

  • Suspected of damaging fertility or the unborn child [3]

These classifications necessitate strict control of its levels in the final drug product to ensure patient safety. The limits set by the pharmacopeias are derived from a comprehensive risk assessment that considers the potential for patient exposure and the toxicological data available for the impurity.

Ensuring Compliance: The Role of Analytical Methodology

Accurate and precise analytical methods are the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of Desloratadine and its related compounds, including N-Formyl-Desloratadine.

A Validated HPLC Method for N-Formyl-Desloratadine Quantification

The following is a representative HPLC method that can be validated for the determination of N-Formyl-Desloratadine in Desloratadine drug products.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all impurities. A common mobile phase combination consists of a phosphate buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter and should be optimized.

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.

  • Detection: UV detection at a wavelength where both Desloratadine and N-Formyl-Desloratadine exhibit significant absorbance (e.g., around 280 nm) is standard.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.

Method Validation:

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This validation process ensures the method is suitable for its intended purpose and includes the evaluation of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Impurity Profiling

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Desloratadine Generic Product Crush Crush Tablets to a Fine Powder Sample->Crush Weigh Accurately Weigh Powder Crush->Weigh Dissolve Dissolve in Diluent (e.g., Mobile Phase) Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify N-Formyl-Desloratadine Peak (based on retention time of reference standard) Integrate->Identify Quantify Quantify Impurity Level (using external standard method) Identify->Quantify Compare Compare with Acceptance Criteria Quantify->Compare

Figure 1: A generalized workflow for the analysis of N-Formyl-Desloratadine impurity in generic Desloratadine tablets.

A Comparative Look at Generic Products: The Unseen Differences

While all approved generic Desloratadine products meet the regulatory standards for bioequivalence and impurity levels, variations in the manufacturing process and choice of excipients can lead to different impurity profiles. A study comparing various generic Desloratadine tablets on the market in Bangladesh, for instance, highlighted differences in quality parameters such as hardness, friability, and dissolution, although it did not specifically quantify N-Formyl-Desloratadine levels.[1][4]

Obtaining and analyzing certificates of analysis (CoAs) from different generic manufacturers can provide valuable insights into the typical levels of N-Formyl-Desloratadine being achieved in the industry. This comparative data, while not always publicly available, is crucial for a drug development professional to benchmark their own product's quality.

Conclusion: A Commitment to Quality and Safety

The control of impurities like N-Formyl-Desloratadine is a critical component of generic drug development, directly impacting patient safety and product quality. A thorough understanding of the acceptance criteria set forth by major pharmacopeias, coupled with the implementation of robust and validated analytical methods, is essential for regulatory compliance. As the generic pharmaceutical landscape continues to evolve, a steadfast commitment to scientific integrity and a deep understanding of the causality behind impurity formation and control will remain the cornerstones of successful and responsible drug development.

References

  • United States Pharmacopeia and National Formulary (USP-NF).
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3B(R2) Impurities in New Drug Products.
  • PubChem. Compound Summary for CID 14554138, N-Formyl-desloratadine.
  • Hossain, M. A., et al. (2017). Comparative in vitro equivalence evaluation of some Desloratadine generic tablets marketed in Bangladesh. Journal of Applied Pharmaceutical Science, 7(2), 195-200.
  • European Medicines Agency. (2011).
  • European Medicines Agency. (2011).
  • United States Food and Drug Administration. (2016). Commentary USP 39–NF 34, Second Supplement.
  • ResearchGate. Comparative in vitro equivalence evaluation of some Desloratadine generic tablets marketed in Bangladesh.
  • SynThink.
  • Pharmaffiliates.
  • Sigma-Aldrich.
  • Parmar, K. A., Tandel, F. B., & Rabari, D. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 8(6), 745-749.
  • Scribd.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Organon. (2024).
  • PubMed.
  • Semantic Scholar. Research Article Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients.
  • Springer. Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way.
  • Asian Journal of Chemistry.
  • USP-NF.
  • US Pharmacopeia (USP). Compendial Approvals.
  • USP-NF. Commentary USP 39–NF 34, Second Supplement June 1, 2016.
  • US Pharmacopeia (USP). includes 7-1-2015 to 5-26-2017.
  • Health Canada. (2018).
  • U.S. Food and Drug Administration. Pharmacology Review(s)
  • European Medicines Agency (EMA).

Sources

A Comparative Guide to the Forced Degradation of Loratadine and the Emergence of 4-Formyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the forced degradation of loratadine, with a specific focus on the formation of the 4-Formyl Loratadine impurity. As a Senior Application Scientist, this document synthesizes established knowledge with practical insights to aid in the development of robust stability-indicating methods and formulation strategies.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand a drug substance's intrinsic stability.[1] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.[2] This knowledge is critical for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities, ensuring the safety and efficacy of the final drug product.[3]

One such impurity of the second-generation antihistamine loratadine is 4-Formyl Loratadine. While not as commonly reported as other degradants, its presence as a potential impurity necessitates a thorough understanding of its formation. This guide will compare the conditions leading to its formation, drawing parallels with closely related and better-documented degradation products.

Understanding Loratadine's Degradation Profile

Loratadine is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[4] The ester functional group and the tricyclic ring system are the main sites of chemical instability.

Hydrolytic Degradation

Under alkaline conditions, loratadine readily undergoes hydrolysis of its ethyl ester group to form the corresponding carboxylic acid derivative.[5] This is a well-documented and primary degradation pathway.[3] Acidic and neutral conditions generally result in less degradation compared to alkaline stress.[6]

Oxidative Degradation: A Gateway to Formylation

Oxidative stress presents a more complex degradation profile for loratadine.[3] Studies using reagents like hydrogen peroxide have shown the formation of multiple degradation products, including several chlorinated species.[4] It is under these oxidative conditions that the formation of formylated impurities becomes a significant consideration.

While direct and extensive literature on the forced degradation leading specifically to 4-Formyl Loratadine is limited, compelling evidence can be drawn from its primary metabolite, desloratadine. Desloratadine has been shown to degrade into N-formyldesloratadine, particularly in the presence of certain pharmaceutical excipients.[7] This provides a strong indication that the piperidine nitrogen in the loratadine structure is susceptible to formylation.

The likely mechanism for the formation of 4-Formyl Loratadine involves the oxidation of the piperidine ring or the presence of a formylating agent. This agent could be a byproduct of excipient degradation or a reactive species generated during the oxidative degradation of the loratadine molecule itself.

Comparative Analysis of 4-Formyl Loratadine Formation under Various Stress Conditions

Based on the understanding of loratadine's chemistry and the behavior of its metabolite, we can construct a comparative assessment of the propensity for 4-Formyl Loratadine formation under different stress conditions. The following table summarizes the expected outcomes, with the understanding that the data for 4-Formyl Loratadine is inferred from related structures and general chemical principles due to a lack of direct quantitative studies in the public domain.

Stress ConditionPrimary Degradation Pathway of LoratadineLikelihood of 4-Formyl Loratadine FormationSupporting Rationale
Acid Hydrolysis Limited degradation, potential for some ester hydrolysis.LowThe formylation of the piperidine nitrogen is not a typical outcome of acid-catalyzed hydrolysis.
Alkaline Hydrolysis Predominant hydrolysis of the ethyl ester to the carboxylic acid.[5]LowThe primary reaction is saponification of the ester group.
Oxidative Stress Complex degradation, formation of multiple products including chlorinated species.[4]High Oxidative conditions can generate reactive oxygen species and potential formylating agents. The formation of N-formyldesloratadine from desloratadine supports this pathway.[7]
Thermal Degradation Generally stable, but degradation can occur at high temperatures.ModerateHigh temperatures can accelerate oxidative processes, potentially leading to the formation of formylating species.
Photolytic Degradation Degradation of the tricyclic ring system.[8]ModeratePhotolytic conditions can generate free radicals and initiate oxidative degradation pathways that may lead to formylation.

Experimental Protocol for Forced Degradation and Analysis

To investigate the formation of 4-Formyl Loratadine, a comprehensive forced degradation study should be conducted, followed by analysis with a stability-indicating HPLC method coupled with mass spectrometry (MS) for definitive identification.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of loratadine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Stress: Expose the solid drug substance to 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Stress: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Dissolve in the mobile phase for analysis.

  • Control Sample: A sample of the stock solution stored under normal conditions should be used as a control.

Analytical Methodology: HPLC-MS

A stability-indicating HPLC method is crucial for separating loratadine from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a suitable wavelength (e.g., 250 nm) for quantification and a mass spectrometer for identification of the degradation products.

  • Identification of 4-Formyl Loratadine: The identity of the 4-Formyl Loratadine peak can be confirmed by comparing its retention time and mass spectrum with a reference standard. The expected molecular weight of 4-Formyl Loratadine is 396.88 g/mol .

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Loratadine Loratadine Acid Acidic Hydrolysis Loratadine->Acid HCl Base Alkaline Hydrolysis Loratadine->Base NaOH Oxidation Oxidative Stress Loratadine->Oxidation H₂O₂ Photo Photolytic Degradation Loratadine->Photo UV/Vis Light Thermal Thermal Stress Loratadine->Thermal Heat Deg_Acid Limited Degradation Acid->Deg_Acid Deg_Base Carboxylic Acid Derivative Base->Deg_Base Deg_Ox Multiple Oxidative Products Oxidation->Deg_Ox Formyl_Loratadine 4-Formyl Loratadine Oxidation->Formyl_Loratadine Potential Pathway Deg_Photo Ring Cleavage Products Photo->Deg_Photo Deg_Thermal Various Degradants Thermal->Deg_Thermal

Caption: Forced degradation pathways of Loratadine.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Loratadine Stock (1 mg/mL) Acid Acidic Stress (0.1N HCl, 60°C) Stock Solution->Acid Expose to Stress Base Alkaline Stress (0.1N NaOH, RT) Stock Solution->Base Expose to Stress Oxidative Oxidative Stress (3% H₂O₂, RT) Stock Solution->Oxidative Expose to Stress Thermal Thermal Stress (80°C) Stock Solution->Thermal Expose to Stress Photolytic Photolytic Stress (UV/Vis Light) Stock Solution->Photolytic Expose to Stress HPLC HPLC Separation (C18 Column) Acid->HPLC Inject Sample Base->HPLC Inject Sample Oxidative->HPLC Inject Sample Thermal->HPLC Inject Sample Photolytic->HPLC Inject Sample UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS

Caption: Experimental workflow for forced degradation study.

Conclusion

The formation of 4-Formyl Loratadine is a potential degradation pathway for loratadine, particularly under oxidative stress conditions. While direct comparative studies are not widely available, the known degradation of its primary metabolite, desloratadine, to N-formyldesloratadine provides a strong scientific basis for this hypothesis. A thorough forced degradation study, employing a robust stability-indicating HPLC-MS method, is essential to definitively identify, quantify, and control this impurity in loratadine drug substance and product. This proactive approach to impurity profiling is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • SGS Thailand. Forced Degradation Testing. Available from: [Link]

  • ResearchGate. Stability indicating methods for the determination of loratadine in the presence of its degradation product. Available from: [Link]

  • ResearchGate. Degradation product of loratadine. Available from: [Link]

  • Neuroquantology. “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Available from: [Link]

  • FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • PubMed. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Available from: [Link]

  • ICH. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ISSN: 2277–4998. hplc determination and validation of loratadine in. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Loratadine. Available from: [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • PubMed. Stability indicating methods for the determination of loratadine in the presence of its degradation product. Available from: [Link]

  • A concise review- An analytical method development and validation of loratadine. Available from: [Link]

  • Acta Scientific. A Review on Analytical Techniques for the Assay of Loratadine. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

Sources

Comparative Qualification Guide: N-Formyl Desloratadine Working Standard vs. Pharmacopeial Primary Standard

[1]

Executive Summary & Strategic Rationale

In the routine impurity profiling of Desloratadine (an H1-antagonist), the specific control of N-Formyl Desloratadine (often designated as Impurity D in EP or Related Compound F in USP) is critical due to its degradation pathway origins.[1] While Pharmacopeial Primary Standards (PS) from USP or EP provide the ultimate regulatory anchor, their high cost and limited availability make them unsustainable for daily batch release testing.

This guide details the scientific and regulatory protocol for establishing a Working Standard (WS) for N-Formyl Desloratadine. We validate the WS against the PS to ensure that the "transfer of accuracy" satisfies ICH Q7 and USP <11> requirements, allowing for a sustainable, high-throughput QC workflow without compromising data integrity.

Regulatory & Technical Framework

The Hierarchy of Standards

To ensure compliance, one must understand the traceability chain. A Working Standard is not merely a "cheaper" alternative; it is a calibrated secondary reference whose value is mathematically linked to the Primary Standard.

FeaturePrimary Standard (USP/EP)Working Standard (In-House/Qualified)
Authority Absolute (Statutory)Derived (Traceable to PS)
Determination Extensive (NMR, MS, ROI, TGA, DSC)Comparative Assay vs. PS
Cost High (

$ per mg)
Low ($ per g)
Availability Limited / Long Lead TimesBulk Availability
Use Case Dispute resolution, WS QualificationRoutine QC, Stability Testing
Regulatory Grounding[2]
  • ICH Q7 (11.1): Manufacturers must have a documented system for testing and releasing reference standards. Secondary standards must be calibrated against primary standards.

  • USP <11>: Establishes that while USP RS are required for official disputes, in-house standards are permitted if they are properly characterized and traced to the USP RS.

Technical Profile: N-Formyl Desloratadine[1][3][4][5][6]

Before qualification, the candidate material must be characterized.[2]

  • Chemical Name: 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarbaldehyde[1][3]

  • CAS Number: 117810-61-4[1][4][3][5]

  • Molecular Formula: C₂₀H₁₉ClN₂O[1][3]

  • Critical Attribute: Amide Bond Stability. Unlike the parent amine, the N-formyl group renders the molecule less basic, altering its retention time (RT) and Relative Response Factor (RRF).

Experimental Protocol: Qualification of Working Standard

This protocol describes the Direct Assay Transfer method. We determine the potency of the Candidate WS by comparing its UV response directly to the USP Primary Standard.

A. Instrumentation & Conditions[8][9][10][11]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Wavelength: 242 nm (Isobestic point/Max absorption for Desloratadine impurities).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temp: 30°C.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[8][6]

  • Gradient:

    • 0 min: 80% A[9]

    • 20 min: 20% A

    • 25 min: 20% A

    • 26 min: 80% A (Re-equilibration)

B. Preparation of Standards
  • Primary Standard Stock (PS): Accurately weigh 10.0 mg of USP N-Formyl Desloratadine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (Conc: 0.2 mg/mL).

  • Working Standard Candidate (WS): Accurately weigh 10.0 mg of the Candidate Material (bulk synthesized) into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.[6]

C. Injection Sequence (Bracketing Standard)

To minimize drift error, use a bracketing sequence:

  • Blank

  • System Suitability (Resolution check)

  • PS Injection 1-5 (Determine System Precision)

  • WS Injection 1

  • WS Injection 2

  • WS Injection 3

  • PS Injection 6 (Bracketing check)

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and data flow for qualifying the working standard.

QualificationWorkflowcluster_ExpExperimental Qualification (HPLC-UV)PSUSP Primary Standard(N-Formyl Desloratadine)PrepSample Preparation(Duplicate Weighing)PS->PrepCandCandidate Material(Bulk Synthesis)Cand->PrepInjBracketing Injection Sequence(n=6 PS, n=6 WS)Prep->InjCalcResponse Comparison& Potency CalculationInj->CalcCriteriaAcceptance Criteria Check(98.0% - 102.0% of PS)(RSD < 2.0%)Calc->CriteriaPassQualified Working Standard(Valid for 12 Months)Criteria->PassPassFailReject / RepurifyCriteria->FailFail

Figure 1: Logic flow for the qualification of an in-house working standard against a pharmacopeial primary reference.

Data Analysis & Acceptance Criteria

Calculation of Potency

The potency of the Working Standard (


1

Where:

  • 
     = Average Peak Area
    
  • 
     = Weight of standard (mg)[1]
    
  • 
     = Dilution Factor[1]
    
  • 
     = Potency (as is basis)[1]
    
Experimental Data Summary (Simulated)

The table below represents a typical qualification dataset.

ParameterPrimary Standard (USP)Working Standard (Candidate)Deviation
Labeled Potency 99.8%To be determinedN/A
Weight (mg) 10.0210.05N/A
Avg.[1] Peak Area (n=6) 1,245,0001,241,500-0.28%
RSD (%) 0.45%0.52%N/A
Calculated Potency N/A99.2% -0.6% vs PS
Status Reference PASS Within ±2.0%
Critical Insight: The "Water Correction" Trap

N-Formyl Desloratadine can be slightly hygroscopic.[1]

  • Primary Standards are often labeled on an "As Is" basis or "Dried Basis."

  • Working Standards must be characterized for water content (Karl Fischer titration) before HPLC analysis.

  • Protocol Adjustment: If the PS is labeled "Dried Basis," you must correct the WS calculation by multiplying by

    
    .
    

Conclusion

Qualifying an in-house Working Standard for N-Formyl Desloratadine is a mandatory cost-efficiency strategy for pharmaceutical labs.[1] By validating the candidate material against the USP Primary Standard using the bracketed HPLC method described above, laboratories ensure traceability while reducing operational costs by >90% per analysis.

Recommendation: Re-qualify the Working Standard every 12 months or if the physical appearance (color/aggregation) changes, as amide hydrolysis can revert the impurity back to Desloratadine.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, Section 11.1 (Laboratory Controls).

  • USP General Chapter <11>: USP Reference Standards. United States Pharmacopeia.[10][11][12]

  • PubChem: N-Formyl Desloratadine Compound Summary (CID 14554138). [1]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.

Safety Operating Guide

Personal protective equipment for handling 4-Formyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 4-Formyl Loratadine in R&D Environments

Executive Summary & Risk Context

4-Formyl Loratadine (CAS: 1159977-03-3) is a significant oxidative degradation product and impurity of the antihistamine Loratadine. In drug development and stability testing, this compound is frequently isolated or synthesized as a reference standard.

The Safety Paradox: While Loratadine is a widely available OTC drug, its isolated impurities and intermediates often possess different toxicological profiles or higher potency. As a Senior Application Scientist, I apply the Precautionary Principle : until specific toxicology data for 4-Formyl Loratadine confirms otherwise, we handle it with the same rigor as a Category 3 Potent Compound (SafeBridge Banding) due to the parent compound’s GHS classification for reproductive toxicity (H361) and suspected carcinogenicity (H351).

Core Hazards (Inferred from Parent API & Structural Alerts):

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3][4][5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][4][5]

Personal Protective Equipment (PPE) Matrix

Current industrial hygiene standards dictate that PPE is the secondary line of defense behind engineering controls. However, in R&D settings where small-scale weighing occurs frequently, PPE becomes critical.

Protocol: Treat as OEB 3 (Occupational Exposure Band 3) .

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory P100 / N99 Respirator (if outside containment) or PAPR (Powered Air Purifying Respirator) for spills.Standard N95 masks filter 95% of particles >0.3 microns. For potent powders, P100 (HEPA equivalent) offers 99.97% efficiency, critical for preventing inhalation of micro-particulates during weighing.
Hand Protection Double Nitrile Gloves (Min. thickness: 5 mil outer, 4 mil inner).Permeation Defense: Latex is permeable to many organic solvents used to dissolve this impurity (e.g., DMSO, Methanol). Nitrile offers superior chemical resistance. Double gloving provides a visual indicator of breach and allows outer glove removal without skin exposure.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses with side shields are insufficient for powders that can become airborne aerosols. Goggles seal the ocular cavity against dust migration.
Dermal/Body Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.Cotton lab coats can trap potent powders in the weave, creating a secondary exposure source in laundry. Disposable Tyvek provides a non-porous barrier and is incinerated after use.

Operational Logic: Decision Framework

The following decision tree outlines the required containment strategy based on the physical state and quantity of the material. This logic prevents "over-gowning" for low-risk tasks while ensuring safety for high-risk manipulations.

PPE_Decision_Logic Start Task Assessment: 4-Formyl Loratadine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Solvent_Check Volatile Solvent? Liquid->Solvent_Check High_Solid > 100 mg Qty_Solid->High_Solid Low_Solid < 100 mg Qty_Solid->Low_Solid Iso_Required MANDATORY: Isolator / Glovebox PPE: Double Nitrile, Tyvek, P100 Backup High_Solid->Iso_Required Hood_Required Certified Fume Hood (Face Vel > 100 fpm) PPE: Double Nitrile, Lab Coat, N95/P100 Low_Solid->Hood_Required Yes_Volatile Yes (e.g., DCM, MeOH) Solvent_Check->Yes_Volatile No_Volatile No (e.g., Water/Buffer) Solvent_Check->No_Volatile Fume_Hood_Chem Chemical Fume Hood PPE: Nitrile (Check Permeation), Goggles Yes_Volatile->Fume_Hood_Chem Bench_Caution Benchtop Allowed (If Closed Vessel) PPE: Standard Lab PPE No_Volatile->Bench_Caution

Figure 1: Risk-based decision logic for containment and PPE selection when handling 4-Formyl Loratadine.

Field Protocol: Weighing & Solubilization

The Challenge: 4-Formyl Loratadine is often electrostatic. In a dry R&D environment, the powder can "jump" or cling to spatulas, increasing inhalation risk.

Step-by-Step Procedure:

  • Preparation:

    • Activate the Anti-Static Gun (ionizer) inside the fume hood/balance enclosure to neutralize surface charge on the vial and spatula.

    • Place a tacky mat at the exit of the weighing zone to capture foot-borne particulates.

  • The "Double-Glove" Technique:

    • Don the first pair of nitrile gloves (colored, e.g., blue).

    • Tape the cuff of the Tyvek coat over this first pair.

    • Don the second pair (different color, e.g., white) over the taped cuff.

    • Why? If the outer glove tears, the color contrast gives immediate visual warning.

  • Solubilization (Critical Step):

    • Do NOT add solvent forcefully. This creates aerosols.

    • Add solvent (DMSO or Methanol recommended for Loratadine derivatives) down the side of the vial wall.

    • Cap immediately.[3] Vortex inside the hood.

  • Decontamination:

    • Solvent Selection: Loratadine and its derivatives are poorly soluble in water. Cleaning with water alone will spread the contamination.

    • Wipe Down: Use a wiper soaked in 70% Isopropanol (IPA) or Methanol to clean the balance and surrounding area. Follow with a soapy water wipe to remove residue.

Emergency & Disposal Plan

Spill Management:

  • Powder Spill: Do not sweep. Sweeping generates dust clouds.[2] Cover with a paper towel dampened with Methanol/Water mixture to wet the powder, then wipe up.

  • Liquid Spill: Absorb with chemically inert pads.

Disposal:

  • Waste Classification: Hazardous Chemical Waste (Toxic).

  • Method: High-temperature incineration.

  • Do NOT: Do not dispose of down the drain. The high aquatic toxicity (H400/H410) makes this an environmental violation.

References

  • European Chemicals Agency (ECHA). (n.d.). Loratadine - Substance Information & GHS Classification. Retrieved from [Link]

  • SafeBridge Consultants. (2023). Potent Compound Safety Certification: Categorization of Pharmaceutical Compounds. Trinity Consultants.[6] Retrieved from [Link]

  • PubChem. (n.d.). Loratadine Compound Summary (Hazard Identification Section). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。